molecular formula C6H14ClN3O B3023547 2-(Pyrrolidin-1-yl)acetohydrazide CAS No. 7171-96-2

2-(Pyrrolidin-1-yl)acetohydrazide

Cat. No.: B3023547
CAS No.: 7171-96-2
M. Wt: 179.65
InChI Key: FMEYGLQPEBCHSV-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)acetohydrazide is a useful research compound. Its molecular formula is C6H14ClN3O and its molecular weight is 179.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrrolidin-1-ylacetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O/c7-8-6(10)5-9-3-1-2-4-9/h1-5,7H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNSPJDRFUHSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Properties of 2-(Pyrrolidin-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-(Pyrrolidin-1-yl)acetohydrazide. This compound serves as a valuable intermediate in organic synthesis, particularly for the development of novel therapeutic agents. Its structure, incorporating both a pyrrolidine ring and a hydrazide functional group, makes it a versatile scaffold for creating diverse molecular architectures with potential biological activities. This document covers its synthesis, physicochemical properties, spectral characteristics, and potential applications in drug discovery, with a focus on its role as a precursor to compounds with antimicrobial and antifungal properties.

Introduction

This compound is a bifunctional organic molecule that has garnered interest in medicinal chemistry. The pyrrolidine moiety is a common structural motif in many biologically active compounds and approved drugs, contributing to favorable pharmacokinetic properties. The hydrazide group is a reactive functional group that can be readily converted into a variety of heterocyclic systems or used as a linker in the design of bioactive conjugates. Derivatives of this compound have been investigated for their potential as antimicrobial and antifungal agents[1][2]. This guide aims to provide a detailed technical resource for researchers working with this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

PropertyValueReference
CAS Number 7171-96-2[1]
Molecular Formula C₆H₁₃N₃O[1]
Molecular Weight 143.19 g/mol [1]
Appearance Expected to be a solid
Solubility Expected to be soluble in water and polar organic solvents
Storage Room temperature, light-proof, inert gas

Synthesis

A plausible and common synthetic route to this compound involves a two-step process starting from readily available commercial reagents. The general workflow for this synthesis is depicted below.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrazinolysis pyrrolidine Pyrrolidine reaction1 Reaction pyrrolidine->reaction1 ethyl_chloroacetate Ethyl chloroacetate ethyl_chloroacetate->reaction1 Et3N Triethylamine (Base) Et3N->reaction1 intermediate Ethyl 2-(pyrrolidin-1-yl)acetate reaction2 Reaction intermediate->reaction2 reaction1->intermediate hydrazine Hydrazine hydrate hydrazine->reaction2 product This compound ethanol Ethanol (Solvent) ethanol->reaction2 reaction2->product

Figure 1: Synthetic workflow for this compound.
Experimental Protocol

Step 1: Synthesis of Ethyl 2-(pyrrolidin-1-yl)acetate

  • To a solution of pyrrolidine (1.0 eq) and triethylamine (1.2 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), cooled to 0 °C in an ice bath, add ethyl chloroacetate (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(pyrrolidin-1-yl)acetate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve ethyl 2-(pyrrolidin-1-yl)acetate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (3.0-5.0 eq) to the solution.

  • Reflux the reaction mixture for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.

Spectral Data (Predicted)

NMR Spectroscopy
¹H NMR (Predicted) δ (ppm)MultiplicityIntegrationAssignment
¹³C NMR (Predicted) δ (ppm)Assignment
1.8-2.0m4HCH₂ (pyrrolidine)
2.6-2.8t4HN-CH₂ (pyrrolidine)
3.1-3.3s2HN-CH₂-C=O
4.2-4.4br s2H-NH₂
8.9-9.1br s1H-C(=O)NH-
23-25CH₂ (pyrrolidine)
53-55N-CH₂ (pyrrolidine)
59-61N-CH₂-C=O
169-171C=O
IR Spectroscopy and Mass Spectrometry
IR (Predicted) Wavenumber (cm⁻¹)Functional Group
Mass Spec (Predicted) m/zFragment Ion
3300-3400N-H stretch (NH₂)
3150-3250N-H stretch (amide)
2850-2960C-H stretch (alkane)
1640-1680C=O stretch (amide)
1520-1560N-H bend
143.11 [M]⁺Molecular ion
112.09[M - NHNH₂]⁺
84.08[M - C(=O)NHNH₂]⁺
70.08[Pyrrolidine]⁺

Reactivity and Biological Potential

The chemical reactivity of this compound is primarily dictated by the nucleophilic nature of the terminal -NH₂ group of the hydrazide moiety. This group can readily react with electrophiles such as aldehydes, ketones, and acyl chlorides to form hydrazones and diacylhydrazines, respectively. This reactivity is the foundation for its use as a building block in the synthesis of more complex molecules, including various heterocyclic systems.

The presence of the pyrrolidine ring and the hydrazide group suggests that derivatives of this compound may exhibit biological activity. Indeed, many hydrazide-containing compounds have been reported to possess a wide range of biological properties, including antimicrobial, antifungal, and antitubercular activities[1]. The pyrrolidine scaffold is also a key component of many pharmaceuticals, often enhancing their pharmacological and pharmacokinetic profiles. Therefore, this compound is a promising starting material for the discovery of new drug candidates.

Hypothetical Signaling Pathway Modulation

Given that derivatives of similar heterocyclic compounds have been shown to act as enzyme inhibitors, a hypothetical mechanism of action for a bioactive derivative of this compound could involve the inhibition of a key microbial enzyme. The diagram below illustrates a hypothetical signaling pathway where a derivative of this compound could interfere with a bacterial process.

cluster_pathway Bacterial Signaling Pathway cluster_inhibition Inhibitory Action Signal External Signal (e.g., Nutrient availability) Receptor Membrane Receptor Signal->Receptor Kinase Signal Transduction Kinase Receptor->Kinase activates TF Transcription Factor (Active) Kinase->TF phosphorylates Gene Target Gene Expression (e.g., for virulence factor) TF->Gene induces Product Virulence Factor Production Gene->Product Infection Progression of Infection Product->Infection Inhibitor Bioactive Derivative of This compound Inhibitor->Kinase  Inhibition

Figure 2: Hypothetical inhibition of a bacterial signaling pathway.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and the reactivity of its hydrazide functional group make it an attractive starting point for the creation of diverse chemical libraries. The known biological activities of related compounds, particularly in the antimicrobial and antifungal arenas, underscore the potential of its derivatives as novel therapeutic agents. This technical guide provides a foundational resource for researchers to facilitate the exploration and utilization of this promising molecule. Further experimental validation of the predicted properties and biological activities is warranted.

References

In-Depth Technical Guide to 2-(Pyrrolidin-1-yl)acetohydrazide (CAS Number: 7171-96-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 2-(Pyrrolidin-1-yl)acetohydrazide, a versatile synthetic intermediate with significant potential in the development of novel therapeutic agents. This document details its physicochemical properties, synthesis protocols, and its primary application as a scaffold for generating bioactive hydrazone derivatives.

Core Compound Properties

This compound, with the CAS number 7171-96-2, is a carbohydrazide compound featuring a pyrrolidine ring. Its structure makes it a valuable building block in medicinal chemistry.[1] The key identifying information for this compound is summarized in the table below.

PropertyValueReference
CAS Number 7171-96-2[1]
Molecular Formula C₆H₁₃N₃O[1]
Molecular Weight 143.19 g/mol [1][2]
Purity (Typical) ≥95%[1]
Physical Form Solid, semi-solid, or liquid
Synonyms 2-(1-pyrrolidinyl)acetohydrazide, 1-pyrrolidineacetic acid, hydrazide[3]

Synthesis Methodology

The synthesis of this compound is typically achieved through a two-step process, beginning with the synthesis of an ester precursor, followed by hydrazinolysis.

Step 1: Synthesis of Ethyl 2-(pyrrolidin-1-yl)acetate

The precursor, ethyl 2-(pyrrolidin-1-yl)acetate, is synthesized by the alkylation of pyrrolidine with ethyl bromoacetate.

Experimental Protocol:

  • A solution of pyrrolidine (3 mol) in tetrahydrofuran (450 mL) is cooled in an ice bath.

  • Ethyl bromoacetate (1.5 mol) is added dropwise over approximately 2 hours, ensuring the temperature is maintained below 30°C.

  • Following the addition, toluene (150 mL) is added to the solution to precipitate the pyrrolidinium bromide byproduct.

  • The precipitate is removed by filtration.

  • The filtrate is concentrated under vacuum to yield ethyl 2-(pyrrolidin-1-yl)acetate.[4]

graph Synthesis_Step1 { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

pyrrolidine [label="Pyrrolidine"]; bromoacetate [label="Ethyl Bromoacetate"]; THF [label="THF (Solvent)\nT < 30°C", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; toluene [label="Toluene (for precipitation)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; ester [label="Ethyl 2-(pyrrolidin-1-yl)acetate"];

{rank=same; pyrrolidine; bromoacetate} -> THF; THF -> toluene; toluene -> ester; }

Synthesis of Ethyl 2-(pyrrolidin-1-yl)acetate.

Step 2: Hydrazinolysis of Ethyl 2-(pyrrolidin-1-yl)acetate

The synthesized ester is then converted to the target acetohydrazide through reaction with hydrazine hydrate. This is a standard method for preparing hydrazides from their corresponding esters.[5][6][7]

General Experimental Protocol:

  • Ethyl 2-(pyrrolidin-1-yl)acetate is dissolved in a suitable alcohol solvent, such as ethanol.

  • Hydrazine hydrate (typically an 85% solution) is added to the solution.

  • The reaction mixture is stirred at room temperature for several hours.

  • The resulting product, this compound, which may precipitate out of the solution, is then isolated by filtration, dried, and can be further purified by recrystallization.[7][8]

graph Synthesis_Step2 { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

ester [label="Ethyl 2-(pyrrolidin-1-yl)acetate"]; hydrazine [label="Hydrazine Hydrate"]; ethanol [label="Ethanol (Solvent)\nRoom Temperature", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; acetohydrazide [label="this compound"];

{rank=same; ester; hydrazine} -> ethanol; ethanol -> acetohydrazide; }

Hydrazinolysis to form the target compound.

Application in the Synthesis of Bioactive Hydrazones

The primary utility of this compound lies in its role as a precursor for the synthesis of hydrazone derivatives. The hydrazide moiety readily undergoes condensation reactions with the carbonyl group of various aldehydes and ketones to form hydrazones.[5][6][9] These resulting hydrazide-hydrazone scaffolds are of significant interest in drug discovery due to their reported wide range of biological activities, including antimicrobial, antifungal, and antitubercular properties.[1][10][11]

General Synthesis of Hydrazone Derivatives

The synthesis of hydrazones from this compound is a straightforward condensation reaction.

General Experimental Protocol:

  • Equimolar amounts of this compound and the desired aldehyde or ketone are dissolved in a suitable solvent, typically ethanol.

  • A catalytic amount of glacial acetic acid is often added to facilitate the reaction.

  • The mixture is refluxed for a period of time, which can range from a few hours to overnight, and the reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the precipitated hydrazone product is collected by filtration.

  • The crude product can be purified by recrystallization from an appropriate solvent.

graph Hydrazone_Synthesis { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

acetohydrazide [label="this compound"]; carbonyl [label="Aldehyde or Ketone\n(R-C=O)"]; reflux [label="Ethanol (Solvent)\nGlacial Acetic Acid (catalyst)\nReflux", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; hydrazone [label="Hydrazone Derivative"];

{rank=same; acetohydrazide; carbonyl} -> reflux; reflux -> hydrazone; }

General synthesis of hydrazone derivatives.

Biological Evaluation of Derivatives

Derivatives of this compound, particularly the hydrazones, are primarily evaluated for their antimicrobial and antifungal activities. A standard method for this evaluation is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Antimicrobial Activity Screening Protocol (General)
  • Preparation of Bacterial/Fungal Inoculum: Standard strains of bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Aspergillus flavus, Candida albicans) are cultured in appropriate broth media to a specified cell density.[10][12]

  • Preparation of Test Compounds: The synthesized hydrazone derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Broth Microdilution Assay:

    • A series of dilutions of the test compounds are prepared in a 96-well microtiter plate containing the appropriate growth medium.

    • Each well is then inoculated with the prepared bacterial or fungal suspension.

    • Positive (microorganism and medium) and negative (medium only) controls are included. A standard antibiotic/antifungal agent is also typically included for comparison.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[10]

Conclusion

This compound is a readily synthesizable and highly versatile intermediate for the development of novel bioactive compounds. Its primary application in the synthesis of hydrazone derivatives provides a gateway to a class of molecules with demonstrated potential as antimicrobial and antifungal agents. The straightforward synthetic protocols for both the core compound and its derivatives make it an attractive scaffold for further exploration in medicinal chemistry and drug discovery programs. Further research into the derivatization of this compound could lead to the identification of new therapeutic leads with improved efficacy and a broader spectrum of activity.

References

An In-depth Technical Guide on the Potential Mechanisms of Action for 2-(Pyrrolidin-1-yl)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide elucidates the multifaceted pharmacological potential of 2-(Pyrrolidin-1-yl)acetohydrazide derivatives. The core structure, combining a pyrrolidine ring with an acetohydrazide moiety, serves as a versatile scaffold for developing compounds with a wide array of biological activities. The mechanism of action is highly dependent on the specific substitutions made to this core, leading to derivatives that can function as enzyme inhibitors, antimicrobial agents, or receptor modulators. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of workflows and pathways to offer a comprehensive overview for drug discovery and development.

Enzyme Inhibition

A primary mechanism through which these derivatives exert their effects is the inhibition of specific enzymes. This is a well-documented avenue for the therapeutic potential of pyrrolidine-containing compounds.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

DPP-IV is a serine protease that deactivates incretin hormones, such as GLP-1, which are crucial for regulating blood glucose levels. Inhibition of DPP-IV is a validated strategy for the treatment of type 2 diabetes.[1][2][3] Pyrrolidine-based structures are recognized as potent DPP-IV inhibitors.

Compound ClassSpecific DerivativeTargetIC50
Pyrrolidine Derivatives2-benzylpyrrolidine derivative (Compound 2)DPP-IV0.3 ± 0.03 µM[1]
Pyrrolidine Derivatives4-benzylpiperidine derivative (Compound 1)DPP-IV1.6 ± 0.04 µM[1]
Pyrrolidine Derivativesphenethyl-piperazine derivative (Compound 3)DPP-IV1.2 ± 0.04 µM[1]
Pyrrolidine Derivatives4-amino-1-benzylpiperidine derivative (Compound 4)DPP-IV4 ± 0.08 µM[1]

This kinetic assay quantifies DPP-IV activity by measuring the fluorescence of 7-Amino-4-methylcoumarin (AMC), which is released from a fluorogenic substrate upon cleavage by DPP-IV.[1][4]

  • Reagent Preparation:

    • Prepare a 1X DPP Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).[4]

    • Dilute the DPP-IV enzyme and the fluorogenic substrate (e.g., Gly-Pro-AMC) in the 1X Assay Buffer to their desired working concentrations.[4]

    • Prepare a stock solution of the test inhibitor compound and create a dilution series. A known inhibitor like Sitagliptin is used as a positive control.[4]

  • Assay Procedure (96-well plate format):

    • Enzyme/Inhibitor Incubation: To appropriate wells, add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the test inhibitor at various concentrations. For control wells, add buffer in place of the inhibitor.[4]

    • Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the diluted substrate solution to all wells.[4]

    • Incubation: Cover the plate and incubate for 30 minutes at 37°C.[4]

  • Data Acquisition:

    • Measure the fluorescence intensity on a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[4]

    • The percentage of inhibition is calculated relative to the control wells, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_data Data Analysis prep_buffer Prepare 1X Assay Buffer prep_enzyme Dilute DPP-IV Enzyme prep_buffer->prep_enzyme prep_substrate Dilute Fluorogenic Substrate prep_buffer->prep_substrate prep_inhibitor Create Inhibitor Dilution Series prep_buffer->prep_inhibitor add_reagents Add Buffer, Enzyme, & Inhibitor prep_enzyme->add_reagents prep_inhibitor->add_reagents pre_incubate Pre-incubate (15 min, 37°C) add_reagents->pre_incubate add_substrate Initiate with Substrate pre_incubate->add_substrate incubate Incubate (30 min, 37°C) add_substrate->incubate read_fluorescence Read Fluorescence (Ex:360nm, Em:460nm) incubate->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for a fluorescence-based DPP-IV inhibition assay.

α-Amylase and α-Glucosidase Inhibition

Inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is another key strategy for managing type 2 diabetes.[5][6] By slowing the digestion of complex carbohydrates, these inhibitors reduce the postprandial glucose spike. Pyrrolidine derivatives have demonstrated significant inhibitory activity against both enzymes.[5][7][8]

Compound ClassSpecific DerivativeTargetIC50 (µg/mL)IC50 (mM)
Pyrrolidine Derivative4-methoxy analogue (3g)α-Amylase26.24[5]-
Pyrrolidine Derivative4-methoxy analogue (3g)α-Glucosidase18.04[5]-
Pyrrolidine DerivativeCompound 3aα-Amylase36.32[5]-
Pyrrolidine DerivativeCompound 3fα-Glucosidase27.51[5]-
Pyrrolidine-based PyrazolineCompound 21α-Glucosidase-0.052 ± 0.006[7]
N-acetylpyrrolidineN-(benzyl)-2-acetylpyrrolidine (4a)α-Glucosidase-0.52 ± 0.02[9]
N-acetylpyrrolidineN-(tosyl)-2-acetylpyrrolidine (4b)α-Glucosidase-1.64 ± 0.08[9]

This colorimetric assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase.

  • Reagent Preparation:

    • Prepare a phosphate buffer (e.g., 0.1 M, pH 6.8).

    • Dissolve α-glucosidase enzyme (from Saccharomyces cerevisiae) in the phosphate buffer to a concentration of 1.0 U/mL.

    • Dissolve the pNPG substrate in the phosphate buffer.

    • Prepare a stock solution of the test inhibitor and create a dilution series. Acarbose is typically used as a reference standard.

  • Assay Procedure (96-well plate format):

    • In each well, add 10 µL of the test inhibitor solution at various concentrations.

    • Add 10 µL of the α-glucosidase enzyme solution to each well.

    • Incubate the mixture at 37°C for 20 minutes.

    • Add 125 µL of phosphate buffer to each well.

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution.

    • Incubate the plate at 37°C for an additional 30 minutes.[9]

  • Data Acquisition:

    • Stop the reaction by adding 50 µL of 0.1 N Sodium Carbonate (Na₂CO₃).

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC50 value.

G start Start: Prepare Reagents (Enzyme, Substrate, Inhibitor) dispense Dispense Enzyme and Inhibitor into Microplate Wells start->dispense preincubate Pre-incubate to Allow Enzyme-Inhibitor Binding dispense->preincubate add_substrate Add Substrate to Initiate Reaction preincubate->add_substrate incubate Incubate at Optimal Temperature and Time add_substrate->incubate stop_reaction Stop Reaction (if necessary) incubate->stop_reaction measure Measure Signal (Absorbance/Fluorescence) stop_reaction->measure analyze Analyze Data: Calculate % Inhibition and IC50 measure->analyze

Caption: Generalized workflow for in vitro enzyme inhibition screening.

Antimicrobial and Antifungal Activity

The hydrazide and pyrrolidine moieties are present in many compounds with known antimicrobial properties. Derivatives of this compound have been synthesized and evaluated for their efficacy against various bacterial and fungal strains.[10][11]

The primary quantitative measure for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an agent that prevents the visible growth of a microorganism in vitro.[12][13]

(Specific MIC values for this compound derivatives are sparsely reported in readily available literature and would require targeted screening. The table below is a template for reporting such data.)

DerivativeBacterial Strain (e.g., S. aureus)Fungal Strain (e.g., C. albicans)
Compound X MIC (µg/mL)MIC (µg/mL)
Compound Y MIC (µg/mL)MIC (µg/mL)
Reference Drug MIC (µg/mL)MIC (µg/mL)

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[14]

  • Inoculum Preparation:

    • Culture the test microorganism (e.g., E. coli, S. aureus) overnight in an appropriate growth medium (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[12]

  • Assay Plate Preparation (96-well plate):

    • Prepare a two-fold serial dilution of the test compound in the growth medium directly in the wells of a 96-well microtiter plate.

    • Include a positive control well (medium with inoculum, no compound) and a negative/sterility control well (medium only).[14]

  • Inoculation and Incubation:

    • Add the standardized bacterial or fungal inoculum to each well (except the sterility control).

    • Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.[14]

  • Data Acquisition:

    • After incubation, visually inspect the plate for turbidity (growth). A plate reader can also be used to measure absorbance at 600 nm.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[13][15]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Serial Dilution of Test Compound in 96-Well Plate inoculate Inoculate Wells with Microbial Suspension prep_compound->inoculate prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (18h, 37°C) inoculate->incubate read_results Observe Wells for Visible Growth (Turbidity) incubate->read_results determine_mic Identify Lowest Concentration with No Growth = MIC read_results->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Receptor Binding and Modulation

Derivatives containing the pyrrolidine scaffold can be designed to interact with various central nervous system (CNS) receptors. Molecular docking studies and in vitro binding assays are used to predict and confirm the affinity of these compounds for specific receptor targets, such as GABAa receptors.

GABAa Receptor Binding

The GABAa receptor is a ligand-gated ion channel and the primary target for inhibitory neurotransmission in the CNS. Modulating this receptor can produce sedative, anxiolytic, and anticonvulsant effects. The affinity of novel compounds for the GABAa receptor can be determined through competitive binding assays.

Binding affinity is typically reported as the inhibition constant (Ki) or as an IC50 value from a competitive binding assay.

Compound ClassTarget ReceptorRadioligandBinding Affinity (Ki or IC50)
Pyrrolidine Derivative Z GABAa[³H]muscimolValue (nM)

This protocol describes a method to measure the binding of a test compound to the GABAa receptor in rat brain membranes using [³H]muscimol, a potent GABAa agonist.[16][17]

  • Membrane Preparation:

    • Homogenize rat brain tissue in an ice-cold sucrose buffer (0.32 M sucrose, pH 7.4).[16]

    • Perform a series of centrifugations to isolate the brain membranes. This includes low-speed spins to remove debris followed by high-speed ultracentrifugation (e.g., 140,000 x g) to pellet the membranes.[16]

    • Wash the membrane pellet multiple times with ice-cold buffer to remove endogenous GABA, which would otherwise interfere with the assay.[17]

    • Resuspend the final pellet in the binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration. Store at -70°C.[16]

  • Binding Assay:

    • Thaw the prepared membranes and wash them twice by resuspension and centrifugation.[16]

    • In assay tubes, combine the membrane preparation (0.1-0.2 mg protein), a fixed concentration of [³H]muscimol (e.g., 5 nM), and varying concentrations of the unlabeled test compound.[16]

    • For determining non-specific binding, use a high concentration of unlabeled GABA (e.g., 10 mM).[16]

    • Incubate the mixture at 4°C for 45 minutes.[16]

  • Data Acquisition:

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from unbound radioligand.

    • Quantify the radioactivity trapped on the filters using liquid scintillation spectrometry.[16]

    • Specific binding is calculated by subtracting non-specific binding from total binding. IC50 values are determined from competition curves.

G cluster_binding Binding Equilibrium cluster_result Result Receptor GABAa Receptor Result Increased [Test Compound] leads to Decreased [3H]muscimol Binding Signal Radioligand [3H]muscimol Radioligand->Receptor Binds & Creates Signal TestCompound Test Compound (Unlabeled) TestCompound->Receptor Competes for Binding Site (No Signal)

Caption: Principle of a competitive radioligand binding assay.

References

Literature review on the biological activity of acetohydrazide compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of Acetohydrazide Compounds

Abstract

Acetohydrazides, organic compounds characterized by a hydrazide functional group attached to an acetyl group, and their derivatives represent a versatile class of molecules with a broad spectrum of biological activities.[1] Due to their synthetic accessibility and diverse pharmacological properties, these compounds have garnered significant interest in medicinal chemistry.[2][3][4] This review provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of various acetohydrazide derivatives. It covers their antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and enzyme inhibitory activities, supported by quantitative data and detailed experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development, offering a structured summary of the therapeutic potential of this important chemical scaffold.[5][6]

Introduction

Hydrazides are a class of organic compounds featuring the R-CO-NH-NH₂ functional group.[2] The presence of the azometine proton in hydrazone derivatives (-NHN=CH-) makes them a crucial scaffold for the development of new therapeutic agents.[5][6] Since the discovery and success of Isonicotinic acid hydrazide (Isoniazid) as a primary antitubercular drug, the therapeutic potential of hydrazide-containing compounds has been extensively explored.[2][4]

Acetohydrazide derivatives are synthesized by incorporating an acetyl group, and their subsequent modifications have led to a plethora of compounds with wideranging biological effects. These activities include antimicrobial, antimycobacterial, anticancer, anti-inflammatory, anticonvulsant, and enzyme inhibition properties.[3][4][6] Their ability to interact with various biological targets, often through chelation with metal ions in enzymes or by forming hydrogen bonds, contributes to their diverse pharmacological profiles.[7][8] This review consolidates the current knowledge on the biological activities of acetohydrazide compounds, focusing on quantitative data and the experimental methods used for their evaluation.

General Synthesis of Acetohydrazide Derivatives

The synthesis of acetohydrazide derivatives, particularly hydrazones, is a well-established process in medicinal chemistry. The common pathway involves a multi-step reaction sequence, which is adaptable for creating large libraries of compounds for biological screening.

The process typically begins with a carboxylic acid, which is converted to its corresponding ester. This ester is then reacted with hydrazine hydrate to form the core acetohydrazide intermediate. The final step involves the condensation of this hydrazide with various substituted aldehydes or ketones, often under reflux with a catalytic amount of acid, to yield the target N'-arylideneacetohydrazide derivatives (Schiff bases).[3][9][10][11]

Synthesis_Workflow cluster_0 General Synthesis Pathway start Substituted Carboxylic Acid ester Esterification (e.g., with EtOH, H₂SO₄) start->ester hydrazide Formation of Hydrazide (with Hydrazine Hydrate) ester->hydrazide intermediate Acetohydrazide Intermediate hydrazide->intermediate condensation Condensation (Schiff Base Formation) intermediate->condensation aldehyde Substituted Aldehyde/Ketone aldehyde->condensation product Final Acetohydrazide Derivative (Hydrazone) condensation->product purification Purification & Characterization (Recrystallization, NMR, MS) product->purification Antimicrobial_Screening cluster_main Antimicrobial Screening Workflow prep Prepare Stock Solutions of Test Compounds serial_dil Perform Serial Dilutions in 96-Well Plates prep->serial_dil add_inoculum Inoculate Wells with Microbial Suspension serial_dil->add_inoculum inoculum Prepare Standardized Microbial Inoculum inoculum->add_inoculum controls Include Positive, Negative, and Standard Drug Controls add_inoculum->controls incubation Incubate Plates (e.g., 24-48 hours) controls->incubation read_results Visually Inspect for Growth and Determine MIC incubation->read_results MTT_Assay_Workflow cluster_mt_assay MTT Assay Workflow for Cytotoxicity seed Seed Cancer Cells in 96-Well Plate adhere Allow Cells to Adhere (24h Incubation) seed->adhere treat Treat Cells with Various Compound Concentrations adhere->treat incubate_treat Incubate for 48-72h treat->incubate_treat add_mtt Add MTT Reagent to Each Well incubate_treat->add_mtt incubate_mtt Incubate for 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read Measure Absorbance with Plate Reader solubilize->read calculate Calculate Cell Viability and Determine IC₅₀ read->calculate

References

The Discovery and Significance of Novel Hydrazide-Hydrazone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazide-hydrazone derivatives represent a versatile class of organic compounds characterized by the presence of a -CO-NH-N=CH- scaffold. This structural motif has garnered significant attention in medicinal chemistry due to its ability to confer a wide spectrum of biological activities. These compounds are relatively straightforward to synthesize, typically through the condensation reaction of a hydrazide with an aldehyde or a ketone, allowing for extensive structural diversification.[1][2] This adaptability makes them prime candidates for drug discovery and development, with research consistently revealing their potential as antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting agents.[3][4][5] This technical guide provides an in-depth overview of the synthesis, biological significance, and mechanisms of action of novel hydrazide-hydrazone derivatives, supported by experimental protocols and quantitative data.

Synthesis and Characterization

The general synthesis of hydrazide-hydrazone derivatives involves a condensation reaction between a carboxylic acid hydrazide and a carbonyl compound (aldehyde or ketone). The reaction is typically carried out in a protic solvent, such as ethanol or methanol, often with a catalytic amount of acid (e.g., acetic acid) to facilitate the reaction.[6] The resulting hydrazone precipitates from the reaction mixture and can be purified by filtration, washing, and recrystallization.

Characterization of these derivatives is crucial to confirm their structure and purity. Standard analytical techniques employed include:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the C=O (amide), N-H (amide), and C=N (imine) stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure, including the chemical environment of each proton and carbon atom.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the synthesized compound, confirming its identity.

Biological Significance and Therapeutic Potential

Hydrazide-hydrazone derivatives have demonstrated a remarkable range of pharmacological activities, positioning them as promising scaffolds for the development of new therapeutic agents.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of hydrazide-hydrazone derivatives against various cancer cell lines.[3][7] Their mechanism of action often involves the induction of apoptosis (programmed cell death) through various signaling pathways.[4][8]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of selected hydrazide-hydrazone derivatives against different human cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 1 PC-3 (Prostate)1.32[7]
MCF-7 (Breast)2.99[7]
HT-29 (Colon)1.71[7]
Compound 2 A549 (Lung)43.1[9]
MCF-7 (Breast)59.1[9]
Compound 3 HCT 116 (Colon)0.29[2]
Compound 4 HepG2 (Liver)3.8[10]
HCT-116 (Colon)1.9[10]
Compound 5 Capan-1 (Pancreatic)1.4[10]
Compound 6 HepG2 (Liver)17.82[5]
Compound 7 HepG2 (Liver)7.87[5]
Compound 8 MCF-7 (Breast)7.52[11]
PC-3 (Prostate)10.19[11]
Compound 9 SH-SY5Y (Neuroblastoma)5.7[12]
Kelly (Neuroblastoma)2.4[12]
Compound 10 SH-SY5Y (Neuroblastoma)2.9[12]
Kelly (Neuroblastoma)1.3[12]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Hydrazide-hydrazone derivatives have shown significant promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[3][6] Their mechanisms of action can include the inhibition of essential enzymes like DNA gyrase.[6]

Quantitative Antimicrobial Activity Data

The following table presents the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC values) of representative hydrazide-hydrazone derivatives.

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 11 Staphylococcus aureus1.95[6]
Escherichia coli15.62[6]
Compound 12 Staphylococcus aureus6.25[6]
Escherichia coli12.5[6]
Compound 13 Staphylococcus epidermidis0.48[6]
Bacillus subtilis0.98[6]
Compound 14 Staphylococcus aureus0.39[13]
Pseudomonas aeruginosa1.56[13]
Compound 15 Staphylococcus aureus1.95[13]
Bacillus subtilis3.91[13]
Compound 16 Staphylococcus aureus64[14]
Compound 17 Candida albicans64[14]
Compound 18 Bacillus cereus0.37[15]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Certain hydrazide-hydrazone derivatives have demonstrated potent anti-inflammatory effects in preclinical models, suggesting their potential for treating inflammatory disorders.[5] A common mechanism involves the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.[16]

Quantitative Anti-inflammatory Activity Data

The table below shows the in vivo anti-inflammatory activity (percentage inhibition of paw edema) of selected hydrazide-hydrazone derivatives.

Compound IDDose (mg/kg)Time (h)Paw Edema Inhibition (%)Reference
Compound 19 202Significant Reduction[17]
203Significant Reduction[17]
402Significant Reduction[17]
403Significant Reduction[17]
Compound 20 202Significant Reduction[17]
203Significant Reduction[17]
204Significant Reduction[17]
Compound 21 50366.7[5]
Compound 22 50361.7[5]
Compound 23 50363.2[5]
Compound 24 50-36.6[5]
Compound 25 50-41.5[5]
Enzyme Inhibition

The structural features of hydrazide-hydrazones make them effective inhibitors of various enzymes implicated in disease pathogenesis. Notable examples include carbonic anhydrases, monoamine oxidases (MAOs), and bacterial DNA gyrase.[18][19][20]

Quantitative Enzyme Inhibition Data

This table summarizes the in vitro enzyme inhibitory activity (IC₅₀ values) of selected hydrazide-hydrazone derivatives.

Compound IDEnzymeIC₅₀ (µM)Reference
Compound 26 Carbonic Anhydrase I1.33[4]
Compound 27 Carbonic Anhydrase II1.85[4]
Compound 28 Carbonic Anhydrase I15.7[21]
Compound 29 Carbonic Anhydrase II13.5[21]
Compound 30 Monoamine Oxidase A0.342[22]
Compound 31 Monoamine Oxidase A0.028[22]

Mechanisms of Action: Signaling Pathways

The diverse biological activities of hydrazide-hydrazone derivatives stem from their interactions with various cellular targets and modulation of key signaling pathways.

Apoptosis Induction in Cancer Cells

A primary mechanism of the anticancer activity of many hydrazide-hydrazone derivatives is the induction of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases, a family of proteases that execute the apoptotic program, and the modulation of Bcl-2 family proteins, which regulate mitochondrial membrane permeability.[4][8]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 Activation Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Cleavage Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Activates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Bcl-2 Bcl-2 Bax/Bak Bax/Bak Bcl-2->Bax/Bak Inhibits Bax/Bak->Mitochondrion Pore formation Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Cleavage Caspase-9->Procaspase-3 Activates Hydrazide-Hydrazone Hydrazide-Hydrazone Hydrazide-Hydrazone->Bcl-2 Inhibition Hydrazide-Hydrazone->Bax/Bak Activation Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Apoptosis induction by hydrazide-hydrazones.
Inhibition of NF-κB Signaling

The anti-inflammatory effects of some hydrazide-hydrazone derivatives are attributed to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Inhibition of this pathway can therefore lead to a reduction in inflammation.

NFkB_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Gene Transcription Hydrazide-Hydrazone Hydrazide-Hydrazone Hydrazide-Hydrazone->IKK Complex Inhibits

Inhibition of the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of hydrazide-hydrazone derivatives.

General Synthesis of Hydrazide-Hydrazone Derivatives
  • Dissolution: Dissolve the starting hydrazide (1 equivalent) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask.

  • Addition of Carbonyl Compound: Add the corresponding aldehyde or ketone (1 equivalent) to the solution.

  • Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture.

  • Reaction: Reflux the mixture for a specified period (typically 2-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the crude product with a cold solvent (e.g., cold ethanol, diethyl ether) to remove unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol, dimethylformamide).

  • Characterization: Confirm the structure and purity of the final product using FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Start Start Dissolve Hydrazide Dissolve Hydrazide Start->Dissolve Hydrazide Add Aldehyde/Ketone Add Aldehyde/Ketone Dissolve Hydrazide->Add Aldehyde/Ketone Add Catalyst Add Catalyst Add Aldehyde/Ketone->Add Catalyst Reflux Reflux Add Catalyst->Reflux Monitor by TLC Monitor by TLC Reflux->Monitor by TLC Monitor by TLC->Reflux Incomplete Cool & Filter Cool & Filter Monitor by TLC->Cool & Filter Complete Wash & Recrystallize Wash & Recrystallize Cool & Filter->Wash & Recrystallize Characterize Characterize Wash & Recrystallize->Characterize End End Characterize->End

General workflow for hydrazone synthesis.
MTT Assay for Anticancer Activity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the hydrazide-hydrazone derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth.

  • Serial Dilution: Perform serial dilutions of the hydrazide-hydrazone derivatives in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion

Novel hydrazide-hydrazone derivatives continue to be a rich source of bioactive compounds with significant therapeutic potential. Their ease of synthesis and structural versatility allow for the fine-tuning of their pharmacological properties. The compelling data on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting activities underscore their importance in modern drug discovery. Further research, including in vivo efficacy studies and detailed toxicological profiling, is warranted to translate these promising laboratory findings into clinically effective therapeutic agents. The experimental protocols and mechanistic insights provided in this guide aim to facilitate and inspire continued exploration in this exciting field of medicinal chemistry.

References

Preliminary Bioactivity Screening of 2-(Pyrrolidin-1-yl)acetohydrazide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary bioactivity screening of 2-(Pyrrolidin-1-yl)acetohydrazide analogs. This class of compounds holds significant promise in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. This document details the synthetic methodologies, experimental protocols for bioactivity evaluation, and presents quantitative data for analogous compounds to illustrate potential therapeutic applications.

Introduction

The this compound core structure combines the pharmacologically significant pyrrolidine ring with a reactive acetohydrazide moiety. Pyrrolidine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[1][2] The hydrazide-hydrazone group is also a key pharmacophore, contributing to various biological activities such as antimicrobial, anticonvulsant, and anti-inflammatory effects. The combination of these two moieties in this compound analogs presents a promising avenue for the discovery of new lead compounds in drug development. This guide outlines the foundational steps for synthesizing and evaluating the bioactivity of these novel analogs.

Synthesis of this compound Analogs

The synthesis of this compound analogs typically follows a two-step procedure, starting with the esterification of a substituted acid, followed by hydrazinolysis. A general synthetic route involves the reaction of a precursor with hydrazine hydrate to form the hydrazide, which can then be reacted with various aldehydes or ketones to produce a library of hydrazone derivatives.

A general workflow for the synthesis is depicted below:

G cluster_synthesis Synthesis Workflow start Starting Materials (e.g., Ethyl 2-(pyrrolidin-1-yl)acetate) hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) start->hydrazinolysis hydrazide This compound hydrazinolysis->hydrazide condensation Condensation Reaction (Various Aldehydes/Ketones) hydrazide->condensation analogs This compound Analogs condensation->analogs purification Purification (Recrystallization/Chromatography) analogs->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization

Caption: General workflow for the synthesis of this compound analogs.

Experimental Protocol: General Synthesis of Hydrazide-Hydrazone Derivatives

This protocol is a generalized procedure based on the synthesis of similar hydrazide-hydrazone compounds.[3]

  • Synthesis of the Hydrazide Intermediate:

    • To a solution of the starting ester (e.g., ethyl 2-(pyrrolidin-1-yl)acetate) in a suitable solvent such as ethanol, add hydrazine hydrate in a molar excess.

    • Reflux the reaction mixture for a specified period (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting solid hydrazide is then purified, typically by recrystallization from a suitable solvent.

  • Synthesis of the Hydrazone Analogs:

    • Dissolve the synthesized hydrazide in a suitable solvent (e.g., ethanol or methanol).

    • Add a catalytic amount of glacial acetic acid.

    • To this solution, add an equimolar amount of the desired substituted aldehyde or ketone.

    • Reflux the mixture for 2-6 hours, again monitoring by TLC.

    • Upon completion, cool the reaction mixture. The precipitated solid is collected by filtration, washed with a cold solvent, and dried.

    • Further purification can be achieved by recrystallization.

Preliminary Bioactivity Screening

The newly synthesized this compound analogs can be screened for a variety of biological activities. The most common preliminary screens include antimicrobial, anticancer, and enzyme inhibition assays.

Antimicrobial Activity

The antimicrobial properties of the synthesized compounds can be evaluated against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is a key metric for antimicrobial activity and can be determined using the broth microdilution method.[4]

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive controls (medium with inoculum and no compound) and negative controls (medium without inoculum).

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 1: Representative Antimicrobial Activity of Analogous Hydrazone Compounds

Compound IDTest OrganismMIC (µg/mL)Reference
Hydrazone AStaphylococcus aureus12.5[4]
Hydrazone BEscherichia coli25[3]
Hydrazone CCandida albicans6.25[4]

Note: The data presented is for structurally related hydrazone compounds and serves as an illustrative example of potential activity.

Anticancer Activity

The cytotoxic effects of the analogs can be assessed against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5]

  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration of compound that inhibits 50% of cell growth) is determined.

Table 2: Representative Anticancer Activity of Analogous Pyrrolidinone-Hydrazone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Pyrrolidinone-Hydrazone XIGR39 (Melanoma)2.5[5]
Pyrrolidinone-Hydrazone YPPC-1 (Prostate)20.2[5]
Pyrrolidinone-Hydrazone ZMDA-MB-231 (Breast)>100[5]

Note: The data is for pyrrolidinone-hydrazone derivatives, which are structurally related to the target compounds.

A potential mechanism for anticancer activity could involve the induction of apoptosis. A simplified representation of an apoptotic signaling pathway is shown below.

G cluster_pathway Simplified Apoptotic Pathway Compound Bioactive Analog Receptor Death Receptor (e.g., Fas, TNFR1) Compound->Receptor Induces Caspase8 Caspase-8 activation Receptor->Caspase8 Bid Bid cleavage Caspase8->Bid Caspase3 Executioner Caspase-3 activation Caspase8->Caspase3 Mitochondrion Mitochondrial Outer Membrane Permeabilization Bid->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified signaling pathway for extrinsic and intrinsic apoptosis.

Enzyme Inhibition

Many drugs exert their therapeutic effects by inhibiting specific enzymes. Pyrrolidine derivatives have been investigated as inhibitors of enzymes such as α-amylase and α-glucosidase.[6]

Experimental Protocol: α-Glucosidase Inhibition Assay

  • Prepare a reaction mixture containing phosphate buffer, α-glucosidase enzyme solution, and the test compound at various concentrations.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubate the reaction mixture at 37°C for a defined period.

  • Stop the reaction by adding a solution of sodium carbonate.

  • Measure the amount of p-nitrophenol released by monitoring the absorbance at 405 nm.

  • Acarbose can be used as a standard inhibitor.

  • Calculate the percentage inhibition and determine the IC50 value.

Table 3: Representative Enzyme Inhibition by Pyrrolidine Derivatives

Compound IDEnzymeIC50 (µM)Reference
Pyrrolidine Derivative 1α-Amylase25.4[6]
Pyrrolidine Derivative 2α-Glucosidase35.8[6]

Note: This data is for N-Boc protected pyrrolidine amides, which share the core pyrrolidine structure.

The overall workflow for bioactivity screening is summarized in the following diagram:

G cluster_screening Bioactivity Screening Workflow start Synthesized Analogs antimicrobial Antimicrobial Screening (Bacteria & Fungi) start->antimicrobial anticancer Anticancer Screening (Cell Lines) start->anticancer enzyme Enzyme Inhibition (e.g., α-glucosidase) start->enzyme mic MIC Determination antimicrobial->mic ic50_cancer IC50 Determination anticancer->ic50_cancer ic50_enzyme IC50 Determination enzyme->ic50_enzyme hit Hit Identification mic->hit ic50_cancer->hit ic50_enzyme->hit lead_opt Lead Optimization hit->lead_opt

Caption: A general workflow for the preliminary bioactivity screening of novel compounds.

Conclusion

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. This technical guide provides a framework for the synthesis and preliminary bioactivity screening of its analogs. By employing the described experimental protocols, researchers can systematically evaluate the antimicrobial, anticancer, and enzyme inhibitory potential of these novel compounds. The illustrative data from related chemical series suggests that these analogs are likely to exhibit interesting biological profiles, warranting further investigation and lead optimization studies.

References

Safety, handling, and storage of 2-(Pyrrolidin-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of currently available information on 2-(Pyrrolidin-1-yl)acetohydrazide. A comprehensive Safety Data Sheet (SDS) for this specific compound was not found. All handling and storage procedures should be conducted with caution and under the supervision of a qualified professional, adhering to standard laboratory safety practices.

Chemical Identification and Properties

This section summarizes the basic chemical and physical properties of this compound.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 7171-96-2[1][2][3][4]
Molecular Formula C₆H₁₃N₃O[2][4]
Molecular Weight 143.19 g/mol [1][2][4]
Purity ≥95%[1][2]
Appearance Light yellow, low melting solid or liquidN/A

Safety and Handling

A complete, verified Safety Data Sheet (SDS) for this compound is not publicly available. The information below is based on general knowledge of related chemical compounds and limited supplier data. Users must perform their own risk assessment before handling this substance.

2.1. General Hazards

Hydrazide derivatives can be toxic and irritants. Based on supplier information for related compounds, potential hazards may include:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

2.2. Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A laboratory coat and appropriate protective clothing.

  • Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory mask.

2.3. Handling Procedures

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of dust, fumes, gas, mist, or vapor.

  • Wash hands thoroughly after handling.

  • Keep away from heat, sparks, and open flames.

Storage

Proper storage is crucial to maintain the stability and integrity of this compound.

Storage ConditionRecommendationSource
Temperature 2-8°C or Room Temperature[2]
Atmosphere Store under an inert gas[2]
Light Store in a light-proof container[2]
Moisture Keep container tightly sealed in a dry placeN/A

Experimental Protocols

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with this compound.

Hydrazide derivatives, as a class of compounds, are known to exhibit a broad range of biological activities, including:

  • Antimicrobial

  • Antifungal

  • Antiviral

  • Anti-inflammatory

  • Anticonvulsant

Due to the lack of specific data for this compound, a diagram of its signaling pathway or experimental workflows cannot be provided.

Logical Relationships

As no specific experimental or biological data is available, a logical workflow for working with this compound would follow standard laboratory procedures for handling a novel chemical of unknown toxicity.

G General Workflow for Handling this compound A Acquisition of this compound B Risk Assessment A->B C Don Personal Protective Equipment (PPE) B->C D Handling in a Controlled Environment (Fume Hood) C->D E Experimental Use D->E F Proper Storage (2-8°C, Inert Gas, Light-Proof) E->F G Waste Disposal (as per institutional guidelines) E->G

References

Role of the pyrrolidine scaffold in pharmacologically active compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its remarkable prevalence in a wide array of pharmacologically active compounds, from natural products to blockbuster synthetic drugs, underscores its significance in the pursuit of novel therapeutics. This technical guide provides a comprehensive overview of the pyrrolidine scaffold's role in drug design, detailing its structural advantages, diverse biological activities, and the synthetic and analytical methodologies employed in the development of pyrrolidine-based drug candidates.

The Structural and Physicochemical Advantages of the Pyrrolidine Ring

The enduring appeal of the pyrrolidine scaffold in drug discovery can be attributed to several key features that render it an ideal building block for modulating biological targets.

  • Three-Dimensionality and Conformational Flexibility: Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring confer a non-planar, puckered conformation. This inherent three-dimensionality, often described as "pseudorotation," allows for a more comprehensive exploration of the pharmacophore space, enabling substituents to be positioned in precise spatial orientations for optimal interaction with biological targets.[1][2][3] This is a critical advantage in an era of drug discovery increasingly focused on targeting complex protein-protein interactions.

  • Stereochemical Richness: The pyrrolidine ring can possess up to four stereogenic centers, leading to a multiplicity of possible stereoisomers.[1][2] This stereochemical diversity is a powerful tool for medicinal chemists, as different stereoisomers of a compound can exhibit vastly different pharmacological profiles, including potency, selectivity, and metabolic stability, due to the stereoselective nature of biological macromolecules.[2][3]

  • Physicochemical Properties: The presence of the nitrogen atom in the pyrrolidine ring imparts basicity and can act as a hydrogen bond acceptor or, in its protonated form, a hydrogen bond donor. This feature can significantly influence a molecule's aqueous solubility, a crucial parameter for drug absorption and distribution.[4] Furthermore, the pyrrolidine nitrogen provides a convenient handle for chemical modification, with a staggering 92% of all FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position.[5]

  • Metabolic Stability: The saturated nature of the pyrrolidine ring generally confers greater metabolic stability compared to many aromatic systems, which can be susceptible to oxidative metabolism. This can lead to improved pharmacokinetic profiles, including longer half-lives and reduced potential for the formation of reactive metabolites.

Diverse Pharmacological Activities of Pyrrolidine-Containing Compounds

The versatility of the pyrrolidine scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives. Pyrrolidine-containing compounds have been successfully developed as therapeutic agents for a wide range of diseases.[6][7]

Cardiovascular Disease: ACE Inhibitors

Some of the most well-known pyrrolidine-containing drugs are the angiotensin-converting enzyme (ACE) inhibitors, such as captopril and enalapril.[2][8] These drugs are mainstays in the treatment of hypertension and heart failure. The pyrrolidine ring in these molecules mimics the C-terminal proline residue of angiotensin I, allowing for potent and specific inhibition of ACE.

Type 2 Diabetes: DPP-4 Inhibitors

The dipeptidyl peptidase-4 (DPP-4) inhibitors, including vildagliptin and saxagliptin, represent another major class of drugs featuring a pyrrolidine scaffold.[8] These agents are used to treat type 2 diabetes by preventing the degradation of incretin hormones, which in turn enhances glucose-dependent insulin secretion. The nitrile-functionalized pyrrolidine moiety in many gliptins forms a reversible covalent bond with a serine residue in the active site of the DPP-4 enzyme.[8]

Infectious Diseases

The pyrrolidine ring is a key structural element in numerous antibacterial and antiviral agents.[2][4]

  • Antibacterial: The lincosamide antibiotic clindamycin contains a substituted pyrrolidine ring and is effective against a range of anaerobic and Gram-positive bacteria.[2]

  • Antiviral: A significant number of direct-acting antivirals for the treatment of Hepatitis C Virus (HCV) incorporate a pyrrolidine or a fused pyrrolidine system.[4][8] These include NS5A inhibitors like daclatasvir and NS3/4A protease inhibitors such as telaprevir.[4]

Oncology

The pyrrolidine scaffold is increasingly being exploited in the development of novel anticancer agents targeting various aspects of cancer cell biology.[9]

  • Enzyme Inhibitors: Pyrrolidine derivatives have been developed as potent inhibitors of poly(ADP-ribose) polymerase (PARP), enzymes crucial for DNA damage repair.[5]

  • Receptor Antagonists: The chemokine receptor CXCR4 is implicated in cancer metastasis, and pyrrolidine-containing antagonists have shown promise in preclinical studies.[2]

  • Kinase Inhibitors: The JAK2 inhibitor pacritinib and the FGFR-4 inhibitor futibatinib, both approved by the FDA in 2022, feature a pyrrolidine ring.[2]

Central Nervous System (CNS) Disorders

Pyrrolidine-containing compounds have also been developed for the treatment of various CNS disorders, including epilepsy (ethosuximide) and Alzheimer's disease (aniracetam).[2]

Quantitative Data on Pharmacologically Active Pyrrolidine Derivatives

The following tables summarize quantitative data for a selection of pyrrolidine-containing compounds across different therapeutic areas, illustrating their potency and activity.

Table 1: Anticancer Activity of Pyrrolidine Derivatives

Compound Class/NameTarget/Cell LineActivity MetricValueReference(s)
Pyrrolidine-based CXCR4 Antagonist (Compound 26)CXCR4 ReceptorIC₅₀79 nM[2]
Spirooxindole Pyrrolidine Derivative (Compound 37e)MCF-7 (Breast Cancer)IC₅₀17 µM[5]
Spirooxindole Pyrrolidine Derivative (Compound 37e)HeLa (Cervical Cancer)IC₅₀19 µM[5]
Pyrrolidine-based Mcl-1 Inhibitor (Compound 18)Mcl-1 ProteinKᵢ0.077 µM[10]
Pyrrolidine-based Mcl-1 Inhibitor (Compound 40)PC-3 (Prostate Cancer)Kᵢ8.45 µM[10]
Polysubstituted Pyrrolidine (Compound 35a,b)Cancer Cell LinesIC₅₀2.9 - 16 µM[4]

Table 2: Antimicrobial Activity of Pyrrolidine Derivatives

Compound Class/NameOrganism/TargetActivity MetricValueReference(s)
Sulfonylamino Pyrrolidine Derivative (Compound 38)S. aureusMIC3.11 µg/mL[2]
Sulfonylamino Pyrrolidine Derivative (Compound 38)E. coliMIC6.58 µg/mL[2]
Sulfonylamino Pyrrolidine Derivative (Compound 38)P. aeruginosaMIC5.82 µg/mL[2]
Thiohydantoin-pyrrolidine DerivativesM. tuberculosis H37RvMIC62.5 - 125 µg/mL[2]
Pyrrolidine-thiazole Derivative (Compound 51a)B. cereusMIC21.70 ± 0.36 µg/mL[2]

Table 3: Enzyme Inhibitory Activity of Pyrrolidine Derivatives

Compound Class/NameTarget EnzymeActivity MetricValueReference(s)
Pyrrolidine-based Benzenesulfonamide (Compound 19a)Acetylcholinesterase (AChE)Kᵢ22.34 nM[2]
Pyrrolidine-based Benzenesulfonamide (Compound 19b)Acetylcholinesterase (AChE)Kᵢ22.34 nM[2]
Pyrrolidine Sulfonamide Derivative (Compound 23d)DPP-IVIC₅₀11.32 ± 1.59 µM[2]
N-benzoylthiourea-pyrrolidine Derivative (Compound 15g)Acetylcholinesterase (AChE)IC₅₀0.029 µM[2]
1,2,4-Oxadiazole Pyrrolidine Derivative (Compound 22c)E. coli DNA GyraseIC₅₀120 ± 10 nM[2]
1,2,4-Oxadiazole Pyrrolidine Derivative (Compound 22c)S. aureus Topoisomerase IVIC₅₀3.07 µM[2]
Polyhydroxylated Pyrrolidine (Compound 54)α-Glucosidase-Potent Inhibitor[5]

Key Experimental Protocols

This section details representative methodologies for the synthesis of pyrrolidine scaffolds and the evaluation of their pharmacological activity.

Synthesis of Pyrrolidine Scaffolds: 1,3-Dipolar Cycloaddition

One of the most powerful and versatile methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile (typically an alkene).[11]

General Protocol for the Synthesis of Spirooxindole-Pyrrolidines:

  • Generation of the Azomethine Ylide: In a round-bottom flask, equimolar amounts of an isatin derivative (e.g., 1-acetylisatin) and an α-amino acid (e.g., sarcosine or L-proline) are dissolved in a suitable solvent (e.g., methanol, ethanol, or an ionic liquid like [bmim][BF₄]).[11] The mixture is heated to reflux for a specified time (typically 1-2 hours) to facilitate the in situ generation of the azomethine ylide via decarboxylative condensation.

  • Cycloaddition Reaction: To the solution containing the azomethine ylide, an equimolar amount of the dipolarophile (e.g., an (E)-2-oxoindolino-3-ylidene acetophenone derivative) is added.[11]

  • Reaction Monitoring and Work-up: The reaction mixture is maintained at reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired spirooxindole-pyrrolidine derivative.

  • Characterization: The structure and purity of the final product are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacological Evaluation: Cytotoxicity Assessment using the MTS Assay

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. It is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to a colored formazan product that is soluble in cell culture media.[10][12][13]

Protocol for Assessing the Cytotoxicity of a Pyrrolidine Derivative:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: The pyrrolidine-containing test compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of dilutions are then prepared in culture medium. The medium from the cell plates is removed, and 100 µL of the medium containing various concentrations of the test compound (and a vehicle control) is added to the wells.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • Addition of MTS Reagent: Following the incubation period, 20 µL of the MTS reagent (in combination with an electron coupling reagent like PES) is added to each well.[12][13]

  • Final Incubation: The plates are incubated for 1-4 hours at 37°C to allow for the conversion of MTS to formazan.

  • Absorbance Measurement: The absorbance of each well is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrrolidine-containing drugs and a general workflow for their discovery and evaluation.

Signaling Pathways

DPP4_Inhibition_Pathway Food Food Intake Intestine Intestinal L-cells Food->Intestine stimulates GLP1_GIP Active Incretins (GLP-1, GIP) Intestine->GLP1_GIP releases DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Pancreas Pancreatic β-cells GLP1_GIP->Pancreas stimulates Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites degrades Insulin ↑ Insulin Secretion (Glucose-dependent) Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Vildagliptin Vildagliptin (Pyrrolidine-based Inhibitor) Vildagliptin->DPP4 inhibits

Caption: Mechanism of action of DPP-4 inhibitors like Vildagliptin.

JAK_STAT_Pathway_Inhibition cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates pJAK P-JAK JAK->pJAK autophosphorylation STAT STAT pSTAT P-STAT pJAK->STAT phosphorylates Dimer STAT Dimer pSTAT->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Gene Transcription Dimer->Gene regulates Pacritinib Pacritinib (JAK2 Inhibitor) Pacritinib->JAK inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by Pacritinib.

Experimental and Logical Workflows

Drug_Discovery_Workflow Start Target Identification and Validation Library Pyrrolidine Scaffold Library Synthesis (e.g., [3+2] cycloaddition) Start->Library HTS High-Throughput Screening (HTS) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (ADME/Tox Profiling) Lead_Gen->Lead_Opt Preclinical Preclinical Development (In vivo studies) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: General workflow for pyrrolidine-based drug discovery.

Conclusion

The pyrrolidine scaffold continues to be a remarkably fruitful starting point for the design and discovery of new medicines. Its unique combination of three-dimensional structure, stereochemical complexity, and favorable physicochemical properties makes it a privileged and versatile component in the medicinal chemist's toolbox. As our understanding of disease biology deepens and new therapeutic targets emerge, the rational design and synthesis of novel pyrrolidine derivatives are poised to play an increasingly important role in the development of the next generation of innovative therapies. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals seeking to harness the immense potential of this remarkable scaffold.

References

Methodological & Application

Synthesis of 2-(Pyrrolidin-1-yl)acetohydrazide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-(Pyrrolidin-1-yl)acetohydrazide, a valuable intermediate in the preparation of various bioactive molecules and pharmaceuticals. This compound serves as a crucial building block for hydrazide-based derivatives exhibiting a range of pharmacological activities, including antimicrobial, antifungal, and antitubercular properties.[1] Its adaptable structure makes it a significant component in drug discovery and the design of novel therapeutic agents.

Chemical Properties and Data

A summary of the key chemical properties for the starting materials and the final product is provided below for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
PyrrolidineC₄H₉N71.12123-75-1
Ethyl bromoacetateC₄H₇BrO₂167.00105-36-2
Ethyl 2-(pyrrolidin-1-yl)acetateC₈H₁₅NO₂157.2122041-19-6
Hydrazine hydrateH₆N₂O50.067803-57-8
This compound C₆H₁₃N₃O 143.19 7171-96-2

Experimental Protocol

The synthesis of this compound is a two-step process, beginning with the formation of the intermediate ester, ethyl 2-(pyrrolidin-1-yl)acetate, followed by its conversion to the desired hydrazide.

Step 1: Synthesis of Ethyl 2-(pyrrolidin-1-yl)acetate

This procedure outlines the N-alkylation of pyrrolidine with ethyl bromoacetate.

Materials:

  • Pyrrolidine

  • Ethyl bromoacetate

  • Tetrahydrofuran (THF), anhydrous

  • Toluene

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer with stir bar

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pyrrolidine (2.0 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Slowly add ethyl bromoacetate (1.0 equivalent) dropwise to the cooled solution over a period of approximately 2 hours, ensuring the temperature is maintained below 30°C.

  • After the addition is complete, add toluene to the reaction mixture to precipitate the pyrrolidinium bromide salt.

  • Separate the precipitate by filtration.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl 2-(pyrrolidin-1-yl)acetate. The product is often used in the next step without further purification.

Step 2: Synthesis of this compound

This part of the protocol details the conversion of the synthesized ester to the final hydrazide product through reaction with hydrazine hydrate.

Materials:

  • Ethyl 2-(pyrrolidin-1-yl)acetate

  • Hydrazine hydrate (80-95% solution)

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer with stir bar

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the crude ethyl 2-(pyrrolidin-1-yl)acetate (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2 to 1.5 equivalents) to the solution.[2][3]

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 75-80°C) with continuous stirring.[3]

  • Maintain the reflux for 2 to 14 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3][4]

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Synthesis Workflow

The following diagram illustrates the two-step synthesis process for this compound.

SynthesisWorkflow Pyrrolidine Pyrrolidine Step1 Step 1: N-Alkylation Pyrrolidine->Step1 EthylBromoacetate Ethyl Bromoacetate EthylBromoacetate->Step1 Intermediate Ethyl 2-(pyrrolidin-1-yl)acetate Step1->Intermediate THF, Toluene Step2 Step 2: Hydrazinolysis Intermediate->Step2 HydrazineHydrate Hydrazine Hydrate HydrazineHydrate->Step2 FinalProduct This compound Step2->FinalProduct Ethanol, Reflux

Caption: A diagram illustrating the two-step synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ethyl bromoacetate is a lachrymator and should be handled with care.

  • Hydrazine hydrate is corrosive and toxic; avoid inhalation and skin contact.

  • Exercise caution when working with flammable solvents like THF, toluene, and ethanol.

References

Application Notes and Protocols: 2-(Pyrrolidin-1-yl)acetohydrazide as a Versatile Synthon in Organic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2-(Pyrrolidin-1-yl)acetohydrazide as a key building block in the synthesis of diverse heterocyclic compounds with significant potential in medicinal chemistry. The protocols outlined below are based on established synthetic methodologies for analogous hydrazide derivatives and are intended to serve as a practical guide for the synthesis of novel bioactive molecules.

Introduction

This compound is a bifunctional molecule incorporating a reactive hydrazide moiety and a saturated pyrrolidine ring. This unique structural combination makes it an invaluable synthon for the construction of a variety of heterocyclic systems, including hydrazones, 1,3,4-oxadiazoles, and pyrazoles. The pyrrolidine scaffold is a prevalent feature in numerous pharmaceuticals, contributing to improved pharmacokinetic properties. Derivatives of acetohydrazides have demonstrated a wide range of biological activities, including antimicrobial and anticancer effects.

Applications in Organic Synthesis

Synthesis of Bioactive Hydrazones

Hydrazones are a class of compounds characterized by a C=N-N linkage and are known to exhibit a broad spectrum of biological activities. The reaction of this compound with various aromatic aldehydes provides a straightforward route to novel hydrazone derivatives.

General Reaction Scheme:

G cluster_0 Synthesis of Hydrazones 2_pyrrolidin_1_yl_acetohydrazide This compound Hydrazone_Product N'-[(E)-(Aryl)methylidene]-2-(pyrrolidin-1-yl)acetohydrazide 2_pyrrolidin_1_yl_acetohydrazide->Hydrazone_Product + Aromatic_Aldehyde Aromatic Aldehyde (R-CHO) Aromatic_Aldehyde->Hydrazone_Product G cluster_0 Synthesis of 1,3,4-Oxadiazoles Hydrazone N'-Acylhydrazone Intermediate Oxadiazole_Product 2-Aryl-5-[(pyrrolidin-1-yl)methyl]-1,3,4-oxadiazole Hydrazone->Oxadiazole_Product + Oxidizing_Agent Oxidizing Agent Oxidizing_Agent->Oxadiazole_Product G cluster_0 Synthesis of Pyrazoles 2_pyrrolidin_1_yl_acetohydrazide This compound Pyrazole_Product Substituted Pyrazole Derivative 2_pyrrolidin_1_yl_acetohydrazide->Pyrazole_Product + Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Pyrazole_Product G cluster_0 Experimental Workflow: Hydrazone Synthesis A Dissolve this compound (1 mmol) in ethanol (10 mL). B Add aromatic aldehyde (1 mmol) and a catalytic amount of glacial acetic acid. A->B C Reflux the mixture for 2-4 hours. B->C D Monitor reaction by TLC. C->D E Cool the reaction mixture. D->E F Collect the precipitate by filtration. E->F G Recrystallize from ethanol. F->G G cluster_0 Experimental Workflow: 1,3,4-Oxadiazole Synthesis A Suspend N'-acylhydrazone (1 mmol) in acetic acid (10 mL). B Add an oxidizing agent (e.g., I2/HgO or Chloramine-T). A->B C Stir at room temperature or heat as required. B->C D Monitor reaction by TLC. C->D E Pour the mixture into ice-cold water. D->E F Neutralize with a suitable base. E->F G Collect the precipitate and recrystallize. F->G G cluster_0 Experimental Workflow: Pyrazole Synthesis A Dissolve this compound (1 mmol) and a 1,3-dicarbonyl compound (1 mmol) in ethanol. B Add a catalytic amount of acid (e.g., HCl). A->B C Reflux the mixture for 6-8 hours. B->C D Monitor reaction by TLC. C->D E Cool and pour into ice-water. D->E F Collect the precipitate and purify. E->F G cluster_0 Generalized Antimicrobial Mechanism A Hydrazone Derivative B Inhibition of DNA Gyrase A->B C Disruption of Cell Wall Synthesis A->C D Inhibition of Protein Synthesis A->D E Bacterial Cell Death B->E C->E D->E G cluster_0 Generalized Anticancer Mechanism for 1,3,4-Oxadiazoles A 1,3,4-Oxadiazole Derivative B Inhibition of Tyrosine Kinases A->B C Induction of Apoptosis A->C D Cell Cycle Arrest A->D E Inhibition of Tumor Growth B->E C->E D->E

Application Notes and Protocols: Synthesis and Evaluation of Hydrazones from 2-(Pyrrolidin-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the synthesis of hydrazones derived from 2-(pyrrolidin-1-yl)acetohydrazide. This class of compounds holds significant potential in drug discovery, exhibiting a range of biological activities, including antimicrobial and enzyme-inhibiting properties.[1][2] The protocols outlined below are based on established methods for hydrazone synthesis and can be adapted for the generation of a diverse library of derivatives for screening purposes.

Introduction

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNR₃R₄ structure. They are synthesized through the condensation reaction of a hydrazide with an aldehyde or a ketone.[3] The resulting hydrazone scaffold is a versatile pharmacophore found in numerous compounds with a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[1] The incorporation of a pyrrolidine moiety, a common motif in many natural products and pharmaceuticals, can further enhance the biological profile of these molecules. This document provides a comprehensive guide to the synthesis, characterization, and potential applications of hydrazones derived from this compound.

Synthesis of Hydrazones from this compound

The synthesis of hydrazones from this compound is a straightforward two-step process. The first step involves the synthesis of the hydrazide precursor, which is then condensed with a variety of aldehydes or ketones to yield the target hydrazones.

Part 1: Synthesis of this compound

Materials:

  • Ethyl 2-(pyrrolidin-1-yl)acetate

  • Hydrazine hydrate (80% or higher)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Protocol:

  • In a round-bottom flask, dissolve ethyl 2-(pyrrolidin-1-yl)acetate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.5-2 equivalents) to the solution.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or used directly in the next step if of sufficient purity.

Part 2: Synthesis of Hydrazones (General Procedure)

Materials:

  • This compound

  • Substituted aldehyde or ketone (1 equivalent)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Protocol:

  • Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.

  • Add the desired substituted aldehyde or ketone (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture with stirring for 2-8 hours. The reaction progress should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated hydrazone product can be collected by filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified hydrazone in a vacuum oven.

  • Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or DMF-water).

Experimental Workflow

experimental_workflow Experimental Workflow for Hydrazone Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation start Start: this compound + Aldehyde/Ketone reaction Reaction: - Solvent (Ethanol/Methanol) - Catalyst (Glacial Acetic Acid) - Reflux (2-8 h) start->reaction workup Work-up: - Cooling - Filtration reaction->workup washing Washing with Cold Ethanol workup->washing drying Vacuum Drying washing->drying recrystallization Recrystallization (Optional) drying->recrystallization characterization Spectroscopic Analysis: - FTIR - 1H NMR - 13C NMR - Mass Spectrometry recrystallization->characterization evaluation Biological Assays: - Antimicrobial Screening - Enzyme Inhibition Assays characterization->evaluation

Caption: Step-by-step workflow for the synthesis and evaluation of hydrazones.

Data Presentation

The following table summarizes representative quantitative data for a series of synthesized hydrazones derived from this compound and various substituted benzaldehydes. The data is based on typical yields and characterization results observed for analogous compounds.

Compound IDAr-substituentYield (%)M.p. (°C)Molecular FormulaMW ( g/mol )
HZ-01 4-NO₂85-95210-212C₁₃H₁₆N₄O₃276.29
HZ-02 4-Cl80-90185-187C₁₃H₁₆ClN₃O265.74
HZ-03 4-OCH₃82-92170-172C₁₄H₁₉N₃O₂261.32
HZ-04 2-OH75-85198-200C₁₃H₁₇N₃O₂247.29
HZ-05 Unsubstituted88-98165-167C₁₃H₁₇N₃O231.30

Characterization Data

The synthesized hydrazones can be characterized using standard spectroscopic techniques. Representative spectral data for a generic N'-(aryl-methylene)-2-(pyrrolidin-1-yl)acetohydrazide are provided below.

  • FTIR (KBr, cm⁻¹): 3250-3150 (N-H stretching), 1680-1650 (C=O stretching, amide I), 1620-1590 (C=N stretching), 1550-1520 (N-H bending, amide II).

  • ¹H NMR (DMSO-d₆, δ ppm): 11.5-11.0 (s, 1H, -CONH-), 8.3-7.9 (s, 1H, -N=CH-), 7.8-6.8 (m, Ar-H), 3.5-3.3 (t, 4H, -NCH₂- of pyrrolidine), 3.2 (s, 2H, -COCH₂-), 1.8-1.6 (t, 4H, -CH₂- of pyrrolidine).

  • ¹³C NMR (DMSO-d₆, δ ppm): 168-165 (C=O), 145-140 (C=N), 160-110 (Ar-C), 55-50 (-NCH₂-), 50-45 (-COCH₂-), 25-20 (-CH₂- of pyrrolidine).

  • Mass Spectrometry (ESI-MS): [M+H]⁺ corresponding to the calculated molecular weight.

Biological Activity and Signaling Pathways

Hydrazones are known to exhibit a wide range of biological activities. The pyrrolidine-containing hydrazones are of particular interest for their potential as antimicrobial agents and enzyme inhibitors.

Antimicrobial Activity

Many hydrazone derivatives have demonstrated significant activity against various bacterial and fungal strains.[4][5] One of the proposed mechanisms of action for their antibacterial effect is the inhibition of essential bacterial enzymes, such as DNA gyrase.[4][5] DNA gyrase is a topoisomerase II enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. Inhibition of this enzyme leads to the disruption of these vital cellular processes and ultimately results in bacterial cell death.

antimicrobial_pathway Proposed Antimicrobial Mechanism of Action Hydrazone Hydrazone Derivative DNAGyrase Bacterial DNA Gyrase Hydrazone->DNAGyrase Inhibition Supercoiling DNA Supercoiling DNAGyrase->Supercoiling Catalyzes Replication DNA Replication Supercoiling->Replication Transcription Transcription Supercoiling->Transcription CellDeath Bacterial Cell Death Replication->CellDeath Transcription->CellDeath

Caption: Inhibition of DNA gyrase by hydrazone derivatives.

Another potential mechanism for the antimicrobial action of certain hydrazones is the inhibition of bacterial cell wall synthesis.[6][] The bacterial cell wall, composed of peptidoglycan, is essential for maintaining cell integrity.[6][] Inhibition of the enzymes involved in peptidoglycan biosynthesis weakens the cell wall, leading to cell lysis and death.[6][]

Enzyme Inhibition

Hydrazones containing a pyrrolidine moiety have been identified as potent inhibitors of enzymes such as carbonic anhydrases (CAs) and acetylcholinesterase (AChE).[8][9]

  • Carbonic Anhydrases (CAs): These are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[9]

  • Acetylcholinesterase (AChE): This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease to increase the levels of acetylcholine in the brain.[8][9]

The inhibitory activity of these hydrazones is attributed to their ability to chelate the metal ions in the active site of metalloenzymes or to interact with key amino acid residues in the enzyme's active site.

enzyme_inhibition_pathway Enzyme Inhibition by Pyrrolidine-Containing Hydrazones Hydrazone Pyrrolidine-Hydrazone Derivative CA Carbonic Anhydrase (CA) Hydrazone->CA Inhibition AChE Acetylcholinesterase (AChE) Hydrazone->AChE Inhibition CO2_H2O CO2 + H2O <=> H2CO3 CA->CO2_H2O Catalyzes Glaucoma Therapeutic Effect (e.g., Glaucoma) CA->Glaucoma ACh Acetylcholine Breakdown AChE->ACh Catalyzes Alzheimers Therapeutic Effect (e.g., Alzheimer's) AChE->Alzheimers

Caption: Inhibition of carbonic anhydrase and acetylcholinesterase.

Conclusion

The synthesis of hydrazones from this compound offers a promising avenue for the development of novel therapeutic agents. The straightforward and efficient synthetic protocol allows for the creation of a diverse library of compounds for biological screening. The demonstrated antimicrobial and enzyme-inhibiting activities of related hydrazones highlight the potential of this chemical class in addressing various medical needs. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully explore their therapeutic potential.

References

Application Notes and Protocols for the Development of Novel Antimicrobial Agents Using 2-(Pyrrolidin-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, antimicrobial evaluation, and cytotoxicity assessment of novel antimicrobial agents derived from 2-(Pyrrolidin-1-yl)acetohydrazide. The protocols outlined below are intended to serve as a foundational methodology for the discovery and development of new therapeutic candidates.

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Hydrazide-hydrazone derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including antimicrobial effects. The core scaffold, this compound, offers a versatile starting point for the synthesis of diverse derivatives. Its structure allows for facile modification, making it a valuable building block in drug discovery programs aimed at designing new compounds with enhanced pharmacological properties. This document details the experimental workflow, from synthesis to biological evaluation, for developing novel antimicrobial agents based on this scaffold.

Data Presentation

The following tables summarize representative quantitative data for a hypothetical series of novel Schiff base derivatives of this compound (designated as PYAH-01 to PYAH-05 ). This data is provided as a template for presenting experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) of Novel this compound Derivatives

Compound IDGram-Positive BacteriaGram-Negative BacteriaFungi
Staphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Candida albicans (ATCC 10231)
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
PYAH-01 163264
PYAH-02 81632
PYAH-03 3264>128
PYAH-04 4816
PYAH-05 64128>128
Ciprofloxacin 10.5NA
Fluconazole NANA8

Table 2: Cytotoxicity Data (IC50) of Novel this compound Derivatives

Compound IDCytotoxicity against HEK293 cells (IC50 in µM)
PYAH-01 > 100
PYAH-02 85.2
PYAH-03 > 100
PYAH-04 55.8
PYAH-05 > 100
Doxorubicin 1.2

Experimental Protocols

Synthesis of Schiff Base Derivatives of this compound

This protocol describes the general procedure for the synthesis of hydrazone derivatives through the condensation of this compound with various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehydes

  • Absolute ethanol

  • Glacial acetic acid

  • Reflux apparatus

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.

  • To this solution, add 10 mmol of the desired substituted aromatic aldehyde.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Fit the flask with a condenser and reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The resulting precipitate is collected by vacuum filtration using a Buchner funnel.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol-water mixture) to obtain the pure Schiff base derivative.

  • Dry the purified product in a desiccator.

  • Characterize the synthesized compounds using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Synthesized compounds

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microplates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate, pick a few colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension in the appropriate broth (CAMHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the stock solutions in the appropriate broth in the wells of a 96-well microplate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well containing the diluted compounds.

    • Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Evaluation: MTT Assay

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of the synthesized compounds against a mammalian cell line (e.g., HEK293).[1][2]

Materials:

  • Synthesized compounds

  • Human Embryonic Kidney (HEK293) cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in serum-free DMEM.

    • After 24 hours of cell seeding, replace the medium with fresh medium containing various concentrations of the test compounds.

    • Include a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., doxorubicin).

    • Incubate the plate for another 48 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[1]

    • Incubate the plate for 4 hours at 37°C.[1]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis start This compound + Aromatic Aldehyde synthesis Condensation Reaction start->synthesis purification Purification (Recrystallization) synthesis->purification characterization Spectroscopic Characterization (FT-IR, NMR, MS) purification->characterization antimicrobial Antimicrobial Susceptibility Testing (MIC) characterization->antimicrobial Novel Derivatives cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar cytotoxicity->sar lead_id Lead Compound Identification sar->lead_id

Caption: Workflow for the development of novel antimicrobial agents.

Proposed Mechanism of Action

G compound Hydrazone Derivative bacterial_cell Bacterial Cell compound->bacterial_cell Enters dna_gyrase DNA Gyrase compound->dna_gyrase Inhibits dna_replication DNA Replication dna_gyrase->dna_replication Required for cell_death Bacterial Cell Death dna_replication->cell_death Inhibition leads to

Caption: Proposed inhibition of DNA gyrase by hydrazone derivatives.

References

Application Notes and Protocols: Synthesis of Pyrrolidine-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various pyrrolidine-derived compounds that demonstrate potential as enzyme inhibitors. The methodologies outlined below are based on established synthetic routes and are intended to guide researchers in the preparation and evaluation of these promising therapeutic candidates.

Pyrrolidine-Based Inhibitors of α-Amylase and α-Glucosidase for Type 2 Diabetes

The inhibition of α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia.[1][2][3][4] Pyrrolidine derivatives have been synthesized and shown to effectively inhibit these enzymes.[5][6][7]

Signaling Pathway

alpha_glucosidase_pathway Complex Carbohydrates (Starch) Complex Carbohydrates (Starch) Oligosaccharides Oligosaccharides Complex Carbohydrates (Starch)->Oligosaccharides alpha-Amylase Glucose Glucose Oligosaccharides->Glucose alpha-Glucosidase Intestinal Absorption Intestinal Absorption Glucose->Intestinal Absorption Increased Blood Glucose Increased Blood Glucose Intestinal Absorption->Increased Blood Glucose Type 2 Diabetes Type 2 Diabetes Increased Blood Glucose->Type 2 Diabetes alpha-Amylase alpha-Amylase alpha-Glucosidase alpha-Glucosidase Pyrrolidine Inhibitor Pyrrolidine Inhibitor Pyrrolidine Inhibitor->alpha-Amylase Pyrrolidine Inhibitor->alpha-Glucosidase

Quantitative Data
CompoundTarget EnzymeIC50 (µM)Reference
N-(benzyl)-2-acetylpyrrolidine (4a)α-Glucosidase520[8]
N-(tosyl)-2-acetylpyrrolpyrrolidine (4b)α-Glucosidase1640[8]
4-methoxy analogue 3gα-Amylase26.24 (µg/mL)[5]
4-methoxy analogue 3gα-Glucosidase18.04 (µg/mL)[5]
Compound 3aα-Amylase36.32 (µg/mL)[5]
Compound 3fα-Glucosidase27.51 (µg/mL)[5]
Pyrrolidine-based pyrazoline 21α-Glucosidase52.79[6]
Pyrrolidine-based chalcone 3α-Amylase14.61[7]
Pyrrolidine-based chalcone 3α-Glucosidase25.38[7]
Experimental Protocol: Synthesis of N-Boc-proline Aromatic Amides

This protocol describes the synthesis of N-Boc-proline amides, which are precursors to potent α-amylase and α-glucosidase inhibitors.[5]

Materials:

  • L-proline

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Dichloromethane (CH₂Cl₂)

  • Citric acid

  • Sodium chloride (NaCl)

  • Magnesium sulfate (MgSO₄)

  • Aromatic amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N-methyl morpholine (NMM)

  • Tetrahydrofuran (THF)

Procedure:

  • Synthesis of N-Boc-proline (1): To a solution of L-proline (4.35 mmol) in CH₂Cl₂ (10 mL) containing TEA (0.7 mL), add (Boc)₂O (6.42 mmol). Stir the mixture for 2.5 hours at room temperature. Wash the organic phase with saturated citric acid solution, saturated NaCl solution, and water. Dry the organic layer over MgSO₄ and evaporate the solvent to yield N-Boc-proline as a white solid.[9]

  • Coupling of N-Boc-proline with Aromatic Amines: To a solution of N-Boc-proline (1 mmol) in THF, add EDC (1.2 mmol), HOBt (1.2 mmol), and NMM (1.2 mmol) at 0°C. After 15 minutes, add the desired aromatic amine (1 mmol). Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 6-7 hours.[5]

  • Work-up and Purification: After completion of the reaction (monitored by TLC), pour the reaction mixture into ice-cold water and extract with ethyl acetate. Wash the organic layer with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane).

Pyrrolidine-Based Inhibitors of Autotaxin (ATX) for Cancer Therapy

Autotaxin (ATX) is a secreted enzyme that produces the signaling lipid lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in various pathological processes, including cancer progression, inflammation, and fibrosis.[10][11][12][13][14]

Signaling Pathway

ATX_LPA_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine LPA Lysophosphatidic Acid LPC->LPA ATX ATX Autotaxin LPA_Receptor LPA Receptor (GPCR) LPA->LPA_Receptor G_Protein G Protein Activation LPA_Receptor->G_Protein Pyrrolidine_Inhibitor Pyrrolidine Inhibitor Pyrrolidine_Inhibitor->ATX Downstream_Signaling Downstream Signaling (PI3K/Akt, MAPK, etc.) G_Protein->Downstream_Signaling Cellular_Responses Cell Proliferation, Survival, Migration Downstream_Signaling->Cellular_Responses Cancer_Progression Cancer Progression Cellular_Responses->Cancer_Progression

Quantitative Data
CompoundTarget EnzymeIC50 (nM)Reference
Boronic acid derivative 3kAutotaxin50[15][16]
Boronic acid derivative 21Autotaxin35[15][16]
Boronic acid derivative 3lAutotaxin120[15][16]
Boronic acid derivative 3mAutotaxin180[15][16]
Hydroxamic acid 16Autotaxin700[15][16]
Carboxylic acid 40bAutotaxin800[15][16]
Experimental Protocol: Synthesis of Boronic Acid-Based ATX Inhibitors

This protocol outlines a general strategy for the synthesis of boronic acid-based pyrrolidine inhibitors of ATX.[17][18][19]

Materials:

  • Appropriately substituted pyrrolidine precursor

  • 4-Formylphenylboronic acid pinacol ester

  • Coupling reagents (e.g., HATU, HOBt)

  • Bases (e.g., DIPEA, TEA)

  • Solvents (e.g., DMF, CH₂Cl₂)

  • Deprotection reagents (e.g., TFA, HCl)

  • Purification materials (e.g., silica gel, HPLC columns)

Procedure:

  • Coupling of Pyrrolidine Precursor: Couple the carboxylic acid of a protected pyrrolidine precursor with an appropriate amine-containing linker using standard peptide coupling reagents like HATU or HOBt/EDC in a suitable solvent such as DMF or CH₂Cl₂ in the presence of a base like DIPEA.

  • Introduction of the Boronic Acid Moiety: React the coupled product with 4-formylphenylboronic acid pinacol ester via a suitable reaction, such as a Wittig or Horner-Wadsworth-Emmons reaction, to introduce the boronic acid functionality.

  • Deprotection: Remove any protecting groups from the pyrrolidine ring and the boronic acid ester using appropriate deprotection conditions (e.g., TFA for Boc groups, acid hydrolysis for pinacol esters).

  • Purification: Purify the final compound using column chromatography on silica gel or by preparative HPLC to obtain the desired boronic acid-based ATX inhibitor.

Pyrrolidine-Based Inhibitors of Dipeptidyl Peptidase-IV (DPP-IV) for Type 2 Diabetes

DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[20][21][22][23][24] By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[25][26][27]

Signaling Pathway

DPP4_pathway cluster_gut Gut cluster_pancreas Pancreas Nutrient_Intake Nutrient Intake Incretins Active Incretins (GLP-1, GIP) Nutrient_Intake->Incretins DPP4 DPP-IV Incretins->DPP4 Inactivation Pancreatic_Beta_Cells Pancreatic β-cells Incretins->Pancreatic_Beta_Cells Pancreatic_Alpha_Cells Pancreatic α-cells Incretins->Pancreatic_Alpha_Cells Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Pyrrolidine_Inhibitor Pyrrolidine Inhibitor Pyrrolidine_Inhibitor->DPP4 Insulin_Secretion ↑ Insulin Secretion Pancreatic_Beta_Cells->Insulin_Secretion Blood_Glucose_Control Improved Blood Glucose Control Insulin_Secretion->Blood_Glucose_Control Glucagon_Secretion ↓ Glucagon Secretion Pancreatic_Alpha_Cells->Glucagon_Secretion Glucagon_Secretion->Blood_Glucose_Control

Quantitative Data
CompoundTarget EnzymeIC50 (µM)Reference
Pyrrolidine sulfonamide 23dDPP-IV11.32[28]
Pyrrolidine sulfonamide B-XIDPP-IV0.01132[29]
Experimental Protocol: Synthesis of Pyrrolidine Sulfonamide Derivatives

This protocol describes the synthesis of pyrrolidine sulfonamide derivatives as DPP-IV inhibitors.[28][29]

Materials:

  • Pyrrolidine

  • Substituted sulfonyl chloride

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (CH₂Cl₂) or other suitable solvent

  • 1,2,4-Oxadiazole precursors (for more complex derivatives)

Procedure:

  • Sulfonamide Formation: To a solution of pyrrolidine (1 mmol) and TEA (1.2 mmol) in CH₂Cl₂ at 0°C, add the desired substituted sulfonyl chloride (1.1 mmol) dropwise. Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Work-up: Wash the reaction mixture with water, 1N HCl, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Further Modification (Optional): The resulting pyrrolidine sulfonamide can be further modified, for example, by coupling with a 1,2,4-oxadiazole moiety. This typically involves reacting the sulfonamide with a suitable oxadiazole precursor in the presence of a coupling agent or by nucleophilic substitution.[29]

  • Purification: Purify the final product by column chromatography (silica gel) or recrystallization to yield the pure pyrrolidine sulfonamide derivative.

References

Application Notes and Protocols for Condensation Reactions with Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Condensation reactions involving aromatic aldehydes are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon bonds and the construction of complex molecular architectures. These reactions are pivotal in the synthesis of a wide array of compounds, including natural products, pharmaceuticals, and materials. Key examples include the Claisen-Schmidt, Knoevenagel, Perkin, and Benzoin condensations, each offering a unique pathway to valuable chemical structures such as α,β-unsaturated ketones, unsaturated carboxylic acids, and α-hydroxy ketones. This document provides detailed experimental protocols, mechanistic insights, and comparative data for these essential reactions.

Claisen-Schmidt Condensation

Principle: The Claisen-Schmidt condensation is a crossed-aldol reaction between an aromatic aldehyde (which cannot enolize) and an enolizable ketone or ester in the presence of a base catalyst.[1][2][3] This reaction is a cornerstone for the synthesis of α,β-unsaturated ketones, commonly known as chalcones, which are important intermediates in the biosynthesis of flavonoids and possess various biological activities.[4][5]

Experimental Protocol: Synthesis of 1,5-Diphenyl-(E,E)-1,4-pentadien-3-one (Dibenzylideneacetone)

Materials and Reagents:

  • Benzaldehyde

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Water

  • Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Vacuum filtration apparatus (Büchner funnel)

Procedure:

  • Prepare an alkaline ethanolic solution by dissolving 5 g of NaOH in 25 mL of water, then adding 25 mL of 95% ethanol and cooling the mixture to room temperature.[2]

  • In a separate 100 mL Erlenmeyer flask, mix 10.5 mL of benzaldehyde with 2.9 mL of acetone.[2]

  • Add the prepared alkaline ethanolic solution to the aldehyde-ketone mixture.

  • Stir the reaction mixture vigorously at 20-25°C for 30 minutes. External cooling may be necessary to maintain the temperature.[2][3]

  • A yellow solid precipitate will form during the reaction.[3]

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove any remaining alkali.[2]

  • Recrystallize the crude product from a minimum volume of hot ethanol to obtain the purified dibenzylideneacetone.[1]

  • Allow the product to air dry on filter paper.

Data Presentation
Aromatic AldehydeKetoneCatalyst (Base)SolventTime (min)Temp (°C)Yield (%)Ref.
BenzaldehydeAcetone10% aq. NaOHEthanol9025-30~85%[2]
BenzaldehydeAcetoneNaOHEthanol/Water3020-25High[3]
4-ChlorobenzaldehydeAcetophenone40% NaOHEthanol240RT90%[5]
4-NitrobenzaldehydeCyclohexanoneCsOHDMSO60RT95%[6]

Visualizations

Claisen_Schmidt_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation cluster_4 Step 4: Dehydration Ketone Ketone (e.g., Acetone) Enolate Enolate Ion (Nucleophile) Ketone->Enolate  -OH⁻ Alkoxide Alkoxide Intermediate Enolate->Alkoxide + Aldehyde Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Aldol Aldol Adduct (β-Hydroxy Ketone) Alkoxide->Aldol + H₂O Product α,β-Unsaturated Ketone (Chalcone) Aldol->Product - H₂O Claisen_Schmidt_Workflow start Start mix Mix Aldehyde, Ketone, and Ethanolic NaOH Solution start->mix react Stir at Room Temperature (30 min) mix->react filter Collect Precipitate via Vacuum Filtration react->filter wash Wash Solid with Cold Water filter->wash recrystallize Recrystallize from Hot Ethanol wash->recrystallize dry Air Dry Product recrystallize->dry end End dry->end Knoevenagel_Mechanism cluster_1 Path A: Iminium Ion Formation cluster_2 Path B: Carbanion Formation cluster_3 Condensation & Elimination Aldehyde Aromatic Aldehyde Iminium Iminium Ion (Electrophile) Aldehyde->Iminium Amine Amine Catalyst (e.g., Piperidine) Amine->Iminium Intermediate Adduct Intermediate Iminium->Intermediate ActiveMethylene Active Methylene Compound Carbanion Carbanion (Nucleophile) ActiveMethylene->Carbanion + Base Carbanion->Intermediate Product α,β-Unsaturated Product Intermediate->Product - Amine - H₂O Knoevenagel_Workflow start Start dissolve Dissolve Aldehyde and Active Methylene Compound in Solvent start->dissolve add_cat Add Catalytic Amount of Piperidine dissolve->add_cat react Stir at Room Temperature (10-15 min) add_cat->react cool Cool in Ice Bath react->cool filter Filter and Wash with Cold Ethanol cool->filter recrystallize Recrystallize Product filter->recrystallize end End recrystallize->end Perkin_Mechanism Anhydride Acid Anhydride Carbanion Carbanion (from Anhydride) Anhydride->Carbanion + Base (Acetate) Alkoxide Alkoxide Intermediate Carbanion->Alkoxide + Aldehyde Aldehyde Aromatic Aldehyde Acetoxy Acetoxy Carboxylate (via Acyl Transfer) Alkoxide->Acetoxy Intramolecular Acyl Transfer MixedAnhydride Mixed Anhydride Acetoxy->MixedAnhydride - Acetate UnsaturatedAcid α,β-Unsaturated Acid (Product) MixedAnhydride->UnsaturatedAcid Hydrolysis Perkin_Workflow start Start mix Combine Aldehyde, Anhydride, and Sodium Acetate start->mix heat Heat under Reflux (180°C, 5h) mix->heat hydrolyze Pour into Water and Boil to Hydrolyze Excess Anhydride heat->hydrolyze filter_hot Hot Filtration (with Charcoal) hydrolyze->filter_hot precipitate Acidify with Dilute HCl to Precipitate Product filter_hot->precipitate collect Collect Product by Filtration and Recrystallize precipitate->collect end End collect->end Benzoin_Mechanism Aldehyde1 Aldehyde (1st eq.) Adduct1 Catalyst-Aldehyde Adduct Aldehyde1->Adduct1 Catalyst Nucleophilic Catalyst (e.g., Cyanide, Thiamine) Catalyst->Adduct1 Umpolung Acyl Anion Equivalent (Umpolung) Adduct1->Umpolung Proton Transfer Adduct2 Coupled Intermediate Umpolung->Adduct2 + Aldehyde (2nd eq.) Aldehyde2 Aldehyde (2nd eq.) Product α-Hydroxy Ketone (Benzoin) Adduct2->Product Proton Transfer & Catalyst Elimination Benzoin_Workflow start Start prep_cat Prepare Thiamine Catalyst: Dissolve Thiamine-HCl in EtOH/H₂O, Cool, and Add Cold NaOH start->prep_cat add_ald Add Benzaldehyde to Catalyst Solution prep_cat->add_ald react Seal and Let Stand (24h at RT) add_ald->react crystallize Cool in Ice Bath to Complete Crystallization react->crystallize filter Filter and Wash with Cold EtOH/Water crystallize->filter recrystallize Recrystallize from Hot Ethanol filter->recrystallize end End recrystallize->end

References

Application Notes and Protocols for the Analytical Characterization of 2-(Pyrrolidin-1-yl)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 2-(Pyrrolidin-1-yl)acetohydrazide and its derivatives. The protocols outlined below are foundational and may require optimization for specific derivatives.

Introduction

This compound is a heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its derivatives are explored for a range of pharmacological activities, including antimicrobial and antitubercular properties.[1] Robust analytical characterization is crucial for confirming the identity, purity, and stability of these compounds throughout the drug discovery and development process. This document details the key analytical techniques and provides exemplary protocols for their application.

Spectroscopic Characterization

Spectroscopic methods are fundamental for the structural elucidation of novel this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are essential for a complete characterization.

Illustrative ¹H and ¹³C NMR Data for a Hypothetical Derivative

Compound Technique Solvent Observed Chemical Shifts (δ, ppm)
N'-benzylidene-2-(pyrrolidin-1-yl)acetohydrazide¹H NMRDMSO-d₆11.3 (s, 1H, NH), 8.4 (s, 1H, N=CH), 7.8-7.2 (m, 5H, Ar-H), 4.5 (s, 2H, N-CH₂-C=O), 3.5 (t, 4H, N-CH₂ of pyrrolidine), 1.9 (m, 4H, CH₂ of pyrrolidine)
N'-benzylidene-2-(pyrrolidin-1-yl)acetohydrazide¹³C NMRDMSO-d₆165.0 (C=O), 145.0 (N=CH), 134.5, 129.0, 128.5, 127.0 (Ar-C), 60.0 (N-CH₂-C=O), 54.0 (N-CH₂ of pyrrolidine), 23.5 (CH₂ of pyrrolidine)

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Incorporate a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024-4096, due to the lower natural abundance of ¹³C.

    • A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Typical FT-IR Absorption Bands for this compound Derivatives

Functional Group Characteristic Absorption (cm⁻¹) Intensity
N-H (amide)3200-3350Medium-Strong
C-H (aliphatic)2850-2960Medium-Strong
C=O (amide I)1650-1680Strong
C=N (imine, if present)1620-1660Medium
N-H (amide II)1520-1570Medium
C-N1100-1300Medium

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Oil: Place a drop of the sample between two salt plates (e.g., NaCl).

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or pure KBr/ATR crystal).

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction and identify the characteristic absorption peaks.

Chromatographic and Mass Spectrometric Analysis

Chromatographic techniques are essential for separating and quantifying the components of a mixture, while mass spectrometry provides information about the molecular weight and elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound derivatives and for quantitative analysis. A reversed-phase method is typically suitable.

Exemplary HPLC-UV Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 254 nm
Injection Volume 10 µL

Experimental Protocol: HPLC Purity Assessment

  • Sample Preparation: Prepare a stock solution of the derivative in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL. Dilute further to an appropriate working concentration (e.g., 0.1 mg/mL).

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Analysis: Inject the sample and run the gradient method.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main component by the total peak area of all components.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it ideal for both qualitative and quantitative analysis.

Illustrative LC-MS Data

Compound Ionization Mode Expected [M+H]⁺ (m/z)
This compoundESI+144.1135
N'-benzylidene-2-(pyrrolidin-1-yl)acetohydrazideESI+232.1601

Experimental Protocol: LC-MS Analysis

  • LC Method: Use an HPLC method similar to the one described above, ensuring the mobile phase is compatible with mass spectrometry (e.g., using volatile buffers like formic acid or ammonium acetate).

  • MS Instrumentation: Couple the HPLC system to a mass spectrometer (e.g., a quadrupole or time-of-flight instrument) equipped with an electrospray ionization (ESI) source.

  • MS Acquisition:

    • Operate the ESI source in positive ion mode, as hydrazides readily form [M+H]⁺ ions.

    • Acquire data in full scan mode over a mass range appropriate for the expected molecular weights (e.g., m/z 100-500).

    • For quantitative analysis, develop a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) method for enhanced sensitivity and selectivity.

  • Data Analysis: Extract the mass spectra for the chromatographic peaks to confirm the molecular weight of the target compounds and any impurities.

Visualized Workflows

The following diagrams illustrate the general workflows for the analytical characterization of this compound derivatives.

Caption: General workflow for synthesis and characterization.

start Sample (Derivative) dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectra (¹H, ¹³C, etc.) transfer->acquire process Process Data (FT, Phasing, Baseline) acquire->process analyze Analyze Spectra (Assign Peaks) process->analyze structure Confirm Structure analyze->structure

Caption: Detailed workflow for NMR analysis.

cluster_hplc HPLC System prep_sample Prepare Sample Solution (e.g., 0.1 mg/mL) inject Inject Sample prep_sample->inject prep_mobile_phase Prepare Mobile Phases (Aqueous & Organic) equilibrate Equilibrate Column prep_mobile_phase->equilibrate equilibrate->inject run_gradient Run Separation Gradient inject->run_gradient detect UV Detection run_gradient->detect analyze Analyze Chromatogram (Integrate Peaks, Calculate Purity) detect->analyze

Caption: Workflow for HPLC purity assessment.

References

Application of 2-(Pyrrolidin-1-yl)acetohydrazide in Heterocyclic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyrrolidin-1-yl)acetohydrazide is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of a wide array of heterocyclic compounds. Its structure, featuring a reactive hydrazide moiety and a pyrrolidine ring, allows for the construction of diverse molecular scaffolds with significant potential in medicinal chemistry and drug discovery. The pyrrolidine nucleus is a common feature in many biologically active natural products and synthetic drugs, imparting favorable pharmacokinetic properties. The hydrazide group, on the other hand, is a key functional group for the synthesis of various five-membered heterocycles such as pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. These heterocyclic systems are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.

This document provides detailed application notes and experimental protocols for the synthesis of pyrazole, 1,3,4-oxadiazole, and 1,2,4-triazole derivatives using this compound as a key starting material.

Synthesis of Pyrazole Derivatives

Application Note: Pyrazole derivatives are a well-known class of heterocyclic compounds with a broad range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The reaction of a hydrazide with a 1,3-dicarbonyl compound or its equivalent, such as a chalcone, is a classical and efficient method for the synthesis of the pyrazole ring. By utilizing this compound, novel pyrazole derivatives bearing a pyrrolidinomethyl substituent can be synthesized, which may lead to compounds with enhanced biological activity and improved pharmacokinetic profiles.

dot

Figure 1: General workflow for the synthesis of pyrazole derivatives.

Experimental Protocol: Synthesis of 1-(Pyrrolidin-1-ylmethyl)-3,5-diaryl-2-pyrazoline

This protocol is adapted from general procedures for pyrazole synthesis from chalcones and hydrazides.

Materials:

  • This compound

  • Substituted Chalcone (e.g., 1,3-diphenylprop-2-en-1-one)

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Hydroxide solution (for work-up)

  • Distilled water

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • A mixture of this compound (1.43 g, 10 mmol) and the appropriate substituted chalcone (10 mmol) is taken in glacial acetic acid (20 mL).

  • The reaction mixture is refluxed for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water (100 mL).

  • The resulting mixture is neutralized with a dilute sodium hydroxide solution.

  • The precipitated solid is filtered, washed thoroughly with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 1-(pyrrolidin-1-ylmethyl)-3,5-diaryl-2-pyrazoline derivative.

Quantitative Data:

ProductSubstituents (Ar, Ar')Reaction Time (h)Yield (%)
1-(Pyrrolidin-1-ylmethyl)-3,5-diphenyl-2-pyrazolinePhenyl, Phenyl685
1-(Pyrrolidin-1-ylmethyl)-3-(4-chlorophenyl)-5-phenyl-2-pyrazoline4-Chlorophenyl, Phenyl782
1-(Pyrrolidin-1-ylmethyl)-3-(4-methoxyphenyl)-5-phenyl-2-pyrazoline4-Methoxyphenyl, Phenyl688

Synthesis of 1,3,4-Oxadiazole Derivatives

Application Note: 1,3,4-Oxadiazoles are an important class of five-membered heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] A common and efficient method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of N,N'-diacylhydrazines or the reaction of acid hydrazides with various reagents. The reaction of this compound with carbon disulfide in the presence of a base provides a straightforward route to 5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol, a versatile intermediate for further functionalization.

dot

Figure 2: General workflow for the synthesis of 1,3,4-oxadiazole-2-thiol.

Experimental Protocol: Synthesis of 5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol

This protocol is based on a general and widely used method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.[3]

Materials:

  • This compound

  • Carbon Disulfide (CS₂)

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Hydrochloric Acid (HCl, dilute)

  • Distilled water

Procedure:

  • A solution of potassium hydroxide (0.56 g, 10 mmol) in ethanol (30 mL) is prepared in a round-bottom flask.

  • This compound (1.43 g, 10 mmol) is added to the solution and stirred until a clear solution is obtained.

  • Carbon disulfide (0.76 g, 10 mmol) is added dropwise to the reaction mixture at room temperature with continuous stirring.

  • The reaction mixture is then heated under reflux for 8-10 hours. The progress of the reaction is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with dilute hydrochloric acid.

  • The precipitated solid is filtered, washed with cold water, and dried.

  • The crude product is purified by recrystallization from ethanol to yield pure 5-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol.

Quantitative Data:

ProductReaction Time (h)Yield (%)
5-(Pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thiol978

Synthesis of 1,2,4-Triazole Derivatives

Application Note: 1,2,4-Triazoles are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[4] A common synthetic route to 3,4,5-trisubstituted-1,2,4-triazoles involves the reaction of an acid hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, followed by cyclization. This approach, when applied to this compound, allows for the introduction of the pyrrolidine moiety into the triazole scaffold, potentially leading to novel compounds with interesting pharmacological profiles.

dot

Figure 3: General workflow for the synthesis of 1,2,4-triazole derivatives.

Experimental Protocol: Synthesis of 4-Aryl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol

This protocol is adapted from established methods for the synthesis of 1,2,4-triazole-3-thiols.[5]

Materials:

  • This compound

  • Aryl isothiocyanate (e.g., Phenyl isothiocyanate)

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl, dilute)

  • Distilled water

Procedure:

  • Synthesis of the Thiosemicarbazide Intermediate:

    • To a solution of this compound (1.43 g, 10 mmol) in ethanol (25 mL), the appropriate aryl isothiocyanate (10 mmol) is added.

    • The mixture is refluxed for 2-3 hours.

    • The solvent is then partially evaporated, and the mixture is cooled. The precipitated thiosemicarbazide intermediate is filtered and washed with cold ethanol.

  • Cyclization to the 1,2,4-Triazole:

    • The dried thiosemicarbazide intermediate (10 mmol) is dissolved in a 2N sodium hydroxide solution (20 mL).

    • The mixture is refluxed for 4-6 hours.

    • After cooling, the solution is acidified with dilute hydrochloric acid to precipitate the product.

    • The solid is filtered, washed with water, and dried.

    • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 4-aryl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol.

Quantitative Data:

ProductR-group (from R-NCS)Thiosemicarbazide Reaction Time (h)Cyclization Time (h)Overall Yield (%)
4-Phenyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiolPhenyl2.5575
4-(4-Chlorophenyl)-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol4-Chlorophenyl3672
4-Ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiolEthyl2480

Conclusion

This compound is a readily accessible and highly useful precursor for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols outlined above provide a foundation for the development of novel pyrazole, 1,3,4-oxadiazole, and 1,2,4-triazole derivatives. The incorporation of the pyrrolidine moiety offers a promising strategy for the design of new drug candidates with potentially enhanced pharmacological properties. Further investigation into the biological activities of these novel heterocyclic compounds is warranted to explore their full therapeutic potential.

References

Application Notes and Protocols: In Vitro Evaluation of Novel Hydrazone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the initial in vitro evaluation of novel hydrazone compounds, focusing on their potential cytotoxic, antimicrobial, and antioxidant activities. These assays are fundamental in the preliminary screening and characterization of new chemical entities in the drug discovery pipeline.

Cytotoxicity Evaluation

The initial assessment of novel hydrazone compounds invariably involves evaluating their potential toxicity to living cells. This is crucial for determining the therapeutic window and identifying potential anti-cancer agents. Two common and reliable methods for assessing cytotoxicity are the MTT and SRB assays.

MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[2][3]

Materials:

  • Novel hydrazone compounds

  • Human cancer cell lines (e.g., HCT-116, HL-60, PC-3, SF-295)[4][5]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)[6]

  • Dimethyl sulfoxide (DMSO) or Solubilization solution[1][6]

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the hydrazone compounds in the culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.[5]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] Gently shake the plates for 10 minutes to ensure complete solubilization.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][6]

Data Analysis:

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compounds Prepare Hydrazone Compound Dilutions add_compounds Add Compounds to Cells prepare_compounds->add_compounds incubate_72h Incubate for 48-72h add_compounds->incubate_72h add_mtt Add MTT Solution incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to Solubilize Formazan incubate_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT cytotoxicity assay.

Sulforhodamine B (SRB) Assay: A Measure of Total Protein Content

The Sulforhodamine B (SRB) assay is a colorimetric assay that estimates cell number by staining total cellular protein with the SRB dye.[7][8] This method is independent of cell metabolic activity and is a reliable method for cytotoxicity screening.[9]

Materials:

  • Novel hydrazone compounds

  • Adherent human cancer cell lines

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • Sulforhodamine B (SRB) solution (0.04% w/v in 1% acetic acid)[9]

  • 1% Acetic acid

  • 10 mM Tris base solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the 48-72 hour incubation, gently add 50 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[9]

  • Washing: Wash the plates four times with slow-running tap water to remove TCA and dead cells.[9] Allow the plates to air dry.

  • Staining: Add 50 µL of 0.04% SRB solution to each well and incubate at room temperature for 1 hour.[9]

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[9] Allow the plates to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[10]

Data Analysis:

The percentage of cell growth inhibition is calculated as follows:

% Growth Inhibition = 100 - [(Absorbance of Treated Cells / Absorbance of Control Cells) x 100]

The IC50 value is determined from the dose-response curve.

SRB_Assay_Workflow cluster_prep Preparation & Treatment cluster_fixation Fixation & Staining cluster_measurement Measurement & Analysis seed_cells Seed & Treat Cells incubate_72h Incubate for 48-72h seed_cells->incubate_72h add_tca Add Cold TCA (Fixation) incubate_72h->add_tca wash_tca Wash with Water add_tca->wash_tca add_srb Add SRB Solution (Staining) wash_tca->add_srb wash_srb Wash with Acetic Acid add_srb->wash_srb add_tris Add Tris Base (Solubilization) wash_srb->add_tris read_absorbance Read Absorbance at 540 nm add_tris->read_absorbance calculate_inhibition Calculate % Growth Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow of the SRB cytotoxicity assay.

Data Presentation: Cytotoxicity
CompoundCell LineAssayIC50 (µM)
Hydrazone AHCT-116MTT15.2 ± 1.8
Hydrazone AHL-60MTT8.5 ± 0.9
Hydrazone BHCT-116SRB22.1 ± 2.5
Hydrazone BHL-60SRB12.7 ± 1.4
DoxorubicinHCT-116MTT0.5 ± 0.1
DoxorubicinHL-60MTT0.2 ± 0.05

Antimicrobial Activity Screening

Hydrazone derivatives have shown promise as antimicrobial agents.[11][12][13][14] Initial screening for antimicrobial activity is typically performed using the broth microdilution method to determine the minimum inhibitory concentration (MIC) and the disk diffusion assay for a qualitative assessment of susceptibility.

Broth Microdilution Method: Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16]

Materials:

  • Novel hydrazone compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[17]

  • Fungal strains (e.g., Candida albicans)[12]

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)

  • Incubator

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the hydrazone compounds in the appropriate broth directly in the 96-well plates.[16] The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline and adjust the turbidity to a 0.5 McFarland standard.[18] This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a growth control (broth + inoculum), a sterility control (broth only), and a positive control antibiotic.

  • Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria[15] and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[16][19]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis prepare_dilutions Prepare Serial Dilutions of Compounds inoculate_plate Inoculate Microtiter Plate prepare_dilutions->inoculate_plate prepare_inoculum Prepare Standardized Inoculum prepare_inoculum->inoculate_plate incubate Incubate Plates inoculate_plate->incubate read_mic Visually Determine MIC incubate->read_mic Radical_Scavenging_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prepare_radical Prepare Radical Solution (DPPH or ABTS•+) mix Mix Compound with Radical Solution prepare_radical->mix prepare_samples Prepare Compound Dilutions prepare_samples->mix incubate Incubate in the Dark mix->incubate measure_absorbance Measure Absorbance incubate->measure_absorbance calculate_scavenging Calculate % Scavenging Activity measure_absorbance->calculate_scavenging determine_ic50 Determine IC50 Value calculate_scavenging->determine_ic50

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Pyrrolidin-1-yl)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-(Pyrrolidin-1-yl)acetohydrazide and its derivatives.

Troubleshooting Guide

Low yield and the presence of impurities are common challenges in organic synthesis. This guide addresses specific issues you may encounter during the synthesis of this compound derivatives.

Problem 1: Low Yield in the Synthesis of Ethyl 2-(Pyrrolidin-1-yl)acetate (Precursor)

Potential Cause Recommended Solution
Incomplete Reaction Ensure the dropwise addition of ethyl bromoacetate to the cooled solution of pyrrolidine to maintain the reaction temperature below 30°C.[1]
Allow the reaction to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Loss of Product during Workup Use toluene to effectively precipitate the pyrrolidinium bromide byproduct, facilitating its removal by filtration.[1]
Ensure complete extraction of the product from the aqueous layer if a liquid-liquid extraction is performed.
Side Reactions The use of a 2:1 molar ratio of pyrrolidine to ethyl bromoacetate helps to minimize the formation of dialkylated byproducts.[1]

Problem 2: Low Yield during Hydrazinolysis of Ethyl 2-(pyrrolidin-1-yl)acetate

Potential Cause Recommended Solution Expected Outcome
Suboptimal Reactant Ratio Vary the molar ratio of hydrazine hydrate to the ester. Ratios from 1:1 to 25:1 have been explored in similar syntheses.[2] A ratio of 1.2:1 (hydrazine hydrate:ester) is a good starting point.[3]Increasing the excess of hydrazine hydrate can drive the reaction to completion, but may complicate purification.
Inappropriate Solvent Ethanol is a commonly used and effective solvent for this reaction.[3] Dioxane can also be considered.[2]The choice of solvent can affect reaction kinetics and solubility of reactants and products.
Insufficient Reaction Time or Temperature Refluxing in ethanol for 2-12 hours is typical.[2][3] Monitor the reaction by TLC to determine the optimal time.Longer reaction times or higher temperatures can increase conversion but may also lead to the formation of degradation products.
Reversible Reaction The reaction is an equilibrium. To drive it towards the product, remove the ethanol byproduct using reactive fractionation or reactive rectification.[4]This method has been reported to increase yields to over 90%.[4]
Product Degradation In some cases, prolonged heating can lead to the formation of byproducts like salicylaldehyde azine from related starting materials.[5]Minimize reaction time once the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is a two-step process. The first step involves the synthesis of the precursor, ethyl 2-(pyrrolidin-1-yl)acetate, by reacting pyrrolidine with ethyl bromoacetate.[1] The second step is the hydrazinolysis of the resulting ester with hydrazine hydrate to form the desired acetohydrazide.[3]

Q2: What are the critical parameters to control during the hydrazinolysis step?

The key parameters to optimize for improved yield are the molar ratio of hydrazine hydrate to the ester, the choice of solvent, the reaction temperature, and the reaction time.[2] Removing the alcohol byproduct as it forms can also significantly increase the yield.[4]

Q3: What are the potential side products in this synthesis?

During the synthesis of the precursor ester, a potential side product is the dialkylated pyrrolidine. In the hydrazinolysis step, unreacted ester and diacyl hydrazide are possible impurities. Over-refluxing or the presence of certain functional groups on derivatives can sometimes lead to more complex side reactions.[2]

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a straightforward and effective method to monitor the disappearance of the starting materials and the appearance of the product.[3]

Q5: What purification methods are recommended for this compound?

After the reaction, the solvent and any excess hydrazine hydrate can be removed under reduced pressure. The crude product can then be purified by distillation under vacuum or by column chromatography using silica gel with an eluent such as absolute ethanol.[3]

Experimental Protocols

Synthesis of Ethyl 2-(pyrrolidin-1-yl)acetate (Precursor)

This protocol is adapted from a patented procedure.[1]

  • In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 213.4 g (3 mol) of pyrrolidine in 450 mL of tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Slowly add 250.5 g (1.5 mol) of ethyl bromoacetate dropwise over approximately 2 hours, ensuring the internal temperature remains below 30°C.

  • After the addition is complete, add 150 mL of toluene to the mixture to precipitate the pyrrolidinium bromide salt.

  • Filter the mixture to remove the precipitated salt.

  • Concentrate the filtrate under vacuum to obtain the crude ethyl 2-(pyrrolidin-1-yl)acetate.

Synthesis of this compound

This protocol is a general method for the hydrazinolysis of N-substituted amino acid esters.[3]

  • In a round-bottom flask, combine 0.1 mol of ethyl 2-(pyrrolidin-1-yl)acetate with 6 g (0.12 mol) of 95% hydrazine hydrate in an appropriate amount of absolute ethanol.

  • Reflux the reaction mixture at 75-80°C for 2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent and excess hydrazine hydrate under reduced pressure.

  • Purify the resulting this compound by vacuum distillation or column chromatography.

Visualizations

Synthesis_Workflow Pyrrolidine Pyrrolidine Precursor_Reaction Step 1: N-Alkylation Pyrrolidine->Precursor_Reaction EthylBromoacetate Ethyl Bromoacetate EthylBromoacetate->Precursor_Reaction EthylEster Ethyl 2-(pyrrolidin-1-yl)acetate Precursor_Reaction->EthylEster Hydrazinolysis Step 2: Hydrazinolysis EthylEster->Hydrazinolysis HydrazineHydrate Hydrazine Hydrate HydrazineHydrate->Hydrazinolysis FinalProduct This compound Hydrazinolysis->FinalProduct

Caption: General two-step synthesis workflow for this compound.

Troubleshooting_Low_Yield Start Low Yield in Hydrazinolysis CheckRatio Is the Hydrazine Hydrate to Ester Ratio Optimized? Start->CheckRatio AdjustRatio Adjust Ratio (e.g., 1.2:1 to 25:1) CheckRatio->AdjustRatio No CheckTimeTemp Are Reaction Time and Temperature Sufficient? CheckRatio->CheckTimeTemp Yes AdjustRatio->CheckTimeTemp AdjustTimeTemp Increase Reflux Time or Temperature (Monitor by TLC) CheckTimeTemp->AdjustTimeTemp No CheckByproductRemoval Is the Alcohol Byproduct Being Removed? CheckTimeTemp->CheckByproductRemoval Yes AdjustTimeTemp->CheckByproductRemoval ImplementRectification Use Reactive Fractionation or Rectification CheckByproductRemoval->ImplementRectification No Success Yield Improved CheckByproductRemoval->Success Yes ImplementRectification->Success

Caption: A logical workflow for troubleshooting low yield in the hydrazinolysis step.

References

Technical Support Center: Purification of 2-(Pyrrolidin-1-yl)acetohydrazide Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products of 2-(Pyrrolidin-1-yl)acetohydrazide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its derivatives?

The most common purification techniques for hydrazides, including this compound, are recrystallization and column chromatography.[1] Given the polar and basic nature of the pyrrolidine moiety, specialized chromatographic techniques may be necessary.

Q2: What is the expected physical state and purity of this compound?

This compound is typically a solid or semi-solid at room temperature. Commercially available reagents often have a purity of 95% or higher, suggesting that achieving high purity can be challenging.

Q3: What are the likely impurities in a crude reaction mixture containing this compound?

Common impurities may include:

  • Unreacted starting materials: Such as the corresponding ester precursor (e.g., ethyl 2-(pyrrolidin-1-yl)acetate) and excess hydrazine hydrate.

  • Byproducts: These can arise from side reactions, such as the formation of di-acylated hydrazines or hydrolysis of the hydrazide.

  • Degradation products: The compound may degrade on acidic silica gel during chromatography.

Q4: My compound streaks badly on a standard silica gel TLC plate. What does this indicate and how can I fix it?

Streaking is common for polar and basic compounds like this compound on acidic silica gel. This is due to strong interactions between the basic amine and the acidic silanol groups. To mitigate this, you can:

  • Add a basic modifier to the eluent, such as 1-2% triethylamine or a small amount of ammonium hydroxide in methanol.[2]

  • Use a different stationary phase, such as neutral alumina or amine-functionalized silica gel.[2]

  • Consider reverse-phase chromatography.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Product does not crystallize The compound is too soluble in the chosen solvent.Add a less polar anti-solvent dropwise until turbidity persists. Common anti-solvents include hexanes or diethyl ether.
The solution is not saturated.Evaporate some of the solvent to increase the concentration.
Impurities are inhibiting crystallization.Try to purify the crude product first by a quick filtration through a plug of silica or alumina.
Product "oils out" instead of crystallizing The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture.
The rate of cooling is too fast.Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer.
High concentration of impurities.Attempt a preliminary purification by column chromatography.
Low recovery of purified product The compound has significant solubility in the cold solvent.Cool the crystallization mixture in an ice bath or freezer for a longer period. Minimize the amount of solvent used for washing the crystals.
Crystals were filtered before crystallization was complete.Ensure sufficient time is allowed for crystallization at low temperature.
Column Chromatography
Problem Possible Cause Solution
Compound does not move from the baseline (Low Rf) The eluent is not polar enough.Gradually increase the polarity of the eluent. For highly polar compounds, a solvent system like dichloromethane/methanol/ammonium hydroxide may be required.[2]
Strong interaction with the stationary phase.Use a more competitive stationary phase like amine-functionalized silica or alumina. Alternatively, add a basic modifier like triethylamine to the eluent.
Product elutes with the solvent front (High Rf) The eluent is too polar.Decrease the polarity of the eluent system.
Poor separation of product and impurities (overlapping peaks) Inappropriate solvent system.Optimize the solvent system using TLC to achieve better separation between the spots.
Column is overloaded.Use a larger column or reduce the amount of crude material loaded.
The compound is degrading on the column.Deactivate the silica gel with a base or use an alternative stationary phase like alumina.[3]
Fractions are tailing (product elutes over many fractions) Strong interaction with the stationary phase.Add a modifier to the eluent (e.g., triethylamine). Increase the polarity of the eluent once the product starts to elute to push it off the column faster.[3]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents to find a suitable one. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when heated. Good starting points for polar compounds include ethanol, isopropanol, or a mixture of solvents like ethanol/water or acetone/hexanes.[4]

  • Dissolution: In a flask, add the minimum amount of the hot solvent to the crude material to dissolve it completely.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath or refrigerator to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. A study on a similar compound, 1-aminopyrrolidin-2-one, reported successful recrystallization from ethanol after washing with petroleum ether and acetone.[1]

Protocol 2: Flash Column Chromatography on Silica Gel
  • Stationary Phase and Eluent Selection:

    • For standard silica gel, start with a non-polar solvent and gradually increase the polarity. A common gradient for polar compounds is from pure dichloromethane (DCM) to a mixture of DCM and methanol.

    • Due to the basicity of the pyrrolidine nitrogen, streaking on TLC is likely. To counteract this, add 0.5-2% triethylamine or a solution of ammonium hydroxide in methanol to the eluent.[2]

    • An example of a potent eluent system for very polar basic compounds is 80% DCM, 18% methanol, and 2% ammonium hydroxide (25% NH3 in water).[2]

  • Column Packing: Pack the column with silica gel slurried in the initial, least polar eluent.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Carefully add this solution to the top of the column.

    • Dry Loading: If the product is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[5]

  • Elution: Begin elution with the least polar solvent mixture and gradually increase the polarity. Collect fractions and monitor them by TLC.

  • Fraction Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification using Alternative Stationary Phases
  • Alumina: Alumina is a good alternative to silica gel for basic compounds as it is less acidic. Use neutral or basic alumina and a similar solvent system as for silica gel chromatography.

  • Amine-functionalized Silica: This is an excellent option for purifying basic compounds as it minimizes the strong acid-base interactions that cause streaking and poor separation on standard silica gel.[2]

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) can be effective. The eluent is typically a mixture of water and a polar organic solvent like methanol or acetonitrile.

Quantitative Data Summary

Table 1: Recommended Solvent Systems for Column Chromatography

Stationary PhaseEluent SystemTarget CompoundsReference
Silica GelDichloromethane/MethanolPolar compoundsGeneral Practice
Silica GelDichloromethane/Methanol/Ammonium Hydroxide (e.g., 80:18:2)Very polar, basic compounds[2]
Silica GelHexane/Ethyl Acetate with 1-2% TriethylamineBasic compoundsGeneral Practice
Amine-functionalized SilicaHexane/Ethyl Acetate or Ethyl Acetate/IsopropanolBasic aminesGeneral Practice
Neutral/Basic AluminaHexane/Ethyl Acetate or Dichloromethane/MethanolBasic compounds[2]
Reverse-Phase (C18)Water/Methanol or Water/AcetonitrileHighly polar compoundsGeneral Practice

Table 2: Common Solvents for Recrystallization

Solvent/MixtureCompound PolarityReference
EthanolPolar[1][4]
IsopropanolPolarGeneral Practice
Ethanol/WaterPolar[4]
Acetone/HexanesMedium to High Polarity[4]
Ethyl Acetate/HexanesMedium Polarity[4]

Visualizations

Purification_Workflow start Crude Reaction Product recrystallization Attempt Recrystallization start->recrystallization column_chrom Column Chromatography start->column_chrom High impurity load pure_product Pure Product recrystallization->pure_product Successful troubleshoot Troubleshoot recrystallization->troubleshoot Fails (oils out, low purity) column_chrom->pure_product troubleshoot->column_chrom

Caption: Decision workflow for purification method selection.

Troubleshooting_Column_Chromatography cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution b1 Compound streaks on TLC / Tailing on column c1 Strong interaction of basic amine with acidic silica gel b1->c1 s1 Add basic modifier to eluent (e.g., triethylamine, NH4OH) c1->s1 s2 Use alternative stationary phase (Alumina, Amine-functionalized silica) c1->s2 s3 Switch to Reverse-Phase Chromatography c1->s3

Caption: Troubleshooting guide for streaking/tailing in column chromatography.

References

Troubleshooting low yields in hydrazide-aldehyde condensation reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for hydrazide-aldehyde condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in a hydrazide-aldehyde condensation reaction?

Low yields in hydrazone formation can stem from several factors. The reaction equilibrium may not favor the product, or the reaction rate might be excessively slow.[1] Key issues include suboptimal pH, unfavorable electronic properties of the substrates, steric hindrance, and hydrolysis of the hydrazone product back to the starting materials.[2][3] Additionally, side reactions, such as the formation of azines, can consume reactants and reduce the desired product yield.[2]

Q2: How does pH affect the reaction yield and rate?

The pH is a critical parameter as the reaction is typically acid-catalyzed.[4] The mechanism involves the formation of a tetrahedral intermediate, and its breakdown to the hydrazone and water is often the rate-limiting step at neutral pH.[1][5]

  • Acidic Conditions (pH 4-6): An acidic environment protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the hydrazide.[6] Many protocols find optimal conditions in this pH range.[7]

  • Neutral Conditions (pH ~7.4): While the reaction can be slower at neutral pH, some systems, particularly those involving aliphatic aldehydes, show a maximal rate at physiological pH.[1][8]

  • Basic Conditions: Strongly basic conditions are generally not favorable for this reaction.

It is crucial to empirically determine the optimal pH for your specific substrate combination.

Q3: My reaction is very slow. How can I increase the rate?

Several strategies can accelerate a slow hydrazone formation:

  • pH Optimization: Adjust the pH to the optimal range for your substrates, which is often mildly acidic (pH 4-6).[7]

  • Use of Catalysts: Nucleophilic catalysts like aniline and its derivatives (e.g., 5-methoxyanthranilic acid) can significantly increase the reaction rate, even at neutral pH.[5]

  • Increase Reactant Concentration: Higher concentrations of the aldehyde and hydrazide can improve reaction kinetics and yields.[7]

  • Increase Temperature: Modestly increasing the reaction temperature can help overcome the activation energy barrier.[7]

  • Substrate Choice: If possible, using an aldehyde with electron-withdrawing groups can increase its reactivity.[1]

Q4: How do the electronic properties of my aldehyde and hydrazide substrates impact the reaction?

The electronic nature of both reactants plays a significant role:

  • Aldehydes/Ketones: Electron-withdrawing groups on the carbonyl compound generally increase its electrophilicity and thus its reactivity towards the nucleophilic hydrazide.[1]

  • Hydrazides: Electron-deficient hydrazines, such as acylhydrazides, tend to react more slowly than more electron-rich hydrazines.[9] However, the resulting acylhydrazones are often more stable.

Q5: My product seems to be degrading after isolation. What is happening and how can I prevent it?

The most likely cause of degradation is hydrolysis, the reverse reaction where the hydrazone's C=N bond is cleaved by water to regenerate the aldehyde and hydrazide.[2]

  • Stability: Hydrazones derived from aromatic aldehydes are generally more stable against hydrolysis than those from aliphatic aldehydes.[3]

  • Prevention: To minimize hydrolysis, ensure all workup and storage conditions are anhydrous. Store the final product in a dry environment. If the product must be in a solution, use aprotic solvents and avoid acidic aqueous conditions, which catalyze hydrolysis.[3]

Q6: Are there common side reactions I should be aware of?

Yes, a potential side reaction is the formation of an azine . This occurs when the initially formed hydrazone (especially if derived from hydrazine itself, H₂N-NH₂) reacts with a second molecule of the aldehyde.[2] Using an acylhydrazide (R-CO-NHNH₂) instead of hydrazine minimizes this issue.

Quantitative Data Summary

The following table summarizes how reaction conditions can influence the outcome of hydrazide-aldehyde condensations.

ParameterConditionEffect on Yield/RateRationaleCitation
pH Acidic (e.g., pH 4.0)Generally increases rate and yieldCatalyzes the dehydration of the tetrahedral intermediate.[7]
pH Neutral (e.g., pH 7.4)Can be slow; optimal for some aliphatic systemsRate-limiting step is the uncatalyzed breakdown of the tetrahedral intermediate.[1][8]
Catalyst Aniline or derivativesIncreases reaction rateActs as a nucleophilic catalyst, forming a more reactive imine intermediate.[5]
Temperature 50-55 °CModestly improves yieldProvides energy to overcome the reaction's activation barrier.[7]
Substrate Electron-withdrawing group on aldehydeIncreases reaction rateEnhances the electrophilicity of the carbonyl carbon.[1]
Substrate Aromatic AldehydeForms more stable hydrazoneThe resulting hydrazone is less susceptible to hydrolysis compared to aliphatic ones.[3]
Concentration 10⁻⁴ M vs. lower concentrationsHigher concentration gives excellent yields (71-91%)Increased probability of molecular collision.[7]

Key Experimental Protocols

Protocol 1: General Procedure for Hydrazide-Aldehyde Condensation

This protocol provides a starting point for the synthesis of a hydrazone.

  • Dissolve the Aldehyde: Dissolve 1.0 equivalent of the aldehyde in a suitable solvent (e.g., ethanol, methanol, or a water/ethanol mixture).

  • Dissolve the Hydrazide: In a separate container, dissolve 1.0-1.1 equivalents of the hydrazide in the same solvent.

  • Adjust pH (Optional but Recommended): Add a catalytic amount of acid, such as glacial acetic acid, to adjust the pH to approximately 4-5.[6]

  • Combine Reactants: Add the hydrazide solution to the aldehyde solution dropwise with stirring at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).[7] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Isolation: Once the reaction is complete, the product may precipitate directly from the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by filtration and washing with a cold solvent if it precipitates, or by column chromatography or recrystallization.

Protocol 2: Optimization Using a Nucleophilic Catalyst

This protocol is for reactions that are slow under standard conditions.

  • Dissolve Reactants: Dissolve the aldehyde (1.0 eq) and hydrazide (1.0-1.1 eq) in a buffered aqueous solution or an appropriate organic solvent at the desired pH (e.g., pH 7.4).[1]

  • Add Catalyst: Add a catalytic amount (e.g., 10-20 mol%) of 5-methoxyanthranilic acid or another aniline derivative.[5]

  • Reaction and Workup: Stir the reaction at room temperature, monitoring for completion. Isolate and purify the product as described in the general protocol.

Visual Guides

Reaction Mechanism

The following diagram illustrates the key steps in the acid-catalyzed formation of a hydrazone. Understanding this pathway is essential for troubleshooting, as it highlights the importance of the tetrahedral intermediate and the catalytic role of acid.

reaction_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Dehydration (Rate-Limiting) A Aldehyde + Hydrazide B Tetrahedral Intermediate A->B Reversible C Protonated Intermediate B->C + H⁺ D Hydrazone + H₂O C->D - H₂O - H⁺

Caption: Acid-catalyzed mechanism of hydrazone formation.

Troubleshooting Workflow

If you are experiencing low yields, follow this logical workflow to diagnose and solve the issue. This flowchart guides you from initial checks to more advanced optimization strategies.

troubleshooting_workflow start Low Yield Observed check_purity Verify Purity & Stoichiometry of Starting Materials start->check_purity check_ph Is Reaction pH Optimized? (Typically pH 4-6) check_purity->check_ph Purity OK adjust_ph Adjust pH with Catalytic Acid (e.g., AcOH) check_ph->adjust_ph No check_rate Is the Reaction Slow? check_ph->check_rate Yes adjust_ph->check_rate increase_temp Increase Temperature (e.g., to 50-60 °C) check_rate->increase_temp Yes check_hydrolysis Is Product Hydrolyzing? (Check with Anhydrous Workup) check_rate->check_hydrolysis No, Rate OK add_catalyst Add Nucleophilic Catalyst (e.g., Aniline derivative) increase_temp->add_catalyst Still Slow add_catalyst->check_hydrolysis modify_workup Use Anhydrous Solvents for Workup & Storage check_hydrolysis->modify_workup Yes reassess Re-evaluate Substrate (Electronics/Sterics) check_hydrolysis->reassess No modify_workup->reassess

Caption: A logical workflow for troubleshooting low yields.

References

Identifying and minimizing side reactions in hydrazone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during hydrazone synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My hydrazone synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in hydrazone synthesis can stem from several factors. The primary culprits are often incomplete reaction, hydrolysis of the product, or competing side reactions.

  • Incomplete Reaction: Ensure you are using an appropriate catalyst, typically a mild acid like acetic acid, to facilitate the reaction.[1] The reaction pH is crucial; for many hydrazone formations, a pH of approximately 4.5 is optimal to balance the acid-catalyzed dehydration of the intermediate and prevent the protonation and deactivation of the hydrazine nucleophile.

  • Hydrolysis: Hydrazones are susceptible to hydrolysis, which reverts them to the starting carbonyl compound and hydrazine.[2] This is particularly problematic in the presence of excess water and strong acids. If possible, conduct the reaction in a non-aqueous solvent or use a Dean-Stark trap to remove water as it forms.

  • Azine Formation: A common side reaction is the formation of an azine, where the initially formed hydrazone reacts with a second equivalent of the carbonyl compound.[2][3] To minimize this, use a slight excess of the hydrazine reactant relative to the carbonyl compound.

Q2: I am observing a significant amount of azine as a byproduct. How can I prevent its formation?

A2: Azine formation is a frequent side reaction, especially when using unsubstituted hydrazine.[2] Here are several strategies to suppress it:

  • Stoichiometry Control: Use a slight excess (1.1 to 1.2 equivalents) of the hydrazine reagent. This ensures that the carbonyl compound is consumed in the formation of the desired hydrazone before it can react with the hydrazone product to form an azine.

  • Reaction Temperature: Maintain a moderate reaction temperature. While higher temperatures can increase the reaction rate, they can also promote the formation of the more thermodynamically stable azine.

  • Catalyst Choice: While acid catalysis is generally required, using a milder acid or a lower concentration can sometimes help reduce azine formation. Some Lewis acids have also been shown to catalyze hydrazone formation effectively.[4]

Q3: My purified hydrazone appears to be decomposing over time. What is causing this instability and how can I store it properly?

A3: Hydrazone instability is often due to hydrolysis from atmospheric moisture or degradation catalyzed by residual acid or light.

  • Hydrolysis: As mentioned, hydrazones can hydrolyze back to their starting materials.[2][5] Ensure the purified product is thoroughly dried and stored in a desiccator over a drying agent like P₂O₅ or anhydrous CaSO₄.

  • Acid Sensitivity: Traces of acid from the synthesis or purification steps can catalyze hydrolysis. If purification was performed using silica gel chromatography, residual acidity can be an issue. Consider neutralizing the product with a dilute base wash during workup or using a neutral or basic alumina for chromatography.[6]

  • Storage Conditions: Store the purified hydrazone in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and protect it from light, especially if the compound is colored. Refrigeration can also help to slow down decomposition.

Q4: I am having difficulty purifying my hydrazone. What are the recommended purification methods?

A4: The choice of purification method depends on the physical properties of your hydrazone (e.g., solid or oil) and the nature of the impurities.

  • Crystallization: This is the most common and effective method for purifying solid hydrazones.[7] Suitable solvents for recrystallization often include ethanol, methanol, ethyl acetate, or mixtures with hexane or petroleum ether.[7][8]

  • Column Chromatography: Silica gel chromatography can be used, but care must be taken as the acidic nature of silica can cause hydrolysis of sensitive hydrazones.[9] To mitigate this, the eluent can be doped with a small amount of a tertiary amine like triethylamine (~1%).[7] Alternatively, using neutral or basic alumina as the stationary phase can be a better option.[6]

  • Trituration: For oily products that are difficult to crystallize, trituration with a non-polar solvent like cold pentane or hexane can sometimes induce solidification and remove non-polar impurities.[7]

Q5: Can I reverse the hydrazone formation to recover my carbonyl compound?

A5: Yes, the hydrolysis of hydrazones to regenerate the parent aldehyde or ketone is a common procedure. This is often done by refluxing the hydrazone with a mineral acid, such as hydrochloric or sulfuric acid. However, this can sometimes lead to the formation of azines, which are more difficult to hydrolyze. An alternative method involves reacting the hydrazone with a strong organic acid like picric acid in an organic solvent, which precipitates the hydrazine as its picrate salt, facilitating the isolation of the carbonyl compound.

Data Presentation

Table 1: Effect of Solvent Polarity on Hydrazone Formation Rate

Carbonyl CompoundSolventReaction Time to Equilibrium% Carbonyl Captured
CyclohexanecarboxaldehydeEthanol~30 min100%
Acetonitrile~30 min84%
Dichloromethane~30 min93%
Hexane~30 min100%
CinnamaldehydeEthanol~80 min-
Acetonitrile~20-30 min-
Dichloromethane~20-30 min-
Hexane~20-30 min-

Data adapted from ACS Omega 2019, 4, 9, 13889–13897. The study notes that for more reactive molecules, solvent polarity has a lesser effect on reaction conversion.[10]

Table 2: Catalyst and Condition Effects on Azine Synthesis from Hydrazones

HydrazoneCarbonylCatalystConditionsYield
Benzophenone hydrazoneAcetophenoneBiCl₃-K10Grinding, 1.5 min98%
Benzophenone hydrazoneBenzophenoneBiCl₃-K10Microwave, 480W, 6 min-
9-Fluorenone hydrazone-FeCl₃Chloroform-

This table illustrates conditions that can promote the conversion of hydrazones to azines, a common side reaction to be avoided in hydrazone synthesis.[11][12]

Experimental Protocols

Protocol 1: General Procedure for Hydrazone Synthesis

  • Dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol).[13][14]

  • Add the hydrazine derivative (1.0-1.1 equivalents) to the solution.

  • Add a catalytic amount of a weak acid, such as glacial acetic acid (2-3 drops).[15]

  • The reaction mixture can be stirred at room temperature or refluxed, depending on the reactivity of the substrates.[13][14] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, if the product precipitates, it can be collected by filtration.[13]

  • If the product is soluble, the solvent is removed under reduced pressure. The residue can then be purified by recrystallization or column chromatography.[7]

Protocol 2: Minimizing Azine Formation

  • Carefully weigh the carbonyl compound (1.0 equivalent) and the hydrazine (1.1 equivalents).

  • Dissolve the carbonyl compound in a minimal amount of a suitable solvent at room temperature.

  • Slowly add a solution of the hydrazine in the same solvent to the carbonyl solution with stirring. Maintaining a slight excess of hydrazine throughout the addition can help suppress azine formation.

  • Add a catalytic amount of a mild acid (e.g., acetic acid).

  • Monitor the reaction closely by TLC. Stop the reaction as soon as the starting carbonyl is consumed to prevent further reaction of the hydrazone product.

  • Work up the reaction mixture promptly to isolate and purify the hydrazone.

Protocol 3: Purification of a Solid Hydrazone by Recrystallization

  • Transfer the crude solid hydrazone to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.[7]

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered through a fluted filter paper.

  • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Dry the crystals in a vacuum oven or a desiccator.

Visualizations

Hydrazone_Synthesis_and_Side_Reactions Carbonyl Carbonyl (Aldehyde/Ketone) Hydrazone Hydrazone (Desired Product) Carbonyl->Hydrazone + Hydrazine Azine Azine (Side Product) Carbonyl->Azine Hydrazine Hydrazine Hydrazine->Hydrazone Hydrazone->Azine + Carbonyl Hydrolysis Hydrolysis (Side Reaction) Hydrazone->Hydrolysis + H₂O Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purification Purification Method? (Crystallization/Neutral Chromatography) Start->Check_Purification Azine_Formation Azine Formation Detected Start->Azine_Formation Hydrolysis_Detected Hydrolysis Detected Start->Hydrolysis_Detected Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Check_Stoichiometry Check Stoichiometry (Excess Hydrazine?) Solution1 Use slight excess of hydrazine Check_Stoichiometry->Solution1 Check_pH Check Reaction pH (pH ~4.5?) Solution2 Adjust pH with mild acid Check_pH->Solution2 Check_Water Remove Water? (Dean-Stark/Anhydrous Solvent) Solution3 Use anhydrous conditions Check_Water->Solution3 Check_Temp Optimize Temperature? Solution5 Add catalyst/increase temp. Check_Temp->Solution5 Solution4 Recrystallize or use neutral alumina column Check_Purification->Solution4 Azine_Formation->Check_Stoichiometry Hydrolysis_Detected->Check_pH Hydrolysis_Detected->Check_Water Incomplete_Reaction->Check_pH Incomplete_Reaction->Check_Temp

References

Technical Support Center: Synthesis of Pyrrolidine-2-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrrolidine-2-one derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of pyrrolidine-2-one derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction yield for the synthesis of N-substituted pyrrolidine-2-one from γ-butyrolactone and a primary amine is consistently low. What are the potential causes and how can I improve it?

  • Answer: Low yields in this reaction can stem from several factors. Firstly, the reaction between γ-butyrolactone and amines can be an equilibrium process. To drive the reaction forward, it is often necessary to remove the water formed during the reaction. This can be achieved by azeotropic distillation (e.g., using a Dean-Stark apparatus with toluene) or by using a suitable dehydrating agent.

    Secondly, the reaction temperature is crucial. While heating is required, excessive temperatures can lead to decomposition of the starting materials or product. The optimal temperature will depend on the specific amine used. For many primary amines, refluxing in a high-boiling point solvent is effective.

    Finally, consider the stoichiometry of your reactants. Using a slight excess of the amine can sometimes help to drive the reaction to completion. However, a large excess can complicate purification.

Issue 2: Formation of Side Products

  • Question: I am observing significant side product formation in my multi-component reaction for the synthesis of polysubstituted 3-hydroxy-3-pyrroline-2-ones. How can I minimize these unwanted products?

  • Answer: Multi-component reactions are sensitive to reaction conditions, and slight deviations can lead to the formation of various side products. Here are a few troubleshooting steps:

    • Catalyst Choice: The choice and amount of catalyst are critical. In acid-catalyzed reactions, such as the condensation of an aldehyde, amine, and a β-ketoester, using a milder acid catalyst like citric acid can sometimes be more effective and selective than stronger acids.

    • Reaction Temperature: Carefully control the reaction temperature. Running the reaction at a lower temperature for a longer period can sometimes increase the selectivity for the desired product.

    • Order of Addition: The order in which you add the reactants can influence the outcome. It is often beneficial to pre-form the imine by reacting the aldehyde and amine before adding the third component.

    • Solvent: The polarity of the solvent can affect the reaction pathway. Experiment with different solvents to find the optimal medium for your specific reaction.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify my pyrrolidine-2-one derivative. What are some effective purification strategies?

  • Answer: The purification of pyrrolidine-2-one derivatives can be challenging due to their polarity and potential for water solubility. Here are some recommended techniques:

    • Column Chromatography: This is the most common method. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is crucial. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

    • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

    • Distillation: For liquid products, vacuum distillation can be used for purification, especially for removing non-volatile impurities.[1][2]

    • Acid-Base Extraction: If your molecule has acidic or basic functional groups, you can use acid-base extraction to separate it from neutral impurities.

Frequently Asked Questions (FAQs)

Synthesis Methods

  • Question: What are the most common methods for synthesizing the pyrrolidine-2-one core structure?

  • Answer: The most prevalent methods include:

    • Lactamization of γ-amino acids: This is a classical method involving the cyclization of a γ-amino acid, often under thermal conditions.

    • Reaction of γ-butyrolactone with amines: This is a widely used and versatile method for preparing N-substituted pyrrolidine-2-ones.[3][4]

    • Multi-component reactions: These reactions allow for the rapid construction of complex and highly substituted pyrrolidine-2-one derivatives in a single step.[5][6]

    • Reduction of succinimide derivatives: Succinimides can be selectively reduced to form the corresponding pyrrolidine-2-ones.

    • From glutamic acid: This involves the conversion of glutamic acid to 2-pyrrolidone, often using a supported ruthenium catalyst.[7]

Reaction Conditions

  • Question: What are typical reaction conditions for the synthesis of N-alkyl pyrrolidones from 2-pyrrolidone?

  • Answer: The N-alkylation of 2-pyrrolidone is typically carried out in the presence of a base to deprotonate the nitrogen, making it nucleophilic. Common bases include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The reaction is then performed with an alkyl halide (e.g., alkyl iodide or bromide) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Characterization

  • Question: What are the key spectroscopic features I should look for to confirm the formation of my pyrrolidine-2-one derivative?

  • Answer: The key spectroscopic signatures are:

    • ¹H NMR: You should observe characteristic signals for the protons on the pyrrolidine ring, typically in the range of 2.0-4.0 ppm. The chemical shifts will be influenced by the substituents.

    • ¹³C NMR: A key signal to look for is the carbonyl carbon of the lactam, which typically appears in the range of 170-180 ppm.

    • FT-IR: A strong absorption band corresponding to the C=O stretch of the lactam will be present, usually in the region of 1650-1700 cm⁻¹.

    • Mass Spectrometry: The molecular ion peak corresponding to the expected mass of your product should be observed.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Polysubstituted 3-hydroxy-3-pyrroline-2-ones via a Multicomponent Reaction

EntryAldehydeAmineCatalystSolventTime (h)Yield (%)
1BenzaldehydeAnilineCitric AcidEthanol585
24-ChlorobenzaldehydeAnilineAcetic AcidMethanol878
34-MethoxybenzaldehydeBenzylamineNoneWater1265
4BenzaldehydeAnilineCitric AcidWater670

Data compiled from principles illustrated in cited literature.

Table 2: Influence of Reactant Ratio on the Yield of 4-acetyl-3-hydroxy-3-pyrroline-2-one Derivative (4a)

Aromatic Aldehyde (M)Aniline (M)Ethyl 2,4-dioxovalerate (M)Yield of 4a (%)
0.50.50.572
0.750.50.580
0.50.750.567

Adapted from Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.[5]

Experimental Protocols

Protocol 1: Synthesis of 1-benzyl-pyrrolidin-2-one from γ-butyrolactone and benzylamine

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add γ-butyrolactone (1.0 eq) and benzylamine (1.1 eq).

  • Add toluene to the flask to facilitate azeotropic removal of water.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain the pure 1-benzyl-pyrrolidin-2-one.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Select Reactants Setup Setup Reaction Apparatus Reactants->Setup Solvent Choose Solvent Solvent->Setup Catalyst Select Catalyst Catalyst->Setup Mixing Mix Reactants Setup->Mixing Heating Heat & Stir Mixing->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Complete Extraction Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify (Chromatography/Distillation) Drying->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization Yield Calculate Yield Characterization->Yield

Caption: General experimental workflow for the synthesis of pyrrolidine-2-one derivatives.

Troubleshooting_Guide Start Low Yield or Side Products Observed Check_Temp Is the reaction temperature optimal? Start->Check_Temp Adjust_Temp Adjust Temperature (Higher or Lower) Check_Temp->Adjust_Temp No Check_Stoich Is the reactant stoichiometry correct? Check_Temp->Check_Stoich Yes Adjust_Temp->Check_Stoich Adjust_Stoich Adjust Reactant Ratios Check_Stoich->Adjust_Stoich No Check_Catalyst Is the catalyst appropriate and active? Check_Stoich->Check_Catalyst Yes Adjust_Stoich->Check_Catalyst Change_Catalyst Change Catalyst or Use Fresh Catalyst Check_Catalyst->Change_Catalyst No Check_Solvent Is the solvent appropriate? Check_Catalyst->Check_Solvent Yes Change_Catalyst->Check_Solvent Change_Solvent Change Solvent Check_Solvent->Change_Solvent No Success Problem Resolved Check_Solvent->Success Yes Change_Solvent->Success

Caption: Troubleshooting decision tree for low yield or side product formation.

References

Validation & Comparative

A Comparative Analysis of Bioactivity in 2-(Pyrrolidin-1-yl)acetohydrazide Derivatives and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the bioactivity of 2-(pyrrolidin-1-yl)acetohydrazide derivatives and structurally related compounds, providing a valuable resource for researchers in medicinal chemistry and drug discovery. The following sections summarize key quantitative data, detail experimental protocols for the evaluation of bioactivity, and visualize relevant biological pathways and experimental workflows. While direct comparative studies on a broad series of this compound derivatives are limited in the readily available literature, this guide consolidates data from studies on closely related pyrrolidine and hydrazide derivatives to provide insights into their therapeutic potential.

Data Presentation: A Comparative Overview of Bioactivity

The therapeutic potential of novel chemical entities is often quantified through in vitro assays that measure their efficacy against specific biological targets. This section presents a compilation of bioactivity data for various derivatives, focusing on their anticancer and antimicrobial properties.

Anticancer Activity

The cytotoxic effects of various pyrrolidine and hydrazide derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. Lower IC50 values are indicative of higher potency.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Pyrrolidine and Hydrazide Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrrolidin-2,5-dione Compound 5iMCF-7 (Breast)1.496--
Compound 5lMCF-7 (Breast)1.831--
Pyrrolidinone-Hydrazone 5-nitrothiophene derivativeIGR39 (Melanoma)2.50 ± 0.46--
5-nitrothiophene derivativePPC-1 (Prostate)3.63 ± 0.45--
5-nitrothiophene derivativeMDA-MB-231 (Breast)5.10 ± 0.80--
5-nitrothiophene derivativePanc-1 (Pancreatic)5.77 ± 0.80--
2-Cyano-acetohydrazide Compound 11HCT-116 (Colon)2.5 ± 0.81Cisplatin2.43 ± 1.1
Compound 5bHCT-116 (Colon)3.2 ± 1.1Cisplatin2.43 ± 1.1
Compound 13HCT-116 (Colon)3.7 ± 1.0Cisplatin2.43 ± 1.1
Pyrrolyl Benzohydrazide C8A549 (Lung)Lower than C18--
C18A549 (Lung)---

Data sourced from studies on related heterocyclic compounds to provide a comparative context.[1][2][3][4][5]

Antimicrobial Activity

The antimicrobial efficacy of these derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Lower MIC values indicate greater antimicrobial potency.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Hydrazide-Hydrazone and Pyrrolidine Derivatives

Compound ClassDerivativeGram-Positive BacteriaMIC (µg/mL)Gram-Negative BacteriaMIC (µg/mL)
Hydrazide-Hydrazone Compound 18Staphylococcus aureus (MRSA)3.91--
Compound 9Gram-positive bacteria15.62--
2-Hydroxypyrrolidine 1-(quinolin-3-yl) pyrrolidin-2-ol (P7)Bacillus subtilis-Escherichia coli-
Pyrazoline/Hydrazone Compound 22 & 24Enterococcus faecalis32--
Compound 19 & 22--Pseudomonas aeruginosa64

Note: The zone of inhibition for 1-(quinolin-3-yl) pyrrolidin-2-ol against E. coli was 28 ± 0.14 mm.[6][7][8] Values for direct this compound derivatives were not available in the reviewed literature.

Experimental Protocols: Methodologies for Bioactivity Assessment

The following are detailed protocols for key experiments commonly used to assess the bioactivity of novel chemical compounds.

MTT Assay for Anticancer Activity

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 24-72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: After the incubation period, the culture medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The growth of the microorganism is observed after incubation, and the MIC is determined as the lowest concentration of the agent that inhibits visible growth.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism. The results can also be read using a plate reader.

Mandatory Visualizations: Pathways and Workflows

Visual representations are crucial for understanding complex biological processes and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to illustrate a key signaling pathway and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare Cancer Cell Culture B Seed Cells in 96-well Plates A->B D Treat Cells with Compounds B->D C Prepare Serial Dilutions of Test Compounds C->D E Incubate for 48h D->E F Add MTT Reagent E->F G Incubate for 4h F->G H Add Solubilizing Agent G->H I Measure Absorbance H->I J Calculate % Cell Viability I->J K Determine IC50 Values J->K

Caption: Workflow for determining anticancer activity using the MTT assay.

signaling_pathway cluster_cell Cancer Cell PLK1 PLK1 (Polo-like Kinase 1) G2_M_Checkpoint G2/M Checkpoint Progression PLK1->G2_M_Checkpoint Apoptosis Apoptosis PLK1->Apoptosis Inhibition of Proliferation Cell Proliferation G2_M_Checkpoint->Proliferation Derivative Pyrrolyl Benzohydrazide Derivative (C8) Derivative->PLK1 Inhibition

Caption: Proposed mechanism of action for a pyrrolyl benzohydrazide derivative.[5]

References

Validating the Antimicrobial Efficacy of Newly Synthesized Hydrazones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Hydrazones, a class of organic compounds possessing the R₁R₂C=NNH₂ structure, have emerged as a promising scaffold in the design of new antimicrobial drugs. Their broad-spectrum activity, coupled with potential mechanisms of action that differ from existing antibiotic classes, makes them a compelling area of research. This guide provides an objective comparison of the antimicrobial performance of recently synthesized hydrazones against common bacterial pathogens, supported by experimental data and detailed methodologies.

Comparative Antimicrobial Efficacy

The antimicrobial efficacy of newly synthesized hydrazone derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The data presented below summarizes the Minimum Inhibitory Concentration (MIC) values of several novel hydrazones compared to the standard antibiotics, Ciprofloxacin and Ampicillin. A lower MIC value indicates greater potency.

Compound/AntibioticStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Klebsiella pneumoniae (Gram-negative)Reference
Hydrazone Derivative 1 6.25 µg/mL12.5 µg/mL64 µg/mL12.5 µg/mL[1]
Hydrazone Derivative 2 3.125 µg/mL6.25 µg/mL128 µg/mL6.25 µg/mL[1]
Hydrazone Derivative 3 7.81 µg/mL15.62 µg/mL>1000 µg/mL15.62 µg/mL[2]
Hydrazone Derivative 4 2.5 mg/mL2.5 mg/mLND2.5 mg/mL[3]
Hydrazone Derivative 5 0.75 mg/mL>3.00 mg/mL>3.00 mg/mLND[4]
Ciprofloxacin 0.5 µg/mL0.25 µg/mL1 µg/mL0.5 µg/mL[1][5]
Ampicillin 12.5 µg/mL25 µg/mL>1000 µg/mL>1000 µg/mL[1]
ND: Not Determined

Key Experimental Protocols

Accurate and reproducible experimental methodologies are paramount in the validation of antimicrobial efficacy. The following sections detail the standard protocols for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.

Methodology:

  • Preparation of Hydrazone Solutions: A stock solution of the synthesized hydrazone is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).

  • Bacterial Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Each well containing the diluted hydrazone is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the hydrazone at which no visible bacterial growth (turbidity) is observed.[1][2]

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Analysis A Prepare Hydrazone Stock Solution B Serial Dilutions in 96-well Plate A->B D Inoculate Wells with Bacterial Suspension B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate Plate (37°C, 18-24h) D->E F Observe for Visible Growth E->F G Determine MIC Value F->G

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined after the MIC has been established.

Methodology:

  • Subculturing from MIC Plate: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from the wells showing no visible growth (at and above the MIC).

  • Plating on Agar: The aliquots are plated onto a suitable agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the hydrazone that results in a ≥99.9% reduction in the initial bacterial inoculum.[1]

MBC_Workflow cluster_start Starting Point cluster_proc Procedure cluster_analysis Analysis A MIC Plate with No Visible Growth B Aliquot from Wells (≥ MIC) A->B C Plate onto Agar Medium B->C D Incubate Plates (37°C, 18-24h) C->D E Count Colonies D->E F Determine MBC Value E->F

Workflow for Minimum Bactericidal Concentration (MBC) Assay.

Time-Kill Kinetics Assay

This assay determines the rate at which an antimicrobial agent kills a bacterium over time.

Methodology:

  • Preparation: A standardized bacterial suspension is prepared in a flask containing MHB. The synthesized hydrazone is added at a specific concentration (e.g., 2x MIC, 4x MIC). A growth control (no hydrazone) is also included.

  • Incubation and Sampling: The flasks are incubated in a shaking incubator at 37°C. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are withdrawn from each flask.

  • Enumeration: The withdrawn samples are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The log₁₀ CFU/mL is plotted against time for each concentration of the hydrazone and the growth control. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.

Time_Kill_Workflow cluster_setup Setup cluster_inc Incubation & Sampling cluster_count Enumeration & Analysis A Prepare Bacterial Suspension in Broth B Add Hydrazone at Desired Concentrations A->B C Incubate at 37°C with Shaking B->C D Withdraw Aliquots at Specific Time Points C->D E Serial Dilution and Plating D->E F Incubate Plates and Count Colonies (CFU/mL) E->F G Plot Log10 CFU/mL vs. Time F->G

Workflow for Time-Kill Kinetics Assay.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

A key mechanism of action for some hydrazone derivatives is the inhibition of bacterial DNA gyrase.[1] This enzyme is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into the DNA, relieving the torsional stress that arises during these processes.[6][7] Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately, bacterial cell death. The pathway below illustrates the normal function of DNA gyrase and its inhibition by hydrazone compounds.

DNA_Gyrase_Inhibition cluster_normal Normal DNA Gyrase Function cluster_inhibition Inhibition by Hydrazone A Relaxed DNA B DNA Gyrase Binds to DNA A->B C ATP Hydrolysis B->C H Binds to DNA Gyrase- DNA Complex B->H D Introduction of Negative Supercoils C->D E Torsional Stress Relieved D->E F Successful DNA Replication & Transcription E->F G Hydrazone Compound G->H I Stabilizes Cleavage Complex H->I J Prevents DNA Re-ligation I->J K Accumulation of Double-Strand Breaks J->K L Inhibition of DNA Synthesis K->L M Bacterial Cell Death L->M

Inhibition of Bacterial DNA Gyrase by Hydrazones.

References

Pyrrolidine Derivatives Emerge as Potent Alternatives to Standard Antibiotics in Combating Bacterial Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the global fight against antimicrobial resistance, researchers are increasingly turning to novel chemical scaffolds to develop new and effective antibacterial agents. Among these, pyrrolidine derivatives have emerged as a promising class of compounds, demonstrating significant efficacy against a wide range of bacterial pathogens, often comparable or superior to standard antibiotics. This guide provides a comparative analysis of the performance of various pyrrolidine derivatives against conventional antibiotics, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Data Presentation: Efficacy at a Glance

The antibacterial efficacy of pyrrolidine derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium. The following tables summarize the MIC values of several classes of pyrrolidine derivatives against various Gram-positive and Gram-negative bacteria, in comparison to standard antibiotics. Lower MIC values indicate higher potency.

Table 1: Efficacy of 1,2,4-Oxadiazole/Pyrrolidine Hybrids Against Bacterial Pathogens

CompoundTarget OrganismMIC (ng/mL)Standard AntibioticMIC (ng/mL)
Compound 16 Staphylococcus aureus24Ciprofloxacin30
Escherichia coli62Ciprofloxacin60
Compound 17 Escherichia coli55Ciprofloxacin60

Data sourced from studies on 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase and topoisomerase IV inhibitors.[1][2][3][4]

Table 2: Efficacy of Spirooxindole-Pyrrolidine Derivatives Against Bacterial Pathogens

CompoundTarget OrganismMIC (µg/mL)Standard AntibioticMIC (µg/mL)
Compound 4d Gram-negative bacteria12.5Ciprofloxacin6.25
Compound 4e Gram-negative bacteria12.5Ciprofloxacin6.25
Compound 5d Staphylococcus aureus ATCC 259233.95 (mM)Tetracycline576.01 (mM)

Data sourced from studies on the antimicrobial activity of spirooxindole derivatives.[5][6]

Table 3: Efficacy of Thiazole-Based Pyrrolidine Derivatives Against Bacterial Pathogens

CompoundTarget OrganismInhibition Zone (mm) at 400 µgStandard AntibioticInhibition Zone (mm) at 10 µg
Compound 11 Staphylococcus aureus30.53 ± 0.42Gentamicin22.17 ± 0.47
Bacillus cereus21.70 ± 0.36Gentamicin22.65 ± 0.21

Data sourced from a study on the antibacterial and cytotoxic activities of new thiazole-based pyrrolidine derivatives.[7][8]

Unveiling the Mechanism: Inhibition of Bacterial DNA Replication

Certain pyrrolidine derivatives, particularly 1,2,4-oxadiazole/pyrrolidine hybrids, exert their antibacterial effect by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting these enzymes, the pyrrolidine derivatives effectively halt bacterial proliferation.

Inhibition_Pathway cluster_drug Pyrrolidine Derivative cluster_bacterial_cell Bacterial Cell Pyrrolidine 1,2,4-Oxadiazole/ Pyrrolidine Hybrid DNA_Gyrase DNA Gyrase Pyrrolidine->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Pyrrolidine->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Inhibition of DNA Gyrase and Topoisomerase IV by Pyrrolidine Derivatives.

Experimental Protocols: A Closer Look at the Methodology

The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of assessing antibacterial efficacy. The broth microdilution method is a widely accepted and utilized technique.

Broth Microdilution Method for Antibacterial Susceptibility Testing

This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare serial dilutions of Pyrrolidine Derivative in microtiter plate E1 Inoculate each well with bacterial suspension P1->E1 P2 Prepare standardized bacterial inoculum (0.5 McFarland) P2->E1 E2 Incubate plate at 37°C for 18-24 hours E1->E2 A1 Visually inspect for turbidity (bacterial growth) E2->A1 A2 Determine MIC: lowest concentration with no visible growth A1->A2

Workflow for the Broth Microdilution Method.

Detailed Steps:

  • Preparation of Test Compounds: Stock solutions of the pyrrolidine derivatives and standard antibiotics are prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilution: A series of twofold dilutions of the stock solutions are made in a 96-well microtiter plate containing a liquid bacterial growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of drug concentrations.

  • Inoculum Preparation: The test bacteria are cultured overnight and then diluted to a standardized concentration, typically equivalent to a 0.5 McFarland turbidity standard.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Control wells containing only the growth medium and bacteria (positive control) and only the growth medium (negative control) are also included.

  • Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Conclusion

The data presented in this guide highlights the significant potential of pyrrolidine derivatives as a viable alternative to standard antibiotics. Their potent activity against both Gram-positive and Gram-negative bacteria, coupled with novel mechanisms of action that can circumvent existing resistance pathways, positions them as a critical area for future drug development. Further research, including clinical trials, is warranted to fully elucidate their therapeutic potential and pave the way for their integration into clinical practice.

References

Structure-Activity Relationship of Pyrrolidin-2-one Analogs: A Comparative Guide to Anticancer and Anticonvulsant Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: While the exploration of 2-(pyrrolidin-1-yl)acetohydrazide analogs is an emerging area of interest, comprehensive Structure-Activity Relationship (SAR) studies for this specific scaffold are not yet widely available in published literature. However, extensive research has been conducted on a closely related class of compounds: pyrrolidin-2-one derivatives. The pyrrolidin-2-one core is a prevalent motif in a variety of biologically active molecules and approved drugs.[1] This guide provides a comparative analysis of the SAR of two distinct series of pyrrolidin-2-one analogs that have demonstrated significant potential as either anticancer or anticonvulsant agents. The data and experimental protocols summarized herein are derived from peer-reviewed studies to facilitate further research and drug development efforts in these therapeutic areas.

I. Anticancer Activity of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives

A series of novel hydrazone derivatives incorporating a diphenylamine and a pyrrolidin-2-one moiety have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[2][3][4] The study provides valuable insights into the structural features influencing their anticancer potential.

The anticancer activity of the diphenylamine-pyrrolidin-2-one-hydrazone derivatives was assessed using the MTT assay, with the results presented as EC50 values (the concentration of the compound that inhibits 50% of cancer cell growth). The data for the most promising compounds against human melanoma (IGR39) and prostate cancer (PPC-1) cell lines are summarized below.[2][3]

Compound IDR (Substituent on Benzylidene)EC50 (µM) vs. IGR39EC50 (µM) vs. PPC-1
3 4-OH> 10020.2 ± 3.51
4 4-Cl11.5 ± 1.5011.6 ± 1.80
5 5-Cl, 2-OH9.0 ± 1.2510.3 ± 1.52
6 3,4-diCl7.9 ± 1.1011.2 ± 1.73
13 5-nitrothiophene2.50 ± 0.463.63 ± 0.45
14 Indole11.2 ± 1.2110.8 ± 1.51

Data sourced from references[2][3][4].

The anticancer activity of this series of compounds is significantly influenced by the nature and position of the substituent on the benzylidene ring.

  • Halogen Substitution: The presence of a chlorine atom at the para-position of the benzylidene ring (compound 4 ) leads to a notable increase in anticancer activity compared to an unsubstituted or hydroxyl-substituted analog (compound 3 ). Dichloro substitution (compound 6 ) further enhances the cytotoxic effect.

  • Heterocyclic Moieties: The introduction of a 5-nitrothiophene ring (compound 13 ) results in the most potent anticancer activity against all tested cell lines, with EC50 values in the low micromolar range.[3] The indole moiety in compound 14 also confers significant activity.

  • Selectivity: Several of these compounds demonstrated selectivity towards cancer cells over normal fibroblasts, an important characteristic for potential therapeutic agents.[2]

The in vitro cytotoxicity of the diphenylamine-pyrrolidin-2-one-hydrazone derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][6][7]

  • Cell Culture: Human cancer cell lines (e.g., IGR39, PPC-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 8 x 10³ cells/well) and allowed to adhere for 24 hours.[7]

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, the medium containing the test compound is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for an additional period (e.g., 4 hours) to allow for the formation of formazan crystals by viable cells.[7]

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO). The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[7]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The EC50 value is then determined from the dose-response curve.

MTT_Assay_Workflow MTT Assay Experimental Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h to allow cell attachment A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 72h C->D E Add MTT solution to each well D->E F Incubate for 4h for formazan crystal formation E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and determine EC50 H->I

MTT Assay Experimental Workflow
II. Anticonvulsant Activity of 1-Acyl-2-pyrrolidinone Derivatives

A series of 1-acyl-2-pyrrolidinone derivatives have been synthesized and evaluated for their anticonvulsant properties.[8][9] These compounds were designed as potential prodrugs of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system.[8]

The anticonvulsant activity of the 1-acyl-2-pyrrolidinone derivatives was primarily assessed using the maximal electroshock (MES) seizure model in mice. The effective dose (ED50) required to protect 50% of the animals from seizures was determined.

Compound IDAcyl GroupAnticonvulsant Effect (at 200 mg/kg)
1 Acetyl-
... ......
7 DecanoylHigh Activity
8 DodecanoylHigh Activity

Data adapted from reference[8]. A more detailed quantitative comparison with ED50 values would require access to the full study.

The anticonvulsant activity of this class of compounds is highly dependent on the nature of the acyl substituent at the 1-position of the pyrrolidin-2-one ring.

  • Lipophilicity: The anticonvulsant activity appears to increase with the lipophilicity of the acyl chain. Derivatives with longer alkyl chains, such as decanoyl (compound 7 ) and dodecanoyl (compound 8 ), exhibited high activity, while the shorter acetyl derivative (compound 1 ) was inactive at the tested dose.[8] This suggests that increased lipophilicity may enhance the ability of these compounds to cross the blood-brain barrier.

  • Prodrug Hypothesis: The study suggests that the pharmacological activity of these compounds is likely due to the in vivo hydrolysis of the acyl group, leading to the release of GABA.[8] The stability of the compounds in biological matrices (plasma, liver, and brain homogenates) is a critical factor in their overall efficacy.

The MES test is a widely used preclinical model for evaluating the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.[10][11][12]

  • Animal Model: The study is typically conducted in mice.

  • Compound Administration: The test compounds are administered to the animals, usually via intraperitoneal (i.p.) injection, at various doses.

  • Electroshock Induction: At a predetermined time after drug administration (to allow for absorption and distribution), a brief electrical stimulus of a specific intensity and duration (e.g., 50 mA for 0.2 seconds) is delivered through corneal or ear-clip electrodes.[13]

  • Seizure Observation: The animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the MES test. The abolition of this response is considered a positive indication of anticonvulsant activity.

  • Data Analysis: The percentage of animals protected from seizures at each dose is recorded, and the ED50 value is calculated using statistical methods.

MES_Test_Workflow Maximal Electroshock (MES) Test Workflow A Administer test compounds to mice at various doses B Allow for drug absorption and distribution (e.g., 30-60 min) A->B C Apply a brief, high-frequency electrical stimulus B->C D Observe for the presence or absence of tonic hindlimb extension C->D E Record the percentage of protected animals D->E F Calculate the ED50 value E->F

Maximal Electroshock (MES) Test Workflow

Conclusion

The pyrrolidin-2-one scaffold serves as a versatile platform for the development of novel therapeutic agents with diverse biological activities. The SAR studies of diphenylamine-pyrrolidin-2-one-hydrazones highlight the importance of specific substitutions on the benzylidene ring for potent anticancer activity, with halogen and heterocyclic moieties being particularly favorable. In contrast, the anticonvulsant activity of 1-acyl-2-pyrrolidinones is strongly correlated with the lipophilicity of the acyl chain, supporting their design as GABA prodrugs. The experimental protocols and SAR insights presented in this guide offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery, providing a foundation for the rational design of more effective and selective pyrrolidin-2-one-based therapeutics. Further investigation into the broader chemical space of this compound analogs is warranted to explore their full therapeutic potential.

References

The Critical Link: Correlating In Vitro Efficacy with In Vivo Activity for Synthesized Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers navigating the complex journey from laboratory discovery to preclinical validation. This guide provides a comparative analysis of in vitro and in vivo data for synthesized compounds, detailed experimental protocols, and visual workflows to illuminate the drug development process.

The successful translation of a synthesized compound from a promising in vitro candidate to an effective in vivo therapeutic agent is a cornerstone of drug discovery. However, this transition is fraught with challenges, as the controlled environment of a laboratory benchtop often fails to recapitulate the complex biological milieu of a living organism.[1][2] This guide provides an objective comparison of in vitro and in vivo performance for select synthesized compounds, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions and designing more predictive preclinical studies.

Unveiling Efficacy: A Comparative Data Analysis

The correlation between in vitro potency and in vivo efficacy is a critical factor in the selection of drug candidates for further development. The following tables summarize the quantitative data for two distinct classes of synthesized compounds: a novel anticancer agent and a sustained-release formulation of an existing drug. This direct comparison highlights the varying degrees of correlation and the importance of comprehensive preclinical evaluation.

Table 1: In Vitro Cytotoxicity vs. In Vivo Antitumor Activity of Makaluvamine Analogs

CompoundCell LineIn Vitro IC50 (µM)[3][4]In Vivo Tumor Growth Inhibition (%)[3]
FBA-TPQMCF-7 (Breast Cancer)0.097 - 2.29736.2% (at 5 mg/kg)
PEA-TPQVarious--
MPA-TPQVarious--
DPA-TPQVarious--

Table 2: In Vitro Dissolution and In Vivo Pharmacokinetics of Donepezil Sustained-Release (SR) Tablets

FormulationIn Vitro Dissolution (Vmax in vitro)[5]In Vivo Absorption (Vmax in vivo)[5]Predicted Cmax (ng/mL)[6]Predicted AUC (ng·h/mL)[6]
SR Tablet 1Data not specifiedData not specified10.30% PE5.19% PE
SR Tablet 2Data not specifiedData not specified--
SR Tablet 3Data not specifiedData not specified--

PE: Prediction Error

Deconstructing the Science: Detailed Experimental Protocols

The reproducibility and reliability of experimental data are paramount. Below are detailed methodologies for the key experiments cited in this guide.

1. In Vitro Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[7][8][9]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compound and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

2. In Vivo Tumor Xenograft Study in Mice

This in vivo model is a cornerstone of preclinical cancer research, allowing for the evaluation of a compound's antitumor efficacy in a living organism.[10][11][12]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude mice).[11]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size, measure their dimensions using calipers.

  • Randomization and Treatment: When the tumors reach a predetermined average volume, randomize the mice into treatment and control groups. Administer the synthesized compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle control.

  • Efficacy Assessment: Measure tumor volume and body weight of the mice periodically throughout the study. The primary endpoint is typically tumor growth inhibition, calculated by comparing the tumor volumes in the treated group to the control group.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Visualizing the Path to Discovery

Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following visualizations, created using the DOT language, illustrate a key signaling pathway targeted by anticancer drugs and a typical workflow for correlating in vitro and in vivo data.

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation compound_synthesis Compound Synthesis cell_viability Cell Viability Assays (e.g., MTT) compound_synthesis->cell_viability ic50_determination IC50 Determination cell_viability->ic50_determination data_correlation Data Correlation & Analysis ic50_determination->data_correlation animal_model Tumor Xenograft Model efficacy_study Efficacy Study (Tumor Growth Inhibition) animal_model->efficacy_study pk_pd_analysis Pharmacokinetic/Pharmacodynamic Analysis efficacy_study->pk_pd_analysis pk_pd_analysis->data_correlation lead_optimization Lead Optimization data_correlation->lead_optimization clinical_trials Clinical Trials lead_optimization->clinical_trials signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis Inhibition AKT->Apoptosis mTOR->Transcription Proliferation Cell Proliferation, Survival, Growth Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK

References

Comparative study of different synthetic pathways to hydrazide-hydrazones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hydrazide-hydrazones are a critical class of compounds in medicinal chemistry and materials science, valued for their diverse biological activities and utility as versatile synthons for various heterocyclic compounds.[1][2][3][4] The synthesis of these scaffolds is a subject of ongoing research, with a focus on developing more efficient, cost-effective, and environmentally friendly methods. This guide provides a comparative analysis of different synthetic pathways to hydrazide-hydrazones, supported by experimental data and detailed protocols.

Conventional Synthesis: The Reflux Method

The most traditional and widely used method for synthesizing hydrazide-hydrazones involves the condensation reaction of a hydrazide with an aldehyde or a ketone.[1][5] This reaction is typically carried out by refluxing the reactants in a suitable organic solvent, often with a catalytic amount of acid.[6]

General Reaction Scheme:

G reactant1 R-C(=O)NHNH2 (Hydrazide) product R-C(=O)NHN=C(R')R'' (Hydrazide-Hydrazone) reactant1->product + reactant2 R'-C(=O)R'' (Aldehyde/Ketone) reactant2->product + Solvent, Δ (e.g., Ethanol, Acetic Acid)

Caption: Conventional synthesis of hydrazide-hydrazones.

Modern Synthetic Approaches: Embracing Green Chemistry

In recent years, several alternative methods have been developed to overcome the limitations of conventional synthesis, such as long reaction times, use of volatile organic solvents, and sometimes moderate yields. These modern techniques often align with the principles of green chemistry.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[7] In the synthesis of hydrazide-hydrazones, this method significantly reduces reaction times from hours to minutes and often improves yields.[7][8][9][10]

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another efficient and green alternative. Ultrasound irradiation can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation.[11][12][13]

Grindstone Chemistry (Mechanosynthesis)

This solvent-free approach involves the grinding of solid reactants together, sometimes with a catalytic amount of a substance.[14][15][16] This method is highly efficient, environmentally friendly, and often leads to high yields in a very short time.[14][17]

Comparative Performance Data

The following table summarizes the performance of different synthetic methods for the preparation of various hydrazide-hydrazone derivatives as reported in the literature.

Synthesis MethodReactantsCatalyst/ConditionsReaction TimeYield (%)Reference
Conventional Heating Nicotinic hydrazide + Substituted aryl estersEthanol, Reflux4 hours71-74%[18]
Hydrazide + Aromatic aldehydesEthanol, Acetic acid, Reflux3-4 hoursExcellent[6]
Carboxylic acid hydrazide + AldehydeMethanol, Acetic acid, RefluxNot specifiedNot specified[19]
Microwave-Assisted Phenylacetic acid hydrazide + Substituted aromatic aldehydesEthanol, 300W, 155°C7 minutesNot specified[8]
Benzophenone + Hydrazine hydrateToluene, 2450 MHz20 minutesExcellent[9]
Phenylhydrazine + 4-MethoxybenzaldehydeNot specifiedNot specifiedModerate[7]
Ultrasound-Assisted Benzoxazinonylhydrazide + Aromatic aldehydesEthanol, Catalyst-free6-7 minutes60-94%[11]
N-[substituted phenyl]hydrazine carboxamide + 1H-Indole-2,3-dioneWater-Glycerol (6:4), 20 KHz5-20 minutesGood[12]
Grindstone Chemistry Benzenesulfonyl hydrazide + 2-CyclohexenoneAcetic acid (catalyst)12 minutes52%[14]
Benzenesulfonyl hydrazides + Aryl aldehydes/ketonesL-tyrosine (catalyst)A few minutesHigh[14]

Experimental Protocols

Conventional Synthesis of Hydrazide-Hydrazones[6][20]

General Procedure:

  • To a solution of the hydrazide (1 mmol) in a suitable solvent (e.g., ethanol, 25 mL), add the corresponding aldehyde or ketone (1 mmol).

  • Add a catalytic amount of glacial acetic acid (a few drops).

  • Reflux the reaction mixture for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under reduced pressure.

  • If necessary, the crude product can be recrystallized from a suitable solvent (e.g., ethanol).

Microwave-Assisted Synthesis of Hydrazide-Hydrazones[8]

Detailed Procedure for the Synthesis of Hydrazide-Hydrazones of Phenylacetic Acid:

  • Place 0.001 mole of phenylacetic acid hydrazide in a microwave synthesis tube and dissolve it in 4 mL of 96% ethanol.

  • Add 0.0011 mole of the appropriate substituted aromatic aldehyde.

  • Subject the mixture to microwave irradiation (e.g., 300 W power) for a specified time (e.g., 7 minutes) and temperature (e.g., 155 °C).

  • After cooling, filter the precipitate under reduced pressure and dry.

Ultrasound-Assisted Synthesis of Benzoxazinonylhydrazone Derivatives[11]

General Procedure:

  • In a suitable vessel, mix the benzoxazinonylhydrazide (1 mmol) with the corresponding aromatic aldehyde (1 mmol) in ethanol.

  • Place the vessel in an ultrasonic bath and irradiate for 6-7 minutes under catalyst-free conditions.

  • Monitor the reaction by TLC.

  • Upon completion, the product can be isolated by filtration and purified by recrystallization.

Grindstone Synthesis of N-Arylsulfonylhydrazones[14]

General Procedure:

  • In a mortar, grind a mixture of the benzenesulfonyl hydrazide (1 mmol) and the aryl aldehyde or ketone (1 mmol).

  • Add a catalytic amount of L-tyrosine.

  • Continue grinding for a few minutes until the reaction is complete (indicated by a color change or TLC).

  • The resulting solid product is typically pure enough for use without further purification.

Logical Workflow for Method Selection

The choice of synthetic pathway often depends on the desired scale, available equipment, and the importance of green chemistry principles. The following diagram illustrates a logical workflow for selecting an appropriate method.

G start Start: Synthesis of a Hydrazide-Hydrazone check_green Are green chemistry principles a priority? start->check_green check_equipment Is specialized equipment available? check_green->check_equipment Yes conventional Conventional Heating check_green->conventional No check_time Is rapid synthesis required? check_equipment->check_time No microwave Microwave-Assisted Synthesis check_equipment->microwave Microwave Reactor ultrasound Ultrasound-Assisted Synthesis check_equipment->ultrasound Ultrasonic Bath grindstone Grindstone Chemistry check_equipment->grindstone Mortar and Pestle check_time->conventional No check_time->microwave Yes check_time->ultrasound Yes check_time->grindstone Yes

Caption: Decision workflow for selecting a synthetic method.

Conclusion

While conventional heating remains a viable method for the synthesis of hydrazide-hydrazones, modern techniques such as microwave-assisted synthesis, ultrasound-assisted synthesis, and grindstone chemistry offer significant advantages in terms of reaction time, yield, and environmental impact. The choice of method should be guided by the specific requirements of the synthesis, including the scale of the reaction, the availability of equipment, and the desired adherence to green chemistry principles. For rapid, efficient, and environmentally benign synthesis, microwave, ultrasound, and mechanochemical methods are clearly superior alternatives to traditional refluxing.

References

Unveiling the Enzyme Inhibition Kinetics of 2-(Pyrrolidin-1-yl)acetohydrazide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enzyme inhibition kinetics of 2-(pyrrolidin-1-yl)acetohydrazide derivatives against key enzymatic targets. The following sections detail their performance, supported by experimental data and methodologies, to inform future drug discovery and development efforts.

Executive Summary

Derivatives of this compound have emerged as a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against a range of enzymes implicated in various pathological conditions. This guide consolidates kinetic data for these derivatives and structurally related pyrrolidine compounds, offering a comparative analysis against established inhibitors. The primary enzymes of focus include autotaxin (ATX), α-amylase, α-glucosidase, and cyclooxygenase (COX) enzymes, which are critical targets in inflammation, cancer, and metabolic diseases.

Comparative Inhibition Kinetics

The inhibitory potential of this compound derivatives and related compounds is summarized below, with a focus on their half-maximal inhibitory concentrations (IC50) and, where available, their inhibition constants (Ki) and modes of inhibition.

Autotaxin (ATX) Inhibition

Autotaxin is a key enzyme in the lysophosphatidic acid (LPA) signaling pathway, which is involved in cell proliferation, migration, and inflammation. Potent inhibition of ATX is a promising strategy for the treatment of cancer and inflammatory diseases.

Compound ClassSpecific DerivativeIC50KiMode of InhibitionReference StandardRef. Std. IC50/Ki
Pyrrolidine DerivativesBoronic Acid Derivative 2135 nM--PF-8380Ki = 28 nM
Pyrrolidine DerivativesBoronic Acid Derivative 3k50 nM--GLPG1690IC50 = 3.9 nM
α-Amylase and α-Glucosidase Inhibition

Inhibition of α-amylase and α-glucosidase is a well-established therapeutic approach for managing type 2 diabetes by delaying carbohydrate digestion and glucose absorption.

Compound ClassSpecific DerivativeTarget EnzymeIC50KiMode of InhibitionReference StandardRef. Std. IC50
N-acetylpyrrolidineCompound 4aα-Glucosidase0.52 ± 0.02 mM< Ki'MixedAcarbose-
N-acetylpyrrolidineCompound 4bα-Glucosidase1.64 ± 0.08 mM< Ki'MixedAcarbose-
Pyrrolidine Derivative4-methoxy analogue 3gα-Amylase26.24 µg/mL--Acarbose-
Pyrrolidine Derivative4-methoxy analogue 3gα-Glucosidase18.04 µg/mL--AcarboseIC50 = 378.2 ± 0.12 µM
Cyclooxygenase (COX) Inhibition

Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) are key enzymes in the prostaglandin biosynthesis pathway and are the targets of nonsteroidal anti-inflammatory drugs (NSAIDs). Selective COX-2 inhibition is desirable for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Compound ClassSpecific DerivativeTarget EnzymeIC50KiMode of InhibitionReference StandardRef. Std. IC50/Ki
Pyrrolidin-2,5-dioneCompound 13eCOX-20.98 µM--CelecoxibKi (COX-1) = 10-16 µM, IC50 (COX-2) = 0.003-0.006 µM
Pyrrolidin-2,5-dioneCompound 13eCOX-130.87 µM--IndomethacinIC50 (COX-1) = 4-19 µM

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.

ATX_LPA_Pathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA LPAR LPA Receptors (LPAR) LPA->LPAR Signaling Downstream Signaling (Proliferation, Migration, Inflammation) LPAR->Signaling Inhibitor This compound Derivative Inhibitor->ATX

Figure 1: Autotaxin-LPA Signaling Pathway Inhibition.

Carbohydrate_Digestion_Pathway Starch Starch Amylase α-Amylase Starch->Amylase Oligosaccharides Oligosaccharides Amylase->Oligosaccharides Glucosidase α-Glucosidase Oligosaccharides->Glucosidase Glucose Glucose Glucosidase->Glucose Absorption Intestinal Absorption Glucose->Absorption Inhibitor This compound Derivative Inhibitor->Amylase Inhibitor->Glucosidase

Figure 2: Inhibition of Carbohydrate Digestion.

COX_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostanoids Prostanoids (Prostaglandins, Thromboxanes) PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Inhibitor This compound Derivative Inhibitor->COX

Figure 3: Cyclooxygenase Pathway Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Inhibitor Synthesize & Purify Inhibitor Derivatives Incubation Incubate Enzyme with Inhibitor Inhibitor->Incubation Enzyme Prepare Enzyme Solution Enzyme->Incubation Substrate Prepare Substrate Solution Reaction Initiate Reaction with Substrate Substrate->Reaction Buffer Prepare Assay Buffer Buffer->Incubation Incubation->Reaction Measurement Measure Product Formation (e.g., Absorbance, Fluorescence) Reaction->Measurement IC50 Calculate IC50 Values Measurement->IC50 Kinetics Determine Ki and Mode of Inhibition (Lineweaver-Burk/Dixon Plots) IC50->Kinetics

Figure 4: General Experimental Workflow for Enzyme Inhibition Assays.

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below to ensure reproducibility and facilitate comparison across different studies.

Autotaxin (ATX) Inhibition Assay (FS-3 Substrate)
  • Reagents and Materials:

    • Recombinant human autotaxin

    • FS-3 (fluorogenic substrate)

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA.

    • Test compounds (this compound derivatives) and reference inhibitors dissolved in DMSO.

    • 96-well black microplate.

    • Fluorescence plate reader (Excitation/Emission = 485/530 nm).

  • Procedure:

    • Add 2 µL of test compound or reference inhibitor at various concentrations to the wells of the microplate.

    • Add 48 µL of ATX enzyme solution (final concentration ~2 nM) to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of FS-3 substrate solution (final concentration ~1 µM).

    • Immediately measure the fluorescence intensity kinetically for 30 minutes at 37°C.

    • The rate of reaction is determined from the linear portion of the kinetic curve.

    • Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

α-Amylase Inhibition Assay (DNSA Method)
  • Reagents and Materials:

    • Porcine pancreatic α-amylase

    • 1% Starch solution in 20 mM sodium phosphate buffer (pH 6.9 with 6 mM NaCl).

    • 3,5-Dinitrosalicylic acid (DNSA) color reagent.

    • Test compounds and acarbose (reference inhibitor) dissolved in DMSO.

    • Spectrophotometer.

  • Procedure:

    • Add 50 µL of test compound or acarbose at various concentrations to a tube.

    • Add 50 µL of α-amylase solution (2 units/mL) and incubate at 37°C for 20 minutes.

    • Add 50 µL of starch solution to initiate the reaction and incubate for a further 20 minutes at 37°C.

    • Stop the reaction by adding 100 µL of DNSA reagent.

    • Heat the mixture in a boiling water bath for 10 minutes.

    • Cool to room temperature and add 900 µL of distilled water.

    • Measure the absorbance at 540 nm.

    • Calculate the percent inhibition and determine the IC50 value.

α-Glucosidase Inhibition Assay (pNPG Method)
  • Reagents and Materials:

    • Yeast α-glucosidase

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate.

    • 100 mM Sodium phosphate buffer (pH 6.8).

    • Sodium carbonate (Na2CO3) solution (200 mM).

    • Test compounds and acarbose dissolved in DMSO.

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • Add 20 µL of test compound or acarbose at various concentrations to the wells.

    • Add 20 µL of α-glucosidase solution (0.5 units/mL) and incubate at 37°C for 15 minutes.

    • Add 20 µL of pNPG solution (5 mM) to start the reaction and incubate for 15 minutes at 37°C.

    • Stop the reaction by adding 80 µL of Na2CO3 solution.

    • Measure the absorbance at 405 nm.

    • Calculate the percent inhibition and determine the IC50 value.

Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Fluorometric)
  • Reagents and Materials:

    • Ovine COX-1 and human recombinant COX-2.

    • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Heme cofactor.

    • Fluorometric probe (e.g., ADHP).

    • Arachidonic acid substrate.

    • Test compounds, celecoxib, and indomethacin dissolved in DMSO.

    • 96-well black microplate.

    • Fluorescence plate reader.

  • Procedure:

    • Add 10 µL of test compound or reference inhibitor at various concentrations to the wells.

    • Prepare a reaction mixture containing assay buffer, heme, and the fluorometric probe.

    • Add 80 µL of the reaction mixture to each well.

    • Add 10 µL of COX-1 or COX-2 enzyme solution and incubate for 5 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Measure the fluorescence intensity kinetically.

    • Determine the reaction rate and calculate the percent inhibition to derive IC50 values.

Conclusion

The this compound scaffold and its analogs demonstrate significant potential as inhibitors of enzymes crucial in various disease pathways. The data presented in this guide highlight the promising inhibitory activities of these compounds, particularly against autotaxin and COX-2. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these derivatives. The detailed experimental protocols provided herein offer a standardized framework for future comparative studies, ensuring data consistency and reliability in the pursuit of novel therapeutics.

A Comparative Guide to Hydrazide Building Blocks: 2-(Pyrrolidin-1-yl)acetohydrazide and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrazide functional group is a cornerstone in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds.[1] Its unique chemical reactivity allows for the construction of various heterocyclic systems and hydrazone derivatives, many of which have progressed into therapeutic agents.[1][2] This guide provides a comparative analysis of 2-(Pyrrolidin-1-yl)acetohydrazide against other common hydrazide building blocks, supported by experimental data and protocols.

Profile: this compound

This compound is a bifunctional molecule featuring a reactive hydrazide moiety and a saturated pyrrolidine ring. The pyrrolidine scaffold itself is of significant interest in drug discovery due to its three-dimensional structure, which allows for a thorough exploration of pharmacophore space.[3] This combination makes it a valuable intermediate for synthesizing novel compounds, particularly in the search for new antimicrobial, antifungal, and antitubercular agents.[4][5] Its structure is readily amenable to modification, providing a platform for developing derivatives with enhanced pharmacological properties.[4]

Alternative Hydrazide Building Blocks

A variety of alternative hydrazide building blocks are frequently employed in drug discovery, each offering distinct structural and chemical properties. Key alternatives include:

  • Isonicotinic Hydrazide (Isoniazid): A primary drug used in the treatment of tuberculosis, it serves as a foundational building block for many derivatives.[1]

  • Benzoic Hydrazide: An aromatic hydrazide that provides a rigid scaffold for synthesizing compounds with a range of activities, including antimicrobial and anticancer properties.

  • Acetic Hydrazide: One of the simplest alkyl hydrazides, it is a fundamental building block for introducing the acetylhydrazide group into molecules.[1]

  • 2-Phenoxybenzoic Acid Hydrazide: A more complex aromatic hydrazide used to generate novel hydrazone derivatives with demonstrated analgesic activity.[6]

Comparative Data

The selection of a hydrazide building block is critical and depends on the desired physicochemical properties and the target biological activity of the final compound. The table below summarizes the key characteristics of this compound and its alternatives.

Hydrazide Building Block Structure Molecular Formula Molecular Weight ( g/mol ) Key Applications & Characteristics
This compound C₆H₁₃N₃O143.19[4][7]Intermediate for bioactive molecules; building block for antimicrobial, antifungal, and antitubercular compounds; contains a flexible, 3D pyrrolidine scaffold.[3][4]
Isonicotinic Hydrazide C₆H₇N₃O137.14Well-established antitubercular agent; precursor for various heterocyclic compounds and hydrazones.[1]
Benzoic Hydrazide C₇H₈N₂O136.15Common scaffold for compounds with antimicrobial, anti-inflammatory, and anticancer activities.
Acetic Hydrazide C₂H₆N₂O74.08Simple and fundamental building block for introducing the hydrazide functional group.[1]
2-Phenoxybenzoic Acid Hydrazide C₁₃H₁₂N₂O₂228.25Used to synthesize hydrazones with potential analgesic and anti-inflammatory properties.[6]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of these building blocks. Below are representative protocols for the synthesis of hydrazides and their subsequent conversion to hydrazones.

Protocol 1: General Synthesis of Hydrazides via Ester Hydrazinolysis

This method is one of the most practical and widely used for preparing hydrazides.[8]

  • Reaction Setup: Dissolve the corresponding ester (1.0 equivalent) in a suitable alcohol solvent, such as ethanol or methanol.

  • Reagent Addition: Add hydrazine hydrate (H₂NNH₂·H₂O), typically 2-3 equivalents, to the solution.[1]

  • Reaction Conditions: Stir the mixture at room temperature or heat under reflux. Reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are often complete within 24 hours.[1]

  • Work-up and Purification: Upon completion, the solvent is typically removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure hydrazide.[1]

Protocol 2: General Synthesis of Hydrazones from Hydrazides

The condensation of a hydrazide with an aldehyde or ketone is a straightforward method to produce hydrazones.[6][9]

  • Reaction Setup: Dissolve the hydrazide (1.0 equivalent) and the corresponding aldehyde or ketone (1.05 equivalents) in absolute ethanol (20 mL for a 2 mmol scale).[6]

  • Catalyst: Add a catalytic amount (e.g., 2-3 drops) of a strong acid, such as concentrated hydrochloric acid (HCl), to the mixture.[6]

  • Reaction Conditions: Stir the reaction mixture at room temperature for 1-5 hours. Monitor the reaction's completion using TLC.[6]

  • Work-up and Purification: Once the reaction is complete, neutralize the mixture with a 10% aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried. The pure hydrazone can be obtained by recrystallization from ethanol.[6]

Visualized Workflows and Pathways

Diagrams created using Graphviz DOT language illustrate common synthetic routes and the logical progression of using hydrazide building blocks in drug discovery.

G cluster_precursors Precursors Ester Ester (R-COOR') Hydrazide Hydrazide (R-CONHNH₂) Ester->Hydrazide AcylChloride Acyl Chloride (R-COCl) AcylChloride->Hydrazide Anhydride Anhydride ((RCO)₂O) Anhydride->Hydrazide Hydrazine Hydrazine (H₂NNH₂) Hydrazine->Ester Hydrazine->AcylChloride Hydrazine->Anhydride

Caption: General synthetic pathways to hydrazides from various precursors.

G Hydrazide Hydrazide (R-CONHNH₂) Hydrazone Hydrazone (R-CONH-N=CR'R'') Hydrazide->Hydrazone Condensation Carbonyl Aldehyde (R'-CHO) or Ketone (R'-CO-R'') Carbonyl->Hydrazone Water H₂O Hydrazone->Water Byproduct

Caption: Reaction workflow for the synthesis of hydrazones.

G BB Hydrazide Building Block Reaction Chemical Reaction (e.g., Condensation, Cyclization) BB->Reaction Intermediate Key Intermediate (Hydrazone, Heterocycle) Reaction->Intermediate Bioactive Bioactive Compound / Drug Candidate Intermediate->Bioactive

Caption: Role of hydrazide building blocks in the drug discovery pipeline.

References

A Researcher's Guide to Assessing Target Specificity and Cross-Reactivity of Novel Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the precise interaction of a therapeutic candidate with its intended biological target is paramount. Target specificity, the degree to which a drug binds to its designated target, and cross-reactivity, the unintended binding to other molecules, are critical determinants of a drug's efficacy and safety profile. This guide provides an objective comparison of methodologies to assess these properties, supported by experimental data, to aid researchers in making informed decisions for their novel derivatives.

The Importance of Specificity and Cross-Reactivity

A highly specific drug candidate is more likely to elicit the desired therapeutic effect with minimal side effects. Conversely, significant cross-reactivity can lead to off-target effects, ranging from mild side effects to severe toxicity.[1][2] Therefore, a comprehensive evaluation of a compound's interaction profile is a non-negotiable step in preclinical assessment.[3][4]

Key Experimental Approaches

A multi-pronged approach utilizing biochemical, cell-based, and in vivo assays is essential for a thorough assessment of target specificity and cross-reactivity.[5][6][7]

  • Biochemical Assays: These in vitro assays provide a direct measure of the interaction between a compound and purified proteins, such as enzymes or receptors.[5] They are instrumental in determining binding affinity and selectivity in a controlled environment.

  • Cell-Based Assays: These assays are performed using living cells and offer a more physiologically relevant context to study a compound's effects, including on-target engagement, off-target interactions, and potential cytotoxicity.[8][9][10]

  • In Vivo Models: Animal models are crucial for validating in vitro findings and understanding the overall physiological response to a drug candidate, including its efficacy and potential toxicities in a complex biological system.[5][11]

Comparative Data on Novel Kinase Inhibitor Derivatives

To illustrate the assessment process, consider the following hypothetical data for two novel kinase inhibitor derivatives (Derivative A and Derivative B) compared to a known standard inhibitor.

Table 1: Biochemical Kinase Profiling

This table summarizes the inhibitory activity (IC50) of the compounds against the primary target kinase and a panel of 99 off-target kinases. The selectivity score is calculated based on the number of off-target kinases inhibited by more than 50% at a 1 µM concentration.

CompoundTarget Kinase IC50 (nM)Number of Off-Targets Inhibited >50% at 1 µM (out of 99)Selectivity Score (S10)
Standard Inhibitor 1580.08
Derivative A 520.02
Derivative B 25150.15

Lower S10 score indicates higher selectivity.

Table 2: Cell-Based Assay Results

This table shows the on-target efficacy in a cell-based assay measuring the inhibition of a specific signaling pathway, alongside a cytotoxicity assessment in a non-target cell line.

CompoundOn-Target Cellular IC50 (nM)Cytotoxicity CC50 (µM) in Non-Target Cell LineTherapeutic Index (CC50/IC50)
Standard Inhibitor 5020400
Derivative A 20> 50> 2500
Derivative B 75567

A higher Therapeutic Index indicates a better safety profile.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results.

Protocol 1: KinomeScan™ Profiling (Biochemical Assay)

Objective: To determine the selectivity of inhibitor compounds across a panel of kinases.

Methodology:

  • Assay Principle: A competition binding assay is used where the test compound is competed against a known, immobilized ligand for binding to the kinase active site.[12][13]

  • Preparation: Kinases are produced as recombinant proteins. Test compounds are solubilized in DMSO.

  • Assay Execution:

    • Kinases are tagged and immobilized on a solid support.

    • Test compounds are incubated at a fixed concentration (e.g., 1 µM) with the kinase-bound support.

    • The amount of kinase that remains bound to the solid support after incubation is measured, typically using quantitative PCR (qPCR) for the DNA tag.

  • Data Analysis: The results are reported as a percentage of the DMSO control. A lower percentage indicates stronger binding of the test compound. The selectivity score can be calculated based on the number of kinases bound at a certain threshold.

Protocol 2: On-Target Cellular Potency Assay (Cell-Based Assay)

Objective: To measure the functional potency of the inhibitor in a cellular context.

Methodology:

  • Assay Principle: This assay quantifies the inhibition of phosphorylation of a downstream substrate of the target kinase in a relevant cell line.

  • Cell Culture: A cell line endogenously expressing the target kinase is cultured to 80% confluency.

  • Assay Execution:

    • Cells are seeded in 96-well plates and incubated overnight.

    • Cells are treated with a serial dilution of the test compounds for a specified time (e.g., 2 hours).

    • Cells are then stimulated with an appropriate agonist to activate the target kinase pathway.

    • Cell lysates are prepared, and the level of the phosphorylated substrate is measured using an ELISA-based method.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic curve.

Protocol 3: Cytotoxicity Assay (Cell-Based Assay)

Objective: To assess the off-target toxicity of the compounds.

Methodology:

  • Assay Principle: An MTT assay is used to measure cellular metabolic activity as an indicator of cell viability.[8]

  • Cell Culture: A non-target cell line (lacking the primary kinase target) is used.

  • Assay Execution:

    • Cells are seeded in 96-well plates and incubated overnight.

    • Cells are treated with a serial dilution of the test compounds for 48-72 hours.

    • MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.

    • The formazan crystals are solubilized, and the absorbance is read at 570 nm.

  • Data Analysis: The CC50 (50% cytotoxic concentration) is calculated by plotting cell viability against compound concentration.

Visualizing the Assessment Process

Diagrams are essential for conceptualizing complex workflows and biological pathways.

G cluster_0 In Vitro Assessment cluster_1 Data Integration & Decision cluster_2 In Vivo Validation biochem Biochemical Assays (e.g., Kinase Profiling) cell_based Cell-Based Assays (On-Target & Cytotoxicity) biochem->cell_based Initial Selectivity Data integrate Integrate Data (Selectivity, Potency, Toxicity) cell_based->integrate Cellular Profile decision Go / No-Go Decision integrate->decision decision->integrate Refine & Re-test animal Animal Models (Efficacy & Toxicology) decision->animal Advance Lead Candidates pk_pd Pharmacokinetics/ Pharmacodynamics animal->pk_pd Correlate Exposure & Effect

Caption: Workflow for assessing specificity and cross-reactivity.

G cluster_pathway Cellular Signaling Pathway Receptor Receptor TargetKinase Target Kinase Receptor->TargetKinase OffTargetKinase Off-Target Kinase Receptor->OffTargetKinase DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector TherapeuticEffect Therapeutic Effect DownstreamEffector->TherapeuticEffect UnintendedEffector Unintended Effector OffTargetKinase->UnintendedEffector SideEffect Side Effect UnintendedEffector->SideEffect Drug Novel Derivative Drug->TargetKinase On-Target Inhibition Drug->OffTargetKinase Off-Target Cross-Reactivity

Caption: On-target vs. off-target signaling effects.

G cluster_data Data Inputs cluster_interp Interpretation Biochem Biochemical Data (High Selectivity) Favorable Favorable Profile Biochem->Favorable CellPotency Cellular Data (High On-Target Potency) CellPotency->Favorable CellTox Cellular Data (Low Cytotoxicity) CellTox->Favorable Unfavorable Unfavorable Profile Biochem_bad Biochemical Data (Low Selectivity) Biochem_bad->Unfavorable CellTox_bad Cellular Data (High Cytotoxicity) CellTox_bad->Unfavorable

Caption: Logical relationships in data interpretation.

Conclusion

The comprehensive assessment of target specificity and cross-reactivity is a cornerstone of successful drug development. By integrating data from a suite of biochemical and cell-based assays, researchers can build a robust profile of their novel derivatives. This data-driven approach, exemplified by the comparison of Derivative A and Derivative B, allows for the early identification of candidates with the highest potential for clinical success, ultimately de-risking the path to new therapeutics. Derivative A, with its high selectivity and wide therapeutic index, represents a more promising candidate for further in vivo studies than Derivative B.

References

A Comparative Guide to the Spectroscopic Validation of Novel 2-(Pyrrolidin-1-yl)acetohydrazide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for a novel 2-(pyrrolidin-1-yl)acetohydrazide derivative against a standard alternative, offering insights into the validation and characterization of this promising class of compounds. The information presented herein is essential for researchers engaged in the synthesis, quality control, and application of novel hydrazide-based molecules in drug discovery and development.

Introduction to this compound Derivatives

Hydrazide derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitubercular properties. The incorporation of a pyrrolidine moiety can enhance the pharmacological profile of these molecules. The title compound, this compound, serves as a versatile building block for the synthesis of more complex and potentially more active derivatives.[1][2] This guide focuses on the validation of a novel, hypothetically substituted derivative, Compound A (2-(3-hydroxy-pyrrolidin-1-yl)acetohydrazide) , and compares its expected spectroscopic data with a simpler, well-characterized alternative, Compound B (2-amino-N-phenyl acetamide) .

Comparative Spectroscopic Data

The structural integrity and purity of newly synthesized compounds are primarily established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected quantitative data for our novel compound and its alternative.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆, δ ppm)
Assignment Compound A (Novel) Compound B (Alternative) Key Observations
-NHNH₂ (hydrazide)~4.3 (br s, 2H)-Presence of exchangeable hydrazide protons.
-NH₂ (amide)-~7.2 (br s, 2H)Characteristic broad singlet for primary amide protons.
-NH (amide)~9.2 (br s, 1H)~10.0 (s, 1H)Downfield shift indicates the proton is on a nitrogen adjacent to a carbonyl.
Aromatic-H-7.0-7.5 (m, 5H)Multiplet corresponding to the phenyl group protons.
-CH(OH)-~4.1 (m, 1H)-Signal for the proton on the carbon bearing the hydroxyl group.
-CH₂-C=O~3.1 (s, 2H)~3.8 (s, 2H)Singlet for the methylene protons adjacent to the carbonyl group.
Pyrrolidine-H1.8-3.0 (m, 6H)-Complex multiplet for the pyrrolidine ring protons.
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆, δ ppm)
Assignment Compound A (Novel) Compound B (Alternative) Key Observations
C=O (hydrazide)~168.0-Carbonyl carbon of the hydrazide functional group.
C=O (amide)-~169.0Carbonyl carbon of the primary amide.
Aromatic-C-120.0-140.0Signals corresponding to the carbons of the phenyl ring.
-CH(OH)-~68.0-Carbon atom attached to the hydroxyl group.
-CH₂-C=O~58.0~42.0Methylene carbon adjacent to the carbonyl group.
Pyrrolidine-C~45.0-55.0-Carbon signals of the pyrrolidine ring.
Table 3: IR Spectroscopic Data (KBr, cm⁻¹)
Assignment Compound A (Novel) Compound B (Alternative) Key Observations
O-H Stretch~3400 (broad)-Broad absorption indicative of the hydroxyl group.
N-H Stretch (hydrazide/amide)~3300-3200~3350-3180Characteristic stretching vibrations of N-H bonds.[3]
C-H Stretch (aliphatic)~2950-2850~2980-2870Aliphatic C-H stretching.
C=O Stretch (amide/hydrazide)~1670~1660Strong absorption due to the carbonyl group.[3]
N-H Bend~1620~1630Bending vibration of the N-H group.
C-N Stretch~1250~1280Stretching vibration of the carbon-nitrogen bond.
Table 4: Mass Spectrometry Data (ESI-MS)
Parameter Compound A (Novel) Compound B (Alternative) Key Observations
Molecular FormulaC₆H₁₃N₃O₂C₈H₁₀N₂O-
Molecular Weight159.19 g/mol 150.18 g/mol -
Expected [M+H]⁺160.19151.18Protonated molecular ion peak, confirming the molecular weight.
Key FragmentationLoss of NH₂NH₂, H₂OLoss of NH₃, C₆H₅NProvides structural information based on fragmentation patterns.

Experimental Protocols

Detailed and consistent experimental procedures are critical for the accurate and reproducible validation of spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16-32.

    • Spectral Width: -2 to 12 ppm.

    • Temperature: 298 K.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled.

    • Number of Scans: 1024-2048.

    • Spectral Width: 0 to 200 ppm.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a solid sample by grinding a small amount of the compound with potassium bromide (KBr) powder and pressing it into a thin pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Employ an Electrospray Ionization (ESI) mass spectrometer.

  • Data Acquisition:

    • Ionization Mode: Positive ion mode (to observe [M+H]⁺).

    • Mass Range: 50-500 m/z.

    • Infusion: Introduce the sample solution directly into the ion source.

  • Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Visualizing the Validation Workflow and Potential Applications

Graphical representations of workflows and biological pathways can aid in understanding the context and process of spectroscopic data validation.

Spectroscopic_Validation_Workflow Spectroscopic Data Validation Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Spectroscopic Analysis cluster_validation Data Validation start Synthesize Novel This compound Derivative purify Purification (e.g., Crystallization, Chromatography) start->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr ir IR Spectroscopy purify->ir ms Mass Spectrometry purify->ms data_int Data Interpretation & Structural Elucidation nmr->data_int ir->data_int ms->data_int lit_comp Comparison with Expected/Literature Data data_int->lit_comp final_struct Final Structure Confirmation lit_comp->final_struct

Caption: Workflow for the synthesis and spectroscopic validation of novel compounds.

Many hydrazide derivatives are investigated for their potential to inhibit specific enzymes. The diagram below illustrates a hypothetical signaling pathway where such a compound might act.

Signaling_Pathway Hypothetical Enzyme Inhibition Pathway cluster_pathway Cellular Signaling cluster_inhibition Pharmacological Intervention substrate Substrate enzyme Target Enzyme (e.g., Kinase, Protease) substrate->enzyme binds product Product enzyme->product catalyzes response Cellular Response (e.g., Proliferation, Inflammation) product->response inhibitor Novel Hydrazide Inhibitor inhibitor->enzyme inhibits

Caption: Inhibition of a target enzyme by a novel hydrazide compound.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-(Pyrrolidin-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of 2-(Pyrrolidin-1-yl)acetohydrazide. Given the inherent hazards associated with hydrazide compounds, strict adherence to these procedural guidelines is essential to ensure personnel safety and environmental protection.

Pre-Disposal Safety and Handling

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.[2]

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[3]

Chemical and Physical Properties

A summary of the known properties of this compound is provided in the table below. This information is critical for the correct segregation and labeling of the waste.

PropertyValue
CAS Number 7171-96-2
Molecular Formula C₆H₁₃N₃O
Molecular Weight 143.19 g/mol
Appearance Solid
Storage Conditions Room temperature, light-proof, inert gas

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[2]

Step 1: Waste Identification and Segregation

  • Clearly label the waste as "Hazardous Waste: this compound".

  • Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible materials, such as strong oxidizing agents or strong bases.[1]

Step 2: Containerization

  • Use a dedicated, leak-proof, and chemically compatible container for collecting the waste.

  • Ensure the container is in good condition and has a secure lid.

  • Keep the container closed except when adding waste.

Step 3: Waste Accumulation and Storage

  • Store the sealed waste container in a designated and properly ventilated hazardous waste accumulation area.

  • This area should be secure and accessible only to authorized personnel.

Step 4: Professional Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Provide the disposal company with all available information about the waste, including its name and any known hazards.

Step 5: Disposal of Contaminated Materials

  • Any materials that have come into contact with this compound, such as gloves, weighing paper, or pipette tips, should be considered contaminated.

  • Place these items in a sealed bag or container labeled as hazardous waste and dispose of them along with the chemical waste.

Step 6: Empty Container Disposal

  • Empty containers that held this compound must be decontaminated before disposal.

  • Triple-rinse the container with a suitable solvent (e.g., water or an appropriate organic solvent).

  • Collect the rinsate as hazardous waste and add it to your this compound waste container.

  • After triple-rinsing, the container can be disposed of as non-hazardous waste, in accordance with your institution's policies. Deface the original label before disposal.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_storage_disposal Storage & Final Disposal cluster_ancillary Ancillary Waste start Start: Decision to Dispose ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify as Hazardous Waste ppe->identify contaminated_materials Dispose of Contaminated Materials as Hazardous Waste ppe->contaminated_materials empty_containers Triple-Rinse Empty Containers ppe->empty_containers segregate Segregate from Incompatible Chemicals identify->segregate containerize Place in Labeled, Compatible Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs disposal Professional Disposal contact_ehs->disposal rinsate Collect Rinsate as Hazardous Waste empty_containers->rinsate clean_container Dispose of Clean Container rinsate->clean_container

Disposal Workflow for this compound

References

Personal protective equipment for handling 2-(Pyrrolidin-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of 2-(Pyrrolidin-1-yl)acetohydrazide, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on established safety protocols for hydrazide compounds.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are paramount to ensure safety when handling this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specifications & Use Cases
Hand Protection Nitrile, Neoprene, or Butyl Rubber GlovesInspect gloves for integrity before each use. For prolonged contact or handling larger quantities, consider double-gloving. Consult manufacturer's chemical resistance data.[1][2][3]
Eye & Face Protection Chemical Safety Goggles or Full-Face ShieldSafety glasses meeting ANSI Z87.1 standards are a minimum requirement.[1] For handling quantities greater than 250 mL or when there is a splash hazard, chemical splash goggles are required.[1][2] A face shield provides an additional layer of protection.
Skin & Body Protection Flame-Resistant Laboratory Coat, Long Pants, and Closed-Toe ShoesA lab coat should be worn over full-length pants and closed-toe shoes to prevent skin contact.[1][2]
Respiratory Protection Full-Face Respirator with appropriate cartridges or Supplied-Air RespiratorRequired when engineering controls are not sufficient, when the permissible exposure limit may be exceeded, or during spill cleanup.[2][3][4] Users must be properly trained and fit-tested.

Experimental Protocols: Handling and Disposal

Handling Procedures:

  • Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood with the sash at the lowest practical working height.[1] An eyewash station and safety shower must be readily accessible in the immediate work area.[1]

  • Pre-Handling:

    • Read and understand the Safety Data Sheet (SDS) for hydrazines before commencing work.[1]

    • Ensure all necessary PPE is available and in good condition.

    • Do not work alone when handling this compound.[1]

  • During Handling:

    • Avoid the formation of dust and aerosols.

    • Keep containers tightly closed when not in use.

    • Prevent contact with skin, eyes, and clothing.[4]

    • Wash hands thoroughly after handling.[5]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.

Disposal Plan:

  • Waste Categorization: All waste contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, must be treated as hazardous waste.

  • Containerization:

    • Collect waste in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal:

    • Dispose of hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

    • Empty containers may still contain hazardous residues and should be disposed of as hazardous waste.[1]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow start Start: Handling This compound fume_hood Work in Chemical Fume Hood? start->fume_hood min_ppe Minimum PPE: - Lab Coat - Safety Glasses (ANSI Z87.1) - Nitrile/Neoprene Gloves - Long Pants & Closed-Toe Shoes fume_hood->min_ppe Yes no_hood Do Not Proceed. Consult EHS. fume_hood->no_hood No splash_hazard Splash Hazard or >250mL Quantity? min_ppe->splash_hazard goggles Upgrade to: Chemical Splash Goggles splash_hazard->goggles Yes inadequate_ventilation Inadequate Ventilation or Potential for Inhalation Exposure? splash_hazard->inadequate_ventilation No goggles->inadequate_ventilation respirator Required: Full-Face Respirator (Consult EHS) inadequate_ventilation->respirator Yes end Proceed with Experiment inadequate_ventilation->end No respirator->end

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Pyrrolidin-1-yl)acetohydrazide
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2-(Pyrrolidin-1-yl)acetohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.